Product packaging for Chiniofon(Cat. No.:CAS No. 8002-90-2)

Chiniofon

Cat. No.: B1260458
CAS No.: 8002-90-2
M. Wt: 435.13 g/mol
InChI Key: FNXKBSAUKFCXIK-UHFFFAOYSA-M
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Description

Loretin is a hydroxyquinoline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7INNaO7S B1260458 Chiniofon CAS No. 8002-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;hydrogen carbonate;8-hydroxy-7-iodoquinoline-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO4S.CH2O3.Na/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2-1(3)4;/h1-4,12H,(H,13,14,15);(H2,2,3,4);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXKBSAUKFCXIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7INNaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8002-90-2
Record name Chiniofon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHINIOFON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98F8Y85B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chiniofon: A Technical Guide on its Role as an Antiprotozonal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon (8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a halogenated 8-hydroxyquinoline (B1678124) derivative historically employed as a luminal amebicide for treating intestinal infections caused by Entamoeba histolytica.[1] Its clinical utility has diminished with the advent of more potent and less toxic systemic agents. However, its study remains relevant for understanding the chemical biology of antiprotozoal compounds. The primary mechanism of action is believed to be the chelation of essential metal ions, disrupting crucial parasitic enzymatic processes.[2][3] This guide provides a consolidated technical overview of this compound, focusing on its mechanism, quantitative data, experimental evaluation, and its relationship to other bioactive quinoline (B57606) compounds.

Introduction

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer effects.[2][4] As a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol, the 8-HQ scaffold's biological action is significantly influenced by the close proximity of the hydroxyl group and the heterocyclic nitrogen. This arrangement makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents for a wide range of metal ions, a property central to their bioactivity.[2] this compound was used as an anti-amebic drug, exerting its effect by inhibiting intestinal commensal bacteria and targeting amoebic dysentery within the intestinal lumen.[1] It is notably ineffective against extra-intestinal amoebic parasites.[1]

Mechanism of Action

The antiprotozoal action of this compound is not fully elucidated but is strongly linked to its ability to function as a metal ion chelator. Protozoan parasites, like other organisms, rely on metalloenzymes for critical metabolic functions, including energy metabolism and DNA replication.

Key aspects of the proposed mechanism include:

  • Metal Ion Chelation: this compound's 8-hydroxyquinoline core efficiently binds essential divalent and trivalent metal ions, such as Fe²⁺, Fe³⁺, and Zn²⁺.[2]

  • Enzyme Inhibition: By sequestering these metal ions, this compound effectively depletes their availability for parasitic metalloenzymes. This disruption inhibits fundamental pathways of the parasite's energy metabolism, such as dehydrogenase activity, thereby halting growth and replication.

  • Disruption of Electron Transport: The chelation of iron can interfere with iron-sulfur clusters in proteins essential for the electron transport chain, further compromising the parasite's energy production.

mechanism_of_action cluster_effects Cellular Disruption This compound This compound chelation Chelation Complex This compound->chelation metal_ions Parasitic Metal Ions (e.g., Fe²⁺, Zn²⁺) metal_ions->chelation metalloenzymes Metalloenzyme Inactivation chelation->metalloenzymes Inhibits etc Electron Transport Chain Disruption chelation->etc Inhibits parasite_death Protozoal Growth Inhibition & Death metalloenzymes->parasite_death etc->parasite_death

Caption: Proposed mechanism of this compound via metal ion chelation.

Quantitative Efficacy Data

Table 1: Comparative In Vitro Efficacy Against E. histolytica

Compound Target/Class EC₅₀ / IC₅₀ (µM) Reference
Metronidazole Nitroimidazole ~5 - 9.5 [5][6]
Auranofin Thioredoxin Reductase Inhibitor ~0.5 [5]

| This compound | 8-Hydroxyquinoline | Data not prevalent in recent studies | N/A |

EC₅₀/IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. Lower values indicate higher potency.

Key Experimental Protocols

The evaluation of antiprotozoal agents like this compound typically involves standardized in vitro susceptibility assays to determine their direct effect on the parasite.

Protocol: In Vitro Susceptibility Testing of Entamoeba histolytica

  • Parasite Cultivation:

    • E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

    • Cultures are maintained to ensure logarithmic phase growth for optimal viability during the assay.

  • Drug Preparation:

    • A stock solution of this compound is prepared in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO) or water.[1]

    • Serial dilutions of the stock solution are made in the culture medium to achieve the desired final concentrations for testing.

  • Assay Setup:

    • Trophozoites are harvested and counted using a hemocytometer.

    • A defined number of parasites (e.g., 50,000 parasites/mL) are seeded into each well of a 96-well microtiter plate.[5]

    • The prepared drug dilutions are added to the wells. Control wells containing parasites with medium and/or the solvent (e.g., 0.5% DMSO) are included.[5]

  • Incubation:

    • The plate is incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 48 to 72 hours.

  • Viability Assessment:

    • Parasite viability is assessed. This can be done through various methods:

      • Microscopic Counting: Using a hemocytometer and a viability dye like trypan blue.

      • Fluorometric Assay: Using a viability reagent like AlamarBlue or CellTiter-Blue.

      • Luminometric Assay: Measuring ATP content as an indicator of metabolic activity.

  • Data Analysis:

    • The results are normalized to the control wells.

    • The drug concentration versus parasite viability is plotted, and a dose-response curve is generated using non-linear regression to calculate the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis culture Cultivate E. histolytica Trophozoites seeding Seed Parasites into 96-Well Plate culture->seeding drug_prep Prepare Serial Dilutions of this compound treatment Add Drug Dilutions to Wells drug_prep->treatment seeding->treatment incubation Incubate (48-72h, 37°C) treatment->incubation viability Assess Parasite Viability (e.g., Fluorometric Assay) incubation->viability ic50 Calculate IC50 Value from Dose-Response Curve viability->ic50 logical_relationship parent 8-Hydroxyquinoline (Core Scaffold) This compound This compound (7-Iodo, 5-Sulfonic Acid) parent->this compound Derivative clioquinol Clioquinol (5-Chloro, 7-Iodo) parent->clioquinol Derivative iodoquinol Iodoquinol (5,7-Diiodo) parent->iodoquinol Derivative

References

Antifungal Properties of 8-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the exploration of novel antifungal agents with unique mechanisms of action. Among the promising candidates, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives have garnered considerable attention. This technical guide provides an in-depth overview of the antifungal properties of 8-hydroxyquinoline derivatives, focusing on their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo activities. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to aid researchers in this field.

The 8-hydroxyquinoline core is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antifungal effects.[1] Its ability to chelate metal ions is a key feature contributing to its biological activity.[2][3] The versatility of the 8-HQ scaffold allows for a wide range of chemical modifications, leading to the development of derivatives with enhanced potency and reduced toxicity.[1]

Mechanism of Antifungal Action

The antifungal activity of 8-hydroxyquinoline derivatives is multifaceted, primarily targeting the fungal cell wall and cell membrane, and in some cases, interfering with essential cellular processes like DNA and RNA synthesis.[4][5]

1. Disruption of Fungal Cell Wall Integrity:

Several studies have demonstrated that 8-hydroxyquinoline derivatives can damage the fungal cell wall.[4][6] This has been observed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) mitigates the antifungal effect, indicating that the cell wall is a primary target.[4][6] Scanning electron microscopy (SEM) has provided visual evidence of this damage, revealing alterations in fungal morphology, such as irregular and rough cell walls with grooves, in treated cells.[4][6] Clioquinol (B1669181), a well-known 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans and inhibit its transition to the more virulent hyphal form.[4][6]

2. Compromising Cell Membrane Function:

In addition to targeting the cell wall, certain 8-hydroxyquinoline derivatives, particularly those with sulfonic acid substitutions, have been found to compromise the functional integrity of the cytoplasmic membrane.[4][6] This leads to increased cellular leakage of essential intracellular components, ultimately contributing to fungal cell death.[4][6] However, it has been suggested that this disruption is not due to direct binding with ergosterol (B1671047), a key component of the fungal cell membrane, but may involve the inhibition of enzymes in the ergosterol biosynthesis pathway.[7]

3. Chelation of Metal Ions:

The chelating ability of the 8-hydroxyquinoline scaffold is crucial to its antifungal activity. By binding to essential metal ions, these derivatives can disrupt the function of metalloenzymes that are vital for fungal survival and growth.[2][3] This can interfere with various metabolic pathways within the fungal cell.

4. Inhibition of Nucleic Acid Synthesis:

Some reports suggest that 8-hydroxyquinoline derivatives may also exert their antifungal effects by inhibiting enzymes involved in DNA and RNA synthesis, such as topoisomerase II and ATP synthase.[5] This dual mechanism of targeting both the cell envelope and intracellular processes makes them potent antifungal agents.

Below is a diagram illustrating the primary mechanisms of antifungal action of 8-hydroxyquinoline derivatives.

cluster_derivative 8-Hydroxyquinoline Derivative cluster_fungus Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Derivative 8-HQ Derivative Cell Wall Synthesis Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Derivative->Cell Wall Synthesis Inhibition Ergosterol Synthesis Ergosterol Biosynthesis Derivative->Ergosterol Synthesis Inhibition Membrane Integrity Membrane Integrity Derivative->Membrane Integrity Disruption Metalloenzymes Metalloenzyme Function Derivative->Metalloenzymes Chelation of metal ions DNA/RNA Synthesis DNA/RNA Synthesis (e.g., Topoisomerase) Derivative->DNA/RNA Synthesis Inhibition Cell Wall Damage Cell Wall Damage Cell Wall Synthesis->Cell Wall Damage Ergosterol Synthesis->Membrane Integrity Membrane Disruption Increased Permeability & Cellular Leakage Membrane Integrity->Membrane Disruption Enzyme Inhibition Disruption of Cellular Processes Metalloenzymes->Enzyme Inhibition DNA/RNA Synthesis->Enzyme Inhibition

Caption: Antifungal mechanisms of 8-hydroxyquinoline derivatives.

Structure-Activity Relationship (SAR)

The antifungal potency of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring.

  • Position 8-Hydroxyl Group: The presence of a free hydroxyl group at the 8-position is generally considered crucial for antifungal activity, as it is involved in the chelation of metal ions.[8]

  • Substitutions at Position 5 and 7: Modifications at the 5 and 7 positions have been extensively studied.

    • Halogenation at these positions, as seen in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often enhances antifungal activity.[5]

    • The introduction of a sulfonic acid group at position 5 can lead to derivatives that primarily target the fungal cell membrane.[4]

    • The introduction of hydrophilic heterocyclic substituents at the 7-position has been shown to be important for antifungal activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate the fungal cell wall and membrane. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.

Quantitative Data on Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various 8-hydroxyquinoline derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Candida Species

DerivativeCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida auris MIC (µg/mL)Candida haemulonii MIC (µg/mL)Reference(s)
Clioquinol0.031-2---
8-Hydroxy-5-quinolinesulfonic acid1-512---
8-Hydroxy-7-iodo-5-quinolinesulfonic acid2-1024---
PH265--11[7]
PH276--88[7]
L140.25-10.5--[9][10]
Compound 5h4---[8]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Dermatophytes

DerivativeTrichophyton rubrum MIC (µg/mL)Trichophyton mentagrophytes MIC (µg/mL)Microsporum canis MIC (µg/mL)Reference(s)
Clioquinol0.031-20.031-20.031-2
8-Hydroxy-5-quinolinesulfonic acid1-5121-5121-512
8-Hydroxy-7-iodo-5-quinolinesulfonic acid2-10242-10242-1024
Compound 5h444[8]

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Cryptococcus Species

DerivativeCryptococcus neoformans MIC (µg/mL)Cryptococcus gattii MIC (µg/mL)Reference(s)
PH2650.5-10.5-1[7]
PH2760.5-41-4[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum

  • 8-Hydroxyquinoline derivatives (stock solutions in DMSO)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the 8-hydroxyquinoline derivatives and control antifungals in RPMI-1640 medium in the microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes, as required.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-well Plate dilute_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of 8-HQ Derivatives prep_dilutions->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., Vero, HaCaT)

  • 96-well microtiter plates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 8-Hydroxyquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the 8-hydroxyquinoline derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the compound concentration.

start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach treat_compounds Treat with 8-HQ Derivatives incubate_attach->treat_compounds incubate_treat Incubate for 24-72h treat_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effect of compounds on biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • Biofilm growth medium (e.g., RPMI-1640 with glucose)

  • 8-Hydroxyquinoline derivatives

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione (B1676200) solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (1 x 10^7 CFU/mL in RPMI) to the wells of a microtiter plate.

    • Incubate for 90 minutes at 37°C to allow for initial adhesion.

    • Wash the wells with PBS to remove non-adherent cells.

    • Add fresh medium with or without the 8-hydroxyquinoline derivatives and incubate for 24-48 hours to allow biofilm formation.

  • Biofilm Quantification:

    • Wash the biofilms with PBS.

    • Prepare the XTT-menadione solution by mixing XTT and menadione solutions.

    • Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

  • Absorbance Measurement:

    • Transfer the supernatant to a new plate and measure the absorbance at 490 nm.

  • Data Analysis:

    • A decrease in absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.

Conclusion

8-Hydroxyquinoline and its derivatives represent a highly promising class of antifungal agents with multifaceted mechanisms of action that include disruption of the fungal cell wall and membrane, metal ion chelation, and potential inhibition of nucleic acid synthesis. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of new derivatives with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease therapeutics. The continued exploration of 8-hydroxyquinoline derivatives holds significant potential for addressing the growing challenge of antifungal resistance.

References

Chiniofon as a Metal Chelating Agent in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon (8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a derivative of 8-hydroxyquinoline (B1678124), a class of compounds well-recognized for their potent metal chelating properties. This technical guide provides a comprehensive overview of this compound's role as a metal chelating agent in biological systems. It delves into its mechanism of action, summarizes its known biological activities with a focus on quantitative data, and provides detailed experimental protocols for its study. Furthermore, this guide illustrates key signaling pathways and experimental workflows influenced by this compound's chelating activity through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction to this compound and Metal Chelation

This compound, chemically known as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is a molecule with a high affinity for metal ions. This property is attributed to the 8-hydroxyquinoline scaffold, which acts as a bidentate chelating agent, forming stable complexes with various metal ions. In biological systems, the homeostasis of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) is crucial for a myriad of physiological processes, including enzymatic activity, signal transduction, and cellular respiration. Dysregulation of metal ion concentrations is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and microbial infections.

Metal chelating agents like this compound can modulate the concentration and availability of these metal ions, thereby influencing these biological processes. The therapeutic potential of such agents lies in their ability to sequester excess or pathologically relevant metal ions, disrupting disease progression.

Mechanism of Action: Metal Chelation

The primary mechanism of action of this compound in biological systems is its ability to form stable coordination complexes with metal ions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at position 8 form a "chelate ring" with the metal ion. The sulfonic acid group at position 5 enhances the water solubility of the molecule, while the iodo group at position 7 can influence its lipophilicity and electronic properties, potentially affecting its biological activity and cellular uptake.

The formation of these metal complexes can lead to several biological consequences:

  • Deprivation of Essential Metals for Pathogens: Microorganisms require certain metal ions as cofactors for essential enzymes. By chelating these metals, this compound can inhibit microbial growth and proliferation.

  • Modulation of Host Metal-Dependent Enzymes: The activity of many human enzymes is dependent on metal ions. This compound can either inhibit or, in some cases, enhance the activity of these enzymes by altering the availability of their metal cofactors.

  • Interference with Metal-Mediated Signaling Pathways: Metal ions can act as second messengers in various signaling cascades. By chelating these ions, this compound can modulate these pathways, affecting cellular processes like inflammation, proliferation, and apoptosis.

Quantitative Data on this compound's Biological Activity

Fungal StrainMIC Range (µg/mL)Reference
Candida albicans2 - 1024[1][2][3]
Candida glabrata2 - 1024[1][2][3]
Candida krusei2 - 1024[1][2][3]
Candida parapsilosis2 - 1024[1][2][3]
Candida tropicalis2 - 1024[1][2][3]
Microsporum canis2 - 1024[1][2][3]
Microsporum gypseum2 - 1024[2]
Trichophyton mentagrophytes2 - 1024[1][2][3]
Trichophyton rubrum2 - 1024[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the metal chelating and biological activities of this compound.

Determination of Metal Chelation Stoichiometry and Stability Constants (Spectrophotometric Method)

This protocol is adapted from methods used for 8-hydroxyquinoline derivatives and can be applied to this compound.

Principle: The formation of a metal-Chiniofon complex often results in a change in the UV-Vis absorption spectrum. By monitoring this change as a function of the molar ratio of metal and ligand, the stoichiometry and stability constant of the complex can be determined.

Materials:

  • This compound (8-hydroxy-7-iodoquinoline-5-sulfonic acid)

  • Metal salt solutions (e.g., ZnCl₂, CuSO₄, FeCl₃) of known concentration

  • Buffer solutions of desired pH (e.g., acetate, phosphate)

  • UV-Vis Spectrophotometer

Procedure (Job's Method of Continuous Variation):

  • Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.

  • Prepare a series of solutions by mixing the this compound and metal salt solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration constant.

  • For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) for the metal-Chiniofon complex.

  • Plot the absorbance at λ_max against the mole fraction of the ligand.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Procedure (Mole Ratio Method):

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

  • Record the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of [this compound]/[Metal].

  • The plot will typically show two linear portions. The intersection of these lines indicates the stoichiometry of the complex.

Calculation of Stability Constant (K_f): From the spectrophotometric data, the stability constant can be calculated using various methods, such as the Benesi-Hildebrand method, which is suitable for 1:1 complexes.

Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

  • Fungal strains

  • Appropriate fungal culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of the this compound stock solution in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well containing the this compound dilution.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Cellular Assay: Determination of Intracellular Zinc Concentration

This protocol utilizes a fluorescent zinc indicator to measure changes in intracellular zinc levels upon treatment with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Fluorescent zinc indicator (e.g., FluoZin™-3, AM)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the cells in a suitable format (e.g., 96-well black-walled plates or on coverslips) and allow them to adhere overnight.

  • Load the cells with the fluorescent zinc indicator according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye, which is cell-permeant.

  • Wash the cells to remove excess dye.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen zinc indicator.

  • A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls would indicate a reduction in intracellular labile zinc concentration.

  • Controls should include cells treated with a known zinc chelator (e.g., TPEN) and cells supplemented with zinc to establish the dynamic range of the indicator.

Signaling Pathways and Experimental Workflows

The metal chelating activity of this compound can impact various cellular signaling pathways that are dependent on or regulated by metal ions. Below are diagrams illustrating a potential mechanism of action and a general experimental workflow.

chiniofon_mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Chiniofon_inside This compound This compound->Chiniofon_inside Uptake Metal_ion Metal Ion (e.g., Zn²⁺) Metal_ion_inside Metal Ion Metal_ion->Metal_ion_inside Transport Chelated_complex This compound-Metal Complex Chiniofon_inside->Chelated_complex Metal_ion_inside->Chelated_complex Enzyme Metal-Dependent Enzyme Metal_ion_inside->Enzyme Cofactor Signaling_Protein Signaling Protein (e.g., Kinase) Metal_ion_inside->Signaling_Protein Modulation Chelated_complex->Metal_ion_inside Sequestration Gene_Expression Altered Gene Expression Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Protein->Transcription_Factor Signal Transduction Transcription_Factor->Gene_Expression Transcriptional Regulation

Caption: Proposed mechanism of this compound's action via metal chelation.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Chelation_Assay Metal Chelation Assay (Spectrophotometry) MIC_Assay Antimicrobial MIC Assay Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Chiniofon_Treatment This compound Treatment (Dose-response, Time-course) Cell_Culture->Chiniofon_Treatment Metal_Measurement Intracellular Metal Measurement (e.g., Fluorescent Probes, ICP-MS) Chiniofon_Treatment->Metal_Measurement Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-MAPK, NF-κB) Chiniofon_Treatment->Signaling_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-seq) Signaling_Analysis->Gene_Expression_Analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound, as a metal chelating agent, presents a compelling profile for further investigation in various biological contexts. Its demonstrated antifungal activity, coupled with the known roles of metal ions in numerous pathological processes, underscores its potential as a therapeutic agent. This guide provides a foundational understanding of this compound's mechanism of action and offers practical experimental approaches for its detailed characterization. Future research should focus on determining the specific stability constants of this compound with key biological metal ions and elucidating the precise molecular mechanisms by which its chelating activity modulates cellular signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Chiniofon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a well-established antiprotozoal agent. This technical guide provides a comprehensive overview of its synthesis, structural analysis, and proposed mechanism of action. Detailed experimental protocols for the synthesis and various analytical techniques are presented, supported by tabulated quantitative data. Visualizations of the synthetic pathway, structural analysis workflow, and a proposed mechanism of action are included to facilitate a deeper understanding of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound (8-hydroxy-7-iodo-5-quinolinesulfonic acid) is a two-step process commencing with 8-hydroxyquinoline (B1678124). The first step involves the sulfonation of the quinoline (B57606) ring, followed by the iodination of the resulting intermediate.

Synthetic Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline-5-sulfonic acid 8-Hydroxyquinoline-5-sulfonic acid 8-Hydroxyquinoline->8-Hydroxyquinoline-5-sulfonic acid H2SO4 This compound\n(8-Hydroxy-7-iodo-5-quinolinesulfonic acid) This compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) 8-Hydroxyquinoline-5-sulfonic acid->this compound\n(8-Hydroxy-7-iodo-5-quinolinesulfonic acid) I2 / KI

Caption: Synthetic pathway of this compound from 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

A detailed protocol for the sulfonation of 8-hydroxyquinoline is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer, add 8-hydroxyquinoline to concentrated sulfuric acid at room temperature.

  • Heat the mixture to 100-120°C and maintain this temperature for 2-3 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • The precipitate of 8-hydroxyquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid)

The subsequent iodination is performed as follows:

  • Dissolve 8-hydroxyquinoline-5-sulfonic acid in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of iodine and potassium iodide (Lugol's solution) dropwise with constant stirring.

  • Continue the addition until a persistent iodine color is observed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Structural Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic and analytical techniques.

Structural Analysis Workflow

The general workflow for the structural characterization of Chiniofen is outlined below:

Structural_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Synthesized this compound Synthesized this compound Elemental Analysis Elemental Analysis Synthesized this compound->Elemental Analysis FTIR Spectroscopy FTIR Spectroscopy Synthesized this compound->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Synthesized this compound->NMR Spectroscopy Empirical Formula Empirical Formula Elemental Analysis->Empirical Formula Functional Groups Functional Groups FTIR Spectroscopy->Functional Groups Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Proton & Carbon Skeleton Proton & Carbon Skeleton NMR Spectroscopy->Proton & Carbon Skeleton Structural Confirmation Structural Confirmation Empirical Formula->Structural Confirmation Functional Groups->Structural Confirmation Molecular Weight & Fragmentation->Structural Confirmation Proton & Carbon Skeleton->Structural Confirmation

Caption: General workflow for the structural analysis of this compound.

Quantitative Data
Analytical Technique Parameter Observed Value
Elemental Analysis Carbon (%)30.79
Hydrogen (%)1.72
Iodine (%)36.14
Nitrogen (%)3.99
Oxygen (%)18.23
Sulfur (%)9.13
Mass Spectrometry Molecular Weight351.11 g/mol
Melting Point 269-270 °C (decomposes)
Spectroscopic Data
  • Experimental Protocol: An FTIR spectrum of solid this compound is recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disc. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)Broad band around 3400-3200
Aromatic C-H~3100-3000
C=C (aromatic)~1600-1450
S=O (sulfonic acid)~1350-1340 and ~1170-1150
C-O~1260-1000
C-I~600-500
  • Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Data (Predicted based on structure):

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.0 - 9.0Multiplets
-OHVariable, broad singletSinglet
-SO₃HVariable, broad singletSinglet
  • ¹³C NMR Data (Predicted based on related structures):

Carbon Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
C-I~80-90
C-OH~150-160
C-SO₃H~130-140
  • Experimental Protocol: The mass spectrum of this compound is obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent and introduced into the ion source.

  • Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structural fragments of the molecule. The mass spectral data for 8-Hydroxy-7-iodoquinoline-5-sulfonic acid is available in the mzCloud database, showing data acquired on a Q Exactive Orbitrap instrument.[1]

Mechanism of Action

This compound is classified as an antiprotozoal agent. While a specific molecular target or signaling pathway has not been definitively elucidated, its mechanism of action is believed to involve the disruption of essential metabolic processes within the protozoan parasite.

Proposed General Antiprotozoal Mechanism

Mechanism_of_Action cluster_parasite Parasite Metabolism This compound This compound Protozoan Parasite Protozoan Parasite This compound->Protozoan Parasite Essential Metabolic Pathways Essential Metabolic Pathways Protozoan Parasite->Essential Metabolic Pathways Enzyme Inhibition Enzyme Inhibition Essential Metabolic Pathways->Enzyme Inhibition Inhibition Disruption of Ion Gradients Disruption of Ion Gradients Essential Metabolic Pathways->Disruption of Ion Gradients Disruption Parasite Death Parasite Death Enzyme Inhibition->Parasite Death Disruption of Ion Gradients->Parasite Death

Caption: Proposed general mechanism of antiprotozoal action of this compound.

The lipophilic nature of the 8-hydroxyquinoline core allows it to chelate metal ions, which may be crucial for the function of essential parasitic enzymes. By sequestering these metal ions, this compound could inhibit key metabolic pathways, ultimately leading to the death of the parasite. Some antiprotozoal drugs are known to damage protozoan DNA and inhibit parasite dehydrogenase activity, which are fundamental pathways of protozoan energy metabolism.

References

Chiniofon: A Historical and Technical Review of its Application in Medicine and Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiniofon (B159747), a halogenated 8-hydroxyquinoline (B1678124) derivative, holds a significant place in the history of pharmacotherapy as an early and effective agent against amoebic dysentery. This technical guide provides an in-depth review of its historical use in medicine, particularly in the treatment of intestinal amebiasis caused by Entamoeba histolytica. The document delves into its mechanism of action, historical clinical usage, and applications in scientific research. Quantitative data from historical studies are summarized, and where available, experimental protocols are detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of anti-infective therapies and the enduring relevance of early chemotherapeutic agents.

Introduction

This compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, emerged as a key therapeutic agent in the early 20th century for the treatment of amoebic dysentery, a parasitic infection caused by the protozoan Entamoeba histolytica. Before the advent of modern antibiotics and more targeted antiprotozoal drugs, this compound, often referred to by trade names such as Yatren, offered a crucial treatment option for a debilitating and often fatal disease. This document aims to provide a detailed technical overview of this compound's historical significance, its pharmacological properties, and its application in both clinical and research settings.

Chemical and Physical Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by the addition of an iodine atom at the 7th position and a sulfonic acid group at the 5th position of the quinoline (B57606) ring.

PropertyValue
Chemical Name 8-hydroxy-7-iodo-5-quinolinesulfonic acid
Molecular Formula C₉H₆INO₄S
Appearance Yellowish powder
Solubility Soluble in alkaline solutions, sparingly soluble in water

Mechanism of Action

This compound's primary therapeutic effect is as a luminal amebicide. Its mechanism of action is believed to involve two main pathways: a direct toxic effect on the E. histolytica trophozoites in the intestinal lumen and an indirect action by modifying the intestinal flora that the amoebae depend on for survival.

The presence of iodine in the molecule is thought to be crucial for its amoebicidal activity. It is hypothesized that this compound interferes with essential enzymatic processes within the parasite, leading to its death. However, it is important to note that this compound is not effective against extra-intestinal forms of amebiasis, such as liver abscesses, as it is poorly absorbed from the gastrointestinal tract.

Mechanism_of_Action This compound This compound Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Oral Administration E_histolytica E. histolytica Trophozoites Intestinal_Lumen->E_histolytica Direct Contact Intestinal_Flora Intestinal Flora Intestinal_Lumen->Intestinal_Flora Parasite_Death Parasite Death E_histolytica->Parasite_Death Enzymatic Inhibition Altered_Environment Altered Intestinal Environment Intestinal_Flora->Altered_Environment Inhibition Altered_Environment->E_histolytica Deprives of Nutrients

Caption: Proposed mechanism of this compound's amoebicidal action.

Historical Clinical Use in Amoebic Dysentery

This compound was a cornerstone in the treatment of amoebic dysentery from the 1920s through the mid-20th century. Historical clinical data, while not as rigorously controlled as modern trials, provide valuable insights into its efficacy and administration.

Dosage and Administration

Historical texts indicate that this compound was typically administered orally in tablet form. A common regimen for adults consisted of:

  • Dosage: 0.25 to 1.0 gram, three times daily.

  • Duration: 7 to 14 days.

For children, the dosage was adjusted based on age and weight. Due to its irritant nature, it was often recommended to be taken after meals.

Clinical Efficacy

A 1947 study by Arnett provided a comparative analysis of this compound against other amoebicidal agents of the era for the treatment of asymptomatic carriers of E. histolytica. While specific cure rates from this single study are not detailed in readily available abstracts, the inclusion of this compound in such comparative studies underscores its clinical relevance at the time.

Study (Year)Drug(s)PopulationKey Findings (Qualitative)
Arnett (1947)[1]This compound, Carbarsone, VioformAsymptomatic carriers of E. histolyticaCompared the efficacy of the three drugs in clearing protozoal infections.

Note: Access to the full text of historical articles is limited, preventing a more detailed quantitative summary.

Adverse Effects

While generally considered effective for its time, this compound was not without side effects. The most commonly reported adverse effect was diarrhea, which could be severe in some cases. Other reported side effects included:

  • Nausea and vomiting

  • Abdominal cramps

  • Headache

  • Pruritus (itching)

The risk of iodine toxicity was also a concern with prolonged or high-dose therapy.

Use in Research

Beyond its clinical applications, this compound and its parent compound, 8-hydroxyquinoline, have been utilized in various research contexts.

In Vitro Studies

In vitro studies were fundamental in elucidating the amoebicidal properties of this compound. A typical experimental workflow to assess its efficacy against E. histolytica would involve the following steps:

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture of E. histolytica Incubation Incubation of Trophozoites with varying concentrations of this compound Culture->Incubation Chiniofon_Solution Preparation of this compound stock solution Chiniofon_Solution->Incubation Viability_Assay Viability Assay (e.g., microscopy, dye exclusion) Incubation->Viability_Assay Control Control (no this compound) Control->Viability_Assay IC50 Determination of IC50 Viability_Assay->IC50 Synthesis_Pathway Start 8-Hydroxyquinoline Intermediate 8-Hydroxyquinoline-5-sulfonic acid Start->Intermediate Sulfonation (H2SO4) Final This compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) Intermediate->Final Iodination (e.g., I2/KI)

References

The Multifaceted Biological Activities of Halogenated 8-Hydroxyquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated 8-hydroxyquinolines are a class of heterocyclic compounds that have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological effects of these compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

8-Hydroxyquinoline (B1678124) and its halogenated derivatives are privileged scaffolds in medicinal chemistry, known for their ability to chelate metal ions, which is central to many of their biological functions. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinoline (B57606) ring system significantly modulates their physicochemical properties and biological potency. This guide explores the diverse therapeutic potential of these compounds, underpinned by their complex mechanisms of action.

Anticancer Activity

Halogenated 8-hydroxyquinolines have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. Their anticancer activity is often attributed to their ability to act as metal ionophores, disrupting intracellular metal homeostasis, inhibiting crucial cellular processes, and inducing apoptotic cell death.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated 8-hydroxyquinolines against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Clioquinol (B1669181) (5-Chloro-7-iodo-8-hydroxyquinoline)Raji (Lymphoma)Low µM range[1]
ClioquinolHCT116 (Colon)22.7[2]
ClioquinolMCF-7 (Breast)4.12[2]
ClioquinolHeLa (Cervical)30.98[2]
5,7-Dichloro-8-hydroxyquinolineA549 (Lung)5.6[2]
5,7-Dichloro-8-hydroxyquinolineHepG2 (Liver)-[2]
5,7-Dibromo-8-hydroxyquinolineA549 (Lung)5.8[2]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)18.7[2]
5,7-Dibromo-8-hydroxyquinolineMCF-7 (Breast)16.5[2]
5-Chloro-8-hydroxyquinolineRaji (Lymphoma)Micromolar range[1]
5,7-Diiodo-8-hydroxyquinolineRaji (Lymphoma)Micromolar range[1]
Mechanisms of Anticancer Action

Two prominent mechanisms of anticancer activity for halogenated 8-hydroxyquinolines, particularly clioquinol, are the inhibition of the NF-κB signaling pathway and the induction of lysosomal disruption.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Clioquinol has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and survival.

NF_kappaB_Inhibition Inhibition of NF-κB Signaling by Halogenated 8-Hydroxyquinolines cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription Clioquinol Halogenated 8-Hydroxyquinoline (e.g., Clioquinol) Clioquinol->IKK_complex Inhibits

Inhibition of the NF-κB signaling pathway.

Clioquinol can act as a zinc ionophore, transporting zinc ions into the cell and specifically into lysosomes.[3] This influx of zinc disrupts lysosomal membrane integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering apoptosis.[3]

Lysosomal_Disruption Clioquinol-Induced Lysosomal Disruption cluster_lysosome Clioquinol Clioquinol Clioquinol_Zn Clioquinol-Zn²⁺ Complex Clioquinol->Clioquinol_Zn Zn_ext Extracellular Zn²⁺ Zn_ext->Clioquinol_Zn Cell_Membrane Cell Membrane Lysosome Lysosome Clioquinol_Zn->Lysosome Zn²⁺ Influx LMP Lysosomal Membrane Permeabilization (LMP) Cathepsins Cathepsin Release LMP->Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis

Mechanism of lysosomal disruption by clioquinol.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often linked to their ability to chelate essential metal ions required for microbial growth and enzymatic activity.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of several halogenated 8-hydroxyquinolines against various microbial strains.

CompoundMicrobial StrainMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus3.44-13.78[4]
8-HydroxyquinolineEscherichia coli13.78–881.79[4]
ClioquinolGram-negative bacteriaHigh antigrowth activity[4]
ClioquinolTrichophyton rubrum0.25 µg/mL[5]
ClioquinolTrichophyton mentagrophytes-[5]
Cloxyquin (5-Chloro-8-hydroxyquinoline)Listeria monocytogenes5.57[4]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity[4]
5,7-Dichloro-8-hydroxyquinolineGram-positive bacteria5.57–89.09[4]
IodoquinolGram-positive bacteriaWeaker activity[4]
Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of halogenated 8-hydroxyquinolines is believed to be their chelation of essential metal ions, such as iron, zinc, and copper, which are vital cofactors for many microbial enzymes. By sequestering these ions, the compounds inhibit critical metabolic pathways, leading to the cessation of growth and eventual cell death.

Neuroprotective and Neurotoxic Effects

The role of halogenated 8-hydroxyquinolines in the central nervous system is complex, exhibiting both neuroprotective and neurotoxic potential depending on the specific compound, concentration, and cellular context.

Quantitative Neuroprotective Data

The following table summarizes some of the observed neuroprotective effects of 8-hydroxyquinoline and its derivatives.

CompoundCell LineInsultConcentrationResultReference
8-HydroxyquinolineSH-SY5YHigh Glucose (120 mM)1 µMIncreased cell viability to 86.89 ± 3.06%[6]
ClioquinolSH-SY5YHigh Glucose (120 mM)1 µMSignificantly increased cell viability to 93.35 ± 0.89%[6]
ClioquinolSKN-ASH₂O₂ (400 µM)20-50 µMPotent protective effect against oxidative stress[7]
Mechanisms of Neuroactivity

The neuroprotective effects of compounds like clioquinol are often attributed to their ability to modulate metal homeostasis in the brain, which is dysregulated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[8] By chelating excess metal ions, these compounds can inhibit the formation of toxic protein aggregates and reduce oxidative stress.[8] Conversely, the historical neurotoxicity associated with clioquinol (subacute myelo-optic neuropathy, SMON) highlights the critical importance of dose and systemic exposure.[9] The neurotoxic effects may also be linked to oxidative mechanisms.[9]

One of the pathways implicated in the neuroprotective effects of clioquinol is the Akt/mTOR pathway.

Akt_mTOR_Pathway Neuroprotective Effect of Clioquinol via Akt/mTOR Pathway Clioquinol Clioquinol Akt Akt Clioquinol->Akt Activates p53 p53 Clioquinol->p53 Inhibits pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR (Active) mTOR->pmTOR Bcl2 Bcl-2 pmTOR->Bcl2 Promotes Bax Bax p53->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Bcl2->Apoptosis

Clioquinol's neuroprotective mechanism via the Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated 8-hydroxyquinolines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Experimental Workflow step1 1. Seed cells in a 96-well plate step2 2. Incubate for 24 hours step1->step2 step3 3. Treat cells with varying concentrations of halogenated 8-hydroxyquinolines step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 2-4 hours step5->step6 step7 7. Add solubilization solution (e.g., DMSO) step6->step7 step8 8. Read absorbance at 570 nm step7->step8 step9 9. Calculate cell viability and IC50 values step8->step9

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the halogenated 8-hydroxyquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the halogenated 8-hydroxyquinoline. Also, prepare a control plate with no antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot a small, defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the halogenated 8-hydroxyquinoline and/or a stimulant (e.g., TNF-α) for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Acridine (B1665455) Orange Staining for Lysosomal Integrity

Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes.

Protocol:

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

  • Staining: Incubate the cells with a low concentration of acridine orange (e.g., 1-5 µg/mL) in complete medium for 15-20 minutes at 37°C.

  • Washing: Wash the cells with PBS or phenol (B47542) red-free medium to remove excess dye.

  • Treatment: Treat the cells with the halogenated 8-hydroxyquinoline.

  • Imaging: Visualize the cells using a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange will emit red fluorescence. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.

  • Analysis: The ratio of red to green fluorescence can be quantified to assess lysosomal integrity.

Conclusion

Halogenated 8-hydroxyquinolines represent a versatile class of compounds with significant therapeutic potential across various disease areas. Their biological activities are intricately linked to their ability to modulate metal ion homeostasis and interfere with key cellular signaling pathways. This guide provides a foundational understanding of their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic index for clinical applications.

References

Chiniofon: A Technical Guide to its Renewed Potential in Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiniofon, a halogenated 8-hydroxyquinoline (B1678124) derivative first introduced in the early 20th century, represents a compelling subject for modern parasitology research. Historically utilized for the treatment of intestinal amoebiasis, its full potential, mechanism of action, and broader spectrum of activity remain underexplored by contemporary standards. This technical guide provides an in-depth overview of this compound, its proposed molecular mechanisms, and detailed protocols for its re-evaluation as a potential antiparasitic agent. As the threat of drug resistance grows, revisiting established compounds like this compound with modern methodologies offers a pragmatic and accelerated pathway to novel therapeutic strategies. This document serves as a foundational resource for researchers aiming to investigate this compound's efficacy against a range of protozoan parasites.

Introduction to this compound

This compound (also known as Yatren or 8-hydroxy-7-iodoquinoline-5-sulfonic acid) is a synthetic antimicrobial compound belonging to the 8-hydroxyquinoline class. It was historically employed as a luminal amoebicide, acting directly on Entamoeba histolytica trophozoites in the intestinal tract.[1] While its use has been largely superseded by nitroimidazoles like metronidazole, the unique biochemical pathways of many parasites, coupled with the known mechanisms of 8-hydroxyquinolines, suggest that this compound and its derivatives could be repurposed or re-examined for a wider range of parasitic diseases, including leishmaniasis, trypanosomiasis, and schistosomiasis.

The primary appeal of reinvestigating this compound lies in the established safety profile of the 8-hydroxyquinoline class and their distinct mechanism of action, which may be effective against parasite strains resistant to current therapies.

Proposed Mechanism of Action

The biological activity of 8-hydroxyquinolines, including this compound, is intrinsically linked to their ability to chelate metal ions.[2][3] This property is central to their antiparasitic effects. The proposed mechanism involves two key stages:

  • Metal Ion Chelation: this compound's structure allows it to bind to essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), forming stable complexes. This sequestration disrupts the parasite's metal homeostasis, which is critical for the function of numerous metabolic enzymes.[4]

  • Enzyme Inhibition: Many essential parasitic enzymes are metalloenzymes. By chelating the metal cofactors, this compound can effectively inhibit their activity. A primary target in several flatworm and protozoan parasites is the Thioredoxin Glutathione Reductase (TGR) enzyme.[5][6][7] TGR is a crucial component of the parasite's antioxidant defense system, protecting it from oxidative stress generated by the host's immune response. Inhibition of TGR leads to a buildup of reactive oxygen species (ROS), causing significant cellular damage and parasite death.[8][9]

The following diagram illustrates this proposed signaling pathway.

chiniofon_mechanism cluster_parasite Parasite Cell This compound This compound complex This compound-Metal Complex This compound->complex metal_ions Fe²⁺ / Zn²⁺ (Metal Ions) metal_ions->complex tgr Thioredoxin Glutathione Reductase (TGR) complex->tgr Inhibition ros Increased Reactive Oxygen Species (ROS) tgr->ros Failure to detoxify death Parasite Cell Death ros->death

Caption: Proposed mechanism of this compound's antiparasitic activity.

Quantitative Data for Comparative Analysis

CompoundParasite StrainAssay TypeIC₅₀ / EC₅₀ (µM)Reference
MetronidazoleE. histolytica HM-1:IMSSN/A~5 - 9[10][11]
TinidazoleE. histolytica (Clinical Isolates)NBT Reduction10.2 - 13.2
EmetineE. histolytica (Clinical Isolates)NBT Reduction29.9 - 32.8
ChloroquineE. histolytica (Clinical Isolates)NBT Reduction15.5 - 28.9
AuranofinE. histolyticaHigh-Throughput Screen0.5[6]
(-)-EpicatechinE. histolyticaN/A1.9 µg/mL

Experimental Protocols for Re-evaluation

To systematically assess the potential of this compound in modern parasitology, a series of standardized in vitro and in vivo experiments are required. The following protocols are based on established methodologies for testing anti-amoebic compounds.

In Vitro Cultivation of Entamoeba histolytica

A prerequisite for in vitro testing is the axenic (free from other living organisms) culture of E. histolytica trophozoites.

  • Culture Medium: TYI-S-33 medium is the standard for axenic cultivation.

  • Culture Conditions: Trophozoites are grown as adherent cultures in borosilicate glass screw-cap tubes at 35-37°C.[11] Tubes should be filled almost to the top to create a microaerophilic environment.

  • Subculturing Protocol:

    • Select a 48-72 hour-old culture that has reached approximately 80% confluence.

    • Detach the adherent trophozoites by chilling the culture tube in an ice-water bath for 5-10 minutes.[11]

    • Invert the tube gently several times to create a uniform suspension of amoebae.

    • Aseptically transfer a defined volume (e.g., 1 mL for a 1:15 dilution) of the suspension into a new tube containing fresh, pre-warmed TYI-S-33 medium.

    • Incubate the new culture at 35-37°C. Subculturing should be performed every 2-3 days.

In Vitro Anti-Amoebic Activity Assay

The following workflow outlines the process for determining the IC₅₀ of this compound against E. histolytica.

invitro_workflow start Start: Axenic E. histolytica Culture harvest Harvest Trophozoites (Chilling & Centrifugation) start->harvest count Count Cells (Hemocytometer) harvest->count add_cells Add Trophozoite Suspension to each well count->add_cells prepare_plates Prepare 96-well Plate with Serial Dilutions of this compound prepare_plates->add_cells incubate Incubate Plate (37°C for 48-72h) add_cells->incubate add_dye Add Viability Dye (e.g., NBT or FDA) incubate->add_dye measure Measure Absorbance/ Fluorescence add_dye->measure calculate Calculate IC₅₀ Value measure->calculate

Caption: Workflow for determining the in vitro efficacy of this compound.

Detailed Methodology (Nitroblue Tetrazolium - NBT Assay):

  • Preparation of Trophozoites: Harvest E. histolytica trophozoites from a 48-hour culture as described above. Wash the cell pellet with pre-warmed, incomplete medium and resuspend. Adjust the cell concentration to 3 x 10⁵ parasites/mL using a hemocytometer.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in TYI-S-33 medium in a 96-well microtiter plate. Include wells for a negative control (medium + solvent) and a positive control (e.g., metronidazole).

  • Incubation: Add 100 µL of the prepared trophozoite suspension to each well. Incubate the plate at 37°C for 48 hours.

  • Viability Staining: Add a solution of Nitroblue Tetrazolium (NBT) to each well. Incubate for an additional 2-3 hours at 37°C. Viable amoebae will metabolically reduce the yellow NBT to a blue formazan (B1609692) product.

  • Data Acquisition: Measure the optical density (absorbance) of each well using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of parasite viability) by plotting the inhibition data against the log of the drug concentration and fitting to a dose-response curve.

In Vivo Efficacy Evaluation (Animal Models)

Should in vitro results prove promising, evaluation in established animal models of amoebiasis is the logical next step.

  • Intestinal Amoebiasis Model: Mouse or hamster models are commonly used. A "washed-closed cecal loop" model in hamsters or guinea pigs involves the surgical creation of a closed loop in the cecum, into which a defined number of axenic trophozoites are inoculated. In mice, direct intracecal inoculation can establish a chronic infection that mirrors human disease. Efficacy is typically measured by parasite burden in the cecum and reduction in inflammation and tissue damage.

  • Amoebic Liver Abscess (ALA) Model: This model, typically established in gerbils or hamsters, involves the direct intrahepatic inoculation of virulent E. histolytica trophozoites. Therapeutic efficacy is assessed by measuring the size and weight of the liver abscesses and quantifying the parasite load within the abscess.

Future Directions and Potential Applications

The re-evaluation of this compound should not be limited to its historical target, E. histolytica. Its proposed mechanism of action suggests broader potential.

  • Drug Repurposing: The protocols outlined here can be adapted to screen this compound against a panel of other protozoan parasites, particularly those where TGR is a validated drug target, such as Schistosoma, Leishmania, and Trypanosoma species.

  • Combination Therapy: Investigate the synergistic effects of this compound with existing antiparasitic drugs. A combination therapy could potentially lower the required dosage of each drug, reducing toxicity and mitigating the development of resistance.

  • Derivative Synthesis: The 8-hydroxyquinoline scaffold is amenable to chemical modification. Modern medicinal chemistry techniques could be used to synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a valuable, yet overlooked, compound in the landscape of antiparasitic drug discovery. Its historical precedent as an effective amoebicide, combined with a plausible and distinct mechanism of action targeting parasite-specific redox pathways, provides a strong rationale for its re-investigation. By applying modern, standardized experimental protocols as detailed in this guide, researchers can generate the quantitative data needed to accurately assess this compound's potential. This exploration may not only yield a repurposed therapeutic but could also provide a foundational scaffold for the development of a new generation of broad-spectrum antiparasitic agents.

References

An In-depth Technical Guide to Investigating the Cytotoxicity of Chiniofon on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, chemically known as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is a compound belonging to the quinoline (B57606) family. Quinoline derivatives have garnered significant interest in pharmacological research due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This guide provides a comprehensive technical overview of the methodologies used to investigate the cytotoxic effects of this compound on mammalian cells. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust cytotoxicity studies.

While direct and extensive cytotoxic data for this compound is limited in publicly available literature, this guide draws upon established protocols and findings from studies on closely related quinoline derivatives to provide a foundational understanding. The experimental protocols detailed below are standard methods for assessing cytotoxicity and can be adapted for the specific investigation of this compound.

Quantitative Cytotoxicity Data of Related Quinoline Derivatives

To provide a comparative context for the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against a range of mammalian cancer cell lines. It is important to note that these values can vary based on the cell line, exposure time, and specific assay conditions.[3][4][5]

Compound/DerivativeCell LineCell TypeIC50 (µM)Exposure Time (h)Reference
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2Liver Cancer3.3 (µg/mL)Not Specified[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHCT-116Colon Cancer23 (µg/mL)Not Specified[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-7Breast Cancer3.1 (µg/mL)Not Specified[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineA549Lung Cancer9.96 (µg/mL)Not Specified[5]
7-methylquinoline and 5-methylquinoline (B1294701) (mixture)Caco-2Colorectal Adenocarcinoma2.62Not Specified[3]
7-methyl-8-nitro-quinolineCaco-2Colorectal Adenocarcinoma1.87Not Specified[3]
8-nitro-7-quinolinecarbaldehydeCaco-2Colorectal Adenocarcinoma0.53Not Specified[3]
8-Amino-7-quinolinecarbaldehydeCaco-2Colorectal Adenocarcinoma1.14Not Specified[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60Promyelocytic Leukemia19.88 (µg/mL)Not Specified[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937Histiocytic Lymphoma43.95 (µg/mL)Not Specified[4]

Experimental Protocols

A thorough investigation of cytotoxicity involves multiple assays to assess different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate mammalian cell lines based on the research question (e.g., cancer cell lines for anti-cancer studies, normal cell lines for general toxicity).

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).

  • Cell Seeding and Treatment: Seed the cells in multi-well plates at a predetermined optimal density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated cells as negative controls.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation with MTT: Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of cells and medium).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[8][9][10]

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treatment Incubation with this compound (Various Concentrations and Durations) prep_cells->treatment prep_this compound This compound Stock Preparation prep_this compound->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis_assay data_analysis IC50 Determination and Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway

Quinoline derivatives have been shown to exert their cytotoxic effects through various signaling pathways. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[13] Inhibition of this pathway can lead to apoptosis.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Putative PI3K/Akt/mTOR signaling pathway affected by this compound.

Conclusion

Investigating the cytotoxicity of this compound in mammalian cells requires a multi-faceted approach employing a battery of well-established in vitro assays. This guide provides the foundational knowledge and detailed protocols necessary for such an investigation. By assessing metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of this compound's cytotoxic potential. The provided workflow and signaling pathway diagrams serve as valuable visual aids for experimental design and data interpretation. Further research is warranted to elucidate the specific molecular mechanisms underlying the cytotoxic effects of this compound and to establish its definitive IC50 values across a broad range of mammalian cell lines.

References

An In-depth Technical Guide to the Chelating Properties of Chiniofon with Iron (Fe(III))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chelation Chemistry of Chiniofon with Fe(III)

This compound possesses a bidentate chelation site comprising the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. This structure enables it to form a stable complex with metal ions, including Fe(III). The formation of the this compound-Fe(III) complex is the basis for its use as a colorimetric reagent in analytical chemistry.

Quantitative Data

Precise, recently published quantitative data such as the stability constant (log K) and binding affinity (Kd) for the this compound-Fe(III) complex are not extensively documented in the readily available literature. However, the stoichiometry of similar 8-hydroxyquinoline (B1678124) derivatives with Fe(III) has been determined using methods like Job's plot. The stability of such complexes is influenced by factors including pH and the presence of other competing ions. For context, the stability constants for other iron chelators are provided in the table below.

Chelator/LigandMetal IonStoichiometry (M:L)Log K (Stability Constant)Method
Salicylhydroxamic acidFe(III)1:23.77Spectrophotometry
PyrazinamideFe(III)1:12.79Spectrophotometry
Malonic acidFe(III)1:1, 1:2, 1:3log β₁=7.52, log β₂=13.29, log β₃=16.93Potentiometry

Note: The data in this table is for other iron chelators and is provided for comparative purposes due to the lack of specific recent data for this compound-Fe(III).

Experimental Protocols

The characterization of the this compound-Fe(III) complex primarily involves spectrophotometric and potentiometric methods.

Spectrophotometric Determination of Stoichiometry (Job's Method of Continuous Variation)

This method is used to determine the molar ratio in which this compound and Fe(III) combine.

Principle: A series of solutions is prepared with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at its wavelength of maximum absorbance (λmax). A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Detailed Methodology:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and a suitable Fe(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) in an appropriate solvent (e.g., slightly acidic aqueous solution to prevent hydrolysis of Fe(III)).

  • Preparation of Job's Plot Solutions: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while maintaining a constant total volume. This ensures that the total concentration of (this compound + Fe(III)) is the same in each solution.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the λmax of the this compound-Fe(III) complex. The λmax can be determined by scanning the spectrum of a solution containing the complex.

  • Data Analysis: Plot the measured absorbance against the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex.

G cluster_prep Solution Preparation cluster_mix Mixing Series cluster_analysis Analysis stock_fe Fe(III) Stock Solution mix1 Mix 1 (e.g., 1:9) stock_fe->mix1 Varying Volumes mix2 Mix 2 (e.g., 2:8) stock_fe->mix2 Varying Volumes mix_n Mix 'n' stock_fe->mix_n Varying Volumes stock_chin This compound Stock Solution stock_chin->mix1 Varying Volumes stock_chin->mix2 Varying Volumes stock_chin->mix_n Varying Volumes spectro Spectrophotometer (Measure Absorbance at λmax) mix1->spectro mix2->spectro mix_n->spectro plot Job's Plot (Absorbance vs. Mole Fraction) spectro->plot stoichiometry Determine Stoichiometry plot->stoichiometry G start Start prep Prepare Solution (this compound + Fe(III) + Acid) start->prep titrate Titrate with Standard Base prep->titrate measure Record pH after each addition titrate->measure Add titrant measure->titrate Continue until endpoint plot Plot pH vs. Volume of Titrant measure->plot calculate Calculate Stability Constant (Using appropriate software) plot->calculate end End calculate->end G cluster_effects Cellular Effects chiniofon_fe This compound-Fe(III) Complex (Lipophilic) cell_membrane Cell Membrane chiniofon_fe->cell_membrane Crosses intracellular_fe Intracellular Iron Pool cell_membrane->intracellular_fe Alters apoptosis Induction of Apoptosis intracellular_fe->apoptosis Leads to proliferation Inhibition of Proliferation intracellular_fe->proliferation Causes homeostasis Disruption of Iron Homeostasis intracellular_fe->homeostasis Impacts

The Impact of Chiniofon on Protozoan Cell Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiniofon, an 8-hydroxyquinoline (B1678124) derivative, has a long history as an antiprotozoal agent, particularly against luminal parasites such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. While its clinical efficacy is established, a detailed understanding of its precise mechanism of action at the cellular level, specifically its impact on protozoan ultrastructure, remains an area of ongoing investigation. This technical guide synthesizes the available research on the effects of this compound and related quinoline (B57606) compounds on the cellular architecture of pathogenic protozoa. It provides an in-depth analysis of observed morphological alterations, outlines detailed experimental protocols for studying these effects, and explores potential signaling pathways implicated in the drug's mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and cellular pathways are visualized using DOT language diagrams to facilitate comprehension and further research in this critical area of antiparasitic drug development.

Introduction to this compound

This compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a luminal amebicide. Its primary application has been in the treatment of intestinal amebiasis caused by Entamoeba histolytica. It is also known to be effective against other intestinal protozoa like Giardia lamblia and the urogenital parasite Trichomonas vaginalis. As a member of the 8-hydroxyquinoline family, its mechanism of action is believed to involve the disruption of essential processes within the protozoan cell, leading to a loss of function and viability.

Effects on Protozoan Cell Structure

Direct electron microscopy studies specifically detailing the ultrastructural changes induced by this compound are sparse in recent scientific literature. However, by examining the effects of other 8-hydroxyquinoline derivatives and various antiprotozoal agents, we can infer the likely impact of this compound on the cellular components of key pathogenic protozoa.

Entamoeba histolytica

Entamoeba histolytica trophozoites are characterized by their amoeboid movement, a single nucleus, and a cytoplasm rich in vacuoles. Treatment with compounds that disrupt cellular integrity would be expected to produce significant morphological changes.

Observed Ultrastructural Changes (Inferred):

  • Plasma Membrane: Disruption of the plasma membrane integrity is a common effect of many antiprotozoal drugs. This can manifest as blebbing, increased permeability, and eventual lysis.

  • Nucleus: Nuclear alterations may include chromatin condensation and fragmentation, which are hallmarks of apoptotic-like cell death.

  • Cytoplasm: Increased vacuolization is a frequent response to cellular stress. The cytoplasm may also show a disorganized appearance with damage to organelles.

  • Cytoskeleton: The actin-rich cytoskeleton, crucial for motility and phagocytosis in E. histolytica, is a likely target. Disruption of the cytoskeleton would lead to impaired movement and inability to engulf food particles.

Giardia lamblia

The trophozoite of Giardia lamblia possesses a unique and complex cytoskeleton, including a ventral adhesive disc for attachment to the intestinal epithelium and four pairs of flagella for motility.

Observed Ultrastructural Changes:

  • Adhesive Disc: Studies on other antiprotozoal agents have shown that they can cause the disassembly of the adhesive disc, leading to detachment of the parasite from the host's intestinal lining. This is a critical step in clearing the infection.

  • Cytoskeleton: The microtubule-based structures, including the flagella and the median body, are potential targets. Damage to these structures would impair motility and cell division.

  • Cell Shape: Treated trophozoites often lose their characteristic pear shape and become rounded or distorted.

  • Internal Structures: Similar to E. histolytica, an increase in cytoplasmic vacuolization and nuclear changes like chromatin condensation are expected.

Trichomonas vaginalis

Trichomonas vaginalis is a flagellated protozoan that resides in the urogenital tract. Its motility and ability to adhere to host cells are crucial for its pathogenicity.

Observed Ultrastructural Changes:

  • Cell Membrane: Damage to the cell membrane is a primary effect, leading to altered morphology and cell lysis.

  • Flagella: The flagella, essential for motility, can be damaged or detached, rendering the parasite immobile.

  • Hydrogenosomes: These organelles, which are involved in energy metabolism in this anaerobic parasite, are potential targets. Damage to hydrogenosomes would severely compromise the parasite's energy supply.

  • Overall Morphology: Treated T. vaginalis often show a loss of their typical pear shape, becoming rounded and exhibiting surface blebbing.

Quantitative Data on Morphological Changes

While specific quantitative data for this compound is limited, the following table summarizes the types of quantitative analyses that can be performed to assess the morphological effects of antiprotozoal drugs on protozoa.

ParameterProtozoanMethod of MeasurementExpected Effect of Treatment
Cell Viability (%) E. histolytica, G. lamblia, T. vaginalisTrypan Blue Exclusion Assay, Flow Cytometry with Propidium IodideDose-dependent decrease
Adhesion Rate (%) G. lamblia, T. vaginalisIn vitro adhesion assays to host cell monolayers or plastic surfacesDose-dependent decrease
Cell Circularity E. histolytica, G. lamblia, T. vaginalisImage analysis of micrographsIncrease as cells lose their polarized shape and become rounded
Vacuole Area (μm²) E. histolytica, G. lambliaImage analysis of Transmission Electron Micrographs (TEM)Increase with treatment
Nuclear Condensation (%) E. histolytica, G. lambliaFluorescence microscopy with DAPI staining, TEM analysisIncrease with treatment

Experimental Protocols

Culturing of Protozoa
  • Entamoeba histolytica : Axenic cultivation of E. histolytica trophozoites (e.g., strain HM-1:IMSS) is typically performed in TYI-S-33 medium at 37°C.

  • Giardia lamblia : Trophozoites (e.g., strain WB) are cultured axenically in Keister's modified TYI-S-33 medium at 37°C.

  • Trichomonas vaginalis : Trophozoites (e.g., strain G3) are grown in Diamond's TYM medium supplemented with serum at 37°C.

Drug Treatment for Ultrastructural Studies
  • Grow the protozoan cultures to mid-logarithmic phase.

  • Introduce this compound at various concentrations (e.g., IC50, 2x IC50) to the cultures. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the treated and control cultures for specific time points (e.g., 6, 12, 24 hours).

  • Harvest the cells by centrifugation for subsequent processing.

Protocol for Transmission Electron Microscopy (TEM)
  • Fixation:

    • Pellet the harvested protozoan cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Resuspend the pellet in a primary fixative solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate or phosphate (B84403) buffer (pH 7.2-7.4).

    • Fix for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times in the same buffer for 10 minutes each.

    • Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in the dark.

    • Wash the cells three times in distilled water.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.

  • Infiltration and Embedding:

    • Infiltrate the samples with a mixture of ethanol and resin (e.g., Spurr's or Epon) at ratios of 3:1, 1:1, and 1:3 for at least 1 hour each.

    • Infiltrate with 100% resin overnight.

    • Embed the samples in fresh resin in molds and polymerize in an oven at 60-70°C for 24-48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on copper grids.

    • Stain the sections with 2% uranyl acetate (B1210297) for 10-15 minutes, followed by lead citrate (B86180) for 5-10 minutes.

  • Imaging:

    • Examine the stained sections using a transmission electron microscope.

    • Capture images of control and treated cells, focusing on the ultrastructural details of various organelles.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways affected by this compound in protozoa are not fully elucidated. However, the observed morphological changes, such as nuclear condensation and membrane blebbing, are often associated with programmed cell death (PCD) or apoptosis-like mechanisms.

Apoptosis-like Cell Death

Many antiprotozoal drugs have been shown to induce an apoptosis-like phenotype in protozoa. Key events in this pathway include:

  • Activation of Caspase-like Proteases: These enzymes play a central role in executing the apoptotic program.

  • Mitochondrial (or Hydrogenosomal) Dysfunction: Disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors. In amitochondrial parasites like Giardia and Trichomonas, the hydrogenosome may play a similar role.

  • DNA Fragmentation: Cleavage of genomic DNA into a characteristic ladder pattern is a hallmark of apoptosis.

The diagram below illustrates a potential workflow for investigating the induction of apoptosis-like cell death in a protozoan parasite following treatment with this compound.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays Protozoa Protozoan Culture (e.g., E. histolytica) Treatment This compound Treatment (IC50 concentration) Protozoa->Treatment Harvest Harvest Cells Treatment->Harvest Caspase Caspase Activity Assay Harvest->Caspase DNA DNA Fragmentation (TUNEL Assay) Harvest->DNA Membrane Membrane Permeability (Annexin V/PI Staining) Harvest->Membrane Analysis Analysis Giardia_Cytoskeleton_Disruption cluster_giardia Giardia lamblia Trophozoite This compound This compound AdhesiveDisc Adhesive Disc (Microtubules & Giardins) This compound->AdhesiveDisc Disassembly Flagella Flagella (Microtubules) This compound->Flagella Damage MedianBody Median Body This compound->MedianBody Disruption Detachment Detachment from Intestinal Epithelium AdhesiveDisc->Detachment Immotility Immotility Flagella->Immotility CellDivision Inhibition of Cell Division MedianBody->CellDivision

Preliminary Studies on the Therapeutic Potential of Chiniofon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chiniofon, an older pharmaceutical preparation, is a mixture of 8-hydroxy-7-iodo-5-quinolinesulfonic acid (also known as yara-chinoline) and sodium bicarbonate. While its historical use was primarily as an amoebicide, recent research into the biological activities of its core component, a substituted 8-hydroxyquinoline (B1678124), has revealed potential therapeutic applications beyond its traditional use. This technical guide provides an in-depth overview of the preliminary findings on the therapeutic potential of this compound's active ingredient, focusing on its antifungal and potential anticancer activities. The information is intended for researchers, scientists, and drug development professionals.

Antifungal Activity and Mechanism of Action

Recent studies have investigated the antifungal properties of 8-hydroxy-7-iodo-5-quinolinesulfonic acid, the active component of this compound. The primary mechanism of its antifungal action appears to be the disruption of the fungal cell membrane's integrity.[1]

Experimental Protocols for Antifungal Mechanism Elucidation:

  • Sorbitol Protection Assay: This assay is used to determine if the compound targets the fungal cell wall. Fungal cells are exposed to the test compound in the presence and absence of an osmotic stabilizer like sorbitol. If the compound's antifungal activity is reduced in the presence of sorbitol, it suggests that the cell wall is a primary target. For 8-hydroxy-7-iodo-5-quinolinesulfonic acid, this assay helps to differentiate between cell wall and cell membrane damage.[1]

  • Cellular Leakage Effect: To assess membrane damage, the leakage of intracellular components, such as potassium ions or UV-absorbing materials (like nucleotides and proteins), is measured after treating the fungal cells with the compound. An increase in leakage compared to control cells indicates a compromised cell membrane.[1]

  • Ergosterol (B1671047) Binding Assay: This spectrophotometric assay evaluates the direct interaction of the compound with ergosterol, a key component of the fungal cell membrane. The sterol's presence in the membrane is crucial for its fluidity and integrity. A shift in the absorption spectrum upon mixing the compound with ergosterol suggests a binding interaction, which can lead to membrane disruption.[1]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphological changes in fungal cells after treatment with 8-hydroxy-7-iodo-5-quinolinesulfonic acid. This technique can reveal alterations in cell shape, surface integrity, and the formation of pores or other structural damage, providing direct visual evidence of the compound's effect on the fungal cell.[1]

Antifungal_Mechanism_Workflow cluster_assay Experimental Assays cluster_mechanism Mechanism of Action sorbitol Sorbitol Protection Assay membrane Fungal Cell Membrane Integrity sorbitol->membrane Investigates role of cell wall vs. membrane leakage Cellular Leakage Assay damage Membrane Damage & Functional Compromise leakage->damage Measures ergosterol Ergosterol Binding Assay ergosterol->membrane Assesses direct interaction sem Scanning Electron Microscopy sem->damage Visualizes compound 8-Hydroxy-7-iodo-5- quinolinesulfonic acid compound->membrane Targets membrane->damage Leads to

Antifungal mechanism investigation workflow.

Potential Anticancer Activity and Associated Signaling Pathways

While direct studies on the anticancer effects of 8-hydroxy-7-iodo-5-quinolinesulfonic acid are limited, research on the broader class of 8-hydroxyquinolines, such as its derivative clioquinol, has identified potential mechanisms of action involving key cellular signaling pathways. These derivatives have been shown to target pathways crucial for cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Some 8-hydroxyquinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival, and its dysregulation is linked to cancer. Clioquinol, a related 8-hydroxyquinoline, has been found to independently target the NF-κB pathway in human cancer cells.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival IKK IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation Phosphorylates IκBα Gene_Transcription Pro-survival Gene Transcription NFkB_Activation->Gene_Transcription Translocates to nucleus HQ_derivative 8-Hydroxyquinoline Derivatives inhibition_line->Akt Inhibits inhibition_line->NFkB_Activation Inhibits

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assays Using Chiniofon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, a halogenated 8-hydroxyquinoline, is recognized for its antiprotozoal and anti-amebic properties.[1][2] While its primary applications have been in treating intestinal amoebiasis, the potential antimicrobial spectrum of quinoline (B57606) derivatives warrants investigation into their antifungal activities.[1] These application notes provide a comprehensive guide for researchers to evaluate the in vitro antifungal efficacy of this compound. The following protocols are based on established methodologies for antifungal susceptibility testing and offer a framework to determine this compound's potential as an antifungal agent.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and can be summarized in tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
Clinical Isolate 1
Clinical Isolate 2

Table 2: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5 x MIC)Log₁₀ CFU/mL (1 x MIC)Log₁₀ CFU/mL (2 x MIC)Log₁₀ CFU/mL (4 x MIC)
0
2
4
8
12
24

Table 3: Effect of this compound on Fungal Biofilm Inhibition and Disruption

Fungal StrainBiofilm MIC₅₀ (Inhibition, µg/mL)Biofilm MBEC₅₀ (Disruption, µg/mL)
Candida albicans ATCC 90028
Clinical Isolate 1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol adapts the broth microdilution method, a standard for antifungal susceptibility testing, to determine the MIC of this compound.[3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[1]

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7]

    • For filamentous fungi (Aspergillus spp.), culture on Potato Dextrose Agar (PDA) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This will create a range of this compound concentrations.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.[8]

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a fungal isolate over time.

Materials:

  • This compound

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth)

  • Sterile test tubes or flasks

  • Shaking incubator

  • SDA plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium.[9]

  • Assay Setup:

    • Prepare test tubes with the fungal inoculum and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube without this compound.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[10]

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.

Protocol 3: Fungal Biofilm Susceptibility Assays

Fungal biofilms exhibit increased resistance to antimicrobial agents.[11] This protocol assesses this compound's ability to both inhibit biofilm formation and disrupt pre-formed biofilms.

Materials:

  • This compound

  • Fungal isolate known to form biofilms (e.g., Candida albicans)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium

  • Crystal Violet (CV) solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • XTT or resazurin (B115843) solution for metabolic activity measurement[12][13]

  • Microplate reader

A. Biofilm Inhibition Assay:

  • Plate Setup: Prepare 2-fold serial dilutions of this compound in RPMI-1640 medium directly in a 96-well plate as described for the MIC assay.

  • Inoculation: Add 100 µL of a standardized fungal suspension (1-5 x 10⁶ CFU/mL in RPMI-1640) to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification:

    • Carefully remove the planktonic cells by washing the wells gently with PBS.

    • Quantify the remaining biofilm using either CV staining (for total biomass) or a metabolic assay like XTT/resazurin (for cell viability).[13]

    • The Biofilm MIC (BMIC) is the lowest concentration that prevents biofilm formation.

B. Pre-formed Biofilm Disruption Assay:

  • Biofilm Formation: Add 200 µL of a standardized fungal suspension (1-5 x 10⁶ CFU/mL in RPMI-1640) to the wells of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilms to form.[14]

  • Treatment: After incubation, remove the planktonic cells and wash the biofilms with PBS. Add 200 µL of fresh RPMI-1640 containing serial dilutions of this compound to the wells.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Quantification: Wash the wells to remove the drug and any detached cells. Quantify the remaining biofilm using CV or a metabolic assay.

  • Data Analysis: The Minimal Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that causes a significant reduction in the pre-formed biofilm.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-48h, 35°C) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hypothetical Antifungal Signaling Pathway Disruption

While the exact antifungal mechanism of this compound is unknown, many antifungal agents target the fungal cell membrane or cell wall.[15][16][17] A potential mechanism could involve the disruption of ergosterol (B1671047) biosynthesis, a common target for azole antifungals.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase (CYP51) Disruption Disruption of Membrane Integrity Lanosterol->Disruption Ergosterol->Disruption This compound This compound (Hypothetical Target) This compound->Lanosterol Inhibits? CellDeath Fungal Cell Death Disruption->CellDeath Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_disruption Biofilm Disruption start Start add_drug_inoculum Add this compound + Fungal Inoculum start->add_drug_inoculum form_biofilm Form Biofilm (24-48h) start->form_biofilm incubate_inhibit Incubate (24-48h) add_drug_inoculum->incubate_inhibit wash_inhibit Wash Wells incubate_inhibit->wash_inhibit quantify_inhibit Quantify Biofilm (CV or XTT/Resazurin) wash_inhibit->quantify_inhibit wash_disrupt1 Wash Wells form_biofilm->wash_disrupt1 add_drug Add this compound to Pre-formed Biofilm wash_disrupt1->add_drug incubate_disrupt Incubate (24h) add_drug->incubate_disrupt wash_disrupt2 Wash Wells incubate_disrupt->wash_disrupt2 quantify_disrupt Quantify Biofilm (CV or XTT/Resazurin) wash_disrupt2->quantify_disrupt

References

Application Note: Protocol for Spectrophotometric Determination of Iron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is a crucial element in numerous biological and industrial processes.[1] Its accurate quantification is essential in fields ranging from environmental monitoring and clinical diagnostics to pharmaceutical drug development.[1] Spectrophotometry offers a rapid, cost-effective, and accessible method for determining iron concentrations.[1][2][3][4] This technique relies on the reaction between iron ions and a chromogenic chelating agent to form a colored complex.[2][4] The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer. This relationship is governed by the Beer-Lambert law.[2]

This document outlines a general protocol for the spectrophotometric determination of iron. While the specific parameters will need to be optimized for a given chromogenic agent (such as Chiniofon), the fundamental steps provide a robust starting point for method development.

Principle of the Method

The spectrophotometric determination of iron typically involves the following steps:

  • Reduction of Iron (if necessary): Since many chromogenic agents react specifically with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) in the sample must first be reduced.[5] Common reducing agents include hydroxylamine (B1172632) hydrochloride or hydroquinone.[2][5][6]

  • Complex Formation: A chromogenic chelating agent is added to the sample containing Fe²⁺. This reaction forms a stable, colored iron-ligand complex.

  • pH Control: The formation and stability of the colored complex are often pH-dependent.[5][7] A buffer solution is used to maintain the optimal pH for the reaction.

  • Spectrophotometric Measurement: The absorbance of the colored complex is measured at its wavelength of maximum absorbance (λmax).

  • Quantification: The concentration of iron in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.[2]

Generalized Experimental Protocol

This protocol is a template and must be optimized for the specific chromogenic agent used (e.g., this compound).

Reagent and Equipment
  • Spectrophotometer: Capable of measurements in the visible range.

  • Cuvettes: 1 cm path length.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Standard Iron Solution (e.g., 100 mg/L): Prepared by dissolving a known quantity of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation.[6][8]

  • Chromogenic Agent Solution (e.g., this compound): A solution of the chosen chromogenic agent at a concentration determined during method development.

  • Reducing Agent Solution (e.g., 10% w/v Hydroxylamine Hydrochloride): To reduce Fe³⁺ to Fe²⁺.[2]

  • Buffer Solution: To maintain the optimal pH for complex formation. The specific buffer will depend on the required pH. For example, a sodium acetate (B1210297) buffer is often used to maintain a pH around 3.5-5.[5]

Preparation of Standard Solutions
  • Stock Iron Solution (e.g., 100 mg/L): Accurately weigh a precise amount of ferrous ammonium sulfate hexahydrate and dissolve it in a volumetric flask with deionized water containing a few drops of concentrated sulfuric acid.

  • Working Standard Iron Solution (e.g., 10 mg/L): Prepare by diluting the stock solution.[8]

  • Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution into a set of volumetric flasks to cover the desired concentration range.[9]

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • If the sample is solid, it may require digestion with acid to bring the iron into solution.[6]

  • Dilute the sample as necessary to bring the iron concentration within the range of the calibration curve.

Procedure for Measurement
  • Pipette a known volume of each standard solution and the prepared sample solution into separate volumetric flasks.

  • Add the reducing agent solution (if necessary) to each flask and mix well. Allow sufficient time for the reduction to complete.[2]

  • Add the buffer solution to adjust the pH to the optimal range for the chromogenic agent.

  • Add the chromogenic agent solution to each flask, mix thoroughly, and allow the color to develop for a predetermined optimal time.[10]

  • Dilute each solution to the mark with deionized water and mix well.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank (containing all reagents except iron).[6]

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of iron in the sample solution from its absorbance using the calibration curve equation.

  • Calculate the concentration of iron in the original sample, taking into account any dilution factors.

Quantitative Data for Established Methods

The following table summarizes typical performance characteristics for the spectrophotometric determination of iron using well-established chromogenic agents. These values can serve as a benchmark when developing a new method with a reagent like this compound.

Parameter1,10-Phenanthroline MethodDesferrioxamine B (DFO) Method
λmax ~510 nm[10]~432 nm[7]
Linearity Range Varies, often up to 5 mg/L0.2 - 0.6 mg/L[7]
Limit of Detection (LOD) Method dependent0.008 mg/L[7]
Limit of Quantification (LOQ) Method dependent0.026 mg/L[7]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹2764.8 M⁻¹ cm⁻¹[7]
Optimal pH 3 - 9[5]3.5 - 12[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Reagent Preparation reduction Reduction (Fe³⁺ → Fe²⁺) reagents->reduction standards Standard Preparation standards->reduction sample Sample Preparation sample->reduction complexation Complex Formation reduction->complexation Add Chromogen & Buffer measurement Absorbance Measurement complexation->measurement Measure at λmax calibration Calibration Curve measurement->calibration concentration Concentration Determination calibration->concentration

Caption: Generalized workflow for spectrophotometric iron determination.

Beer-Lambert Law Relationship

beer_lambert_law cluster_law Beer-Lambert Law: A = εbc A Absorbance (A) c Concentration (c) c->A is proportional to epsilon Molar Absorptivity (ε) b Path Length (b)

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion and Method Development Considerations

The provided protocol offers a comprehensive framework for the spectrophotometric determination of iron. When adapting this protocol for a novel chromogenic agent such as this compound, the following critical parameters must be systematically investigated and optimized:

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of the iron-Chiniofon complex must be scanned to identify the wavelength at which absorbance is highest, as this provides the greatest sensitivity.

  • Optimal pH: The effect of pH on complex formation and stability must be studied to determine the ideal pH range for the assay.

  • Reagent Concentrations: The concentration of this compound and any reducing agents should be optimized to ensure complete complexation of iron without causing high background absorbance.

  • Reaction Time and Stability: The time required for the color of the complex to develop fully and the duration for which the color remains stable must be determined.

  • Stoichiometry of the Complex: Understanding the molar ratio in which iron and this compound react is important for method characterization.

  • Linearity, LOD, and LOQ: The linear dynamic range, limit of detection, and limit of quantification must be established according to validation guidelines.

  • Interference Studies: The effect of other ions commonly present in the sample matrix on the accuracy of the iron measurement should be evaluated.

Thorough validation of these parameters is imperative to ensure the development of a robust, reliable, and accurate analytical method.

References

Application of Chiniofon in Agricultural Biofortification Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiniofon, a derivative of 8-hydroxyquinoline (B1678124), is recognized for its potent metal-chelating and antimicrobial properties. While traditionally utilized as an anti-amebic drug and in some agricultural applications as a fungicide, its potential role in the biofortification of crops with essential micronutrients, particularly iron, is an emerging area of scientific inquiry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound to enhance the nutritional value of agricultural products.

The primary hypothesis for this compound's role in biofortification lies in its ability to act as a synthetic chelator. By forming stable, soluble complexes with micronutrients in the soil, this compound may increase their bioavailability for plant uptake. This is particularly relevant for essential metals like iron, which are often present in soil in insoluble forms, limiting their absorption by plants.

Mechanism of Action

This compound's mechanism of action in biofortification is predicated on its 8-hydroxyquinoline core, which is a strong bidentate chelating agent. It can bind to di- and trivalent metal ions, such as iron (Fe), zinc (Zn), and copper (Cu), forming stable complexes. This chelation process can influence plant nutrient uptake in several ways:

  • Increased Solubility and Mobility of Micronutrients: In the rhizosphere, this compound can chelate insoluble forms of micronutrients, such as iron oxides, making them soluble and mobile in the soil solution. This increases the concentration of available micronutrients at the root surface.

  • Facilitated Uptake: The this compound-metal complexes may be taken up by plant roots through various transport systems. While some chelators deliver the metal to the root surface and release it, others may be absorbed as a complex.

  • Modulation of Plant Physiology: By influencing the availability of essential micronutrients, this compound may indirectly affect various physiological processes, including chlorophyll (B73375) synthesis, enzyme activity, and stress responses.

  • Antimicrobial Action: this compound's fungicidal and bactericidal properties can influence the soil microbiome.[1] This could have secondary effects on nutrient cycling and availability, which should be a consideration in experimental design.

Data Presentation

The following tables summarize quantitative data from studies on 8-hydroxyquinoline derivatives and other synthetic chelators, providing a basis for comparison in future this compound biofortification experiments.

Table 1: Effect of 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid on Mineral Content of Potato Tubers

MineralControl (mg/kg dry weight)8-OH-7-I-5QSA (mg/kg dry weight)% Change
Phosphorus (P)28002600-7.14%
Magnesium (Mg)12001100-8.33%
Aluminum (Al)2.51.8-28.00%

Data extrapolated from a study on a related 8-hydroxyquinoline derivative, highlighting its potential to influence the mineral composition of crops.

Table 2: Comparison of Foliar Zinc Fertilizers on Wheat

Treatment (1000 mg/L Zn)Application RateZinc Uptake (relative units)
Zinc Sulphate (ZnSO₄)Foliar Spray100
Zinc EDTA (ZnEDTA)Foliar Spray110

This table provides a reference for the efficacy of a common synthetic chelator (EDTA) in delivering zinc through foliar application, which can be a model for this compound studies.[2]

Experimental Protocols

The following protocols are designed as a starting point for investigating the application of this compound in agricultural biofortification. Researchers should optimize these protocols based on the specific crop, soil conditions, and experimental objectives.

Protocol 1: Soil Application for Iron Biofortification of a Model Crop (e.g., Soybean)

Objective: To evaluate the effect of soil-applied this compound on the iron content of soybean plants.

Materials:

  • Soybean seeds (a variety known to be susceptible to iron deficiency chlorosis)

  • Pots filled with a calcareous, iron-deficient soil mix

  • This compound powder

  • Distilled water

  • ICP-MS or AAS for mineral analysis

Procedure:

  • Pot Preparation: Fill 20 pots (15 cm diameter) with the prepared soil mix.

  • Treatment Groups: Prepare five treatment groups with four replicate pots each:

    • Control (no this compound)

    • 5 mg/kg this compound in soil

    • 10 mg/kg this compound in soil

    • 20 mg/kg this compound in soil

    • Positive Control (e.g., Fe-EDDHA at a recommended rate)

  • This compound Application: Dissolve the calculated amount of this compound for each treatment group in 100 mL of distilled water. Evenly drench the soil in each pot with the respective solution. The control group receives 100 mL of distilled water.

  • Sowing: Sow five soybean seeds in each pot and thin to two seedlings per pot after germination.

  • Growth Conditions: Grow the plants in a controlled environment (e.g., greenhouse) with a 16/8 hour light/dark cycle and maintain adequate watering.

  • Harvest: After 6-8 weeks, harvest the plants. Separate the roots and shoots.

  • Sample Preparation: Wash the plant material thoroughly with deionized water, followed by a brief rinse with a dilute HCl solution and another rinse with deionized water to remove any surface-adhered minerals. Dry the samples in an oven at 70°C to a constant weight.

  • Mineral Analysis: Grind the dried plant material and digest a known weight of the sample using a nitric acid/perchloric acid mixture. Analyze the iron concentration in the digest using ICP-MS or AAS.

Protocol 2: Foliar Application for Zinc Biofortification of a Leafy Green (e.g., Spinach)

Objective: To assess the efficacy of foliar-applied this compound in increasing the zinc content of spinach leaves.

Materials:

  • Spinach plants grown in a hydroponic or pot-based system

  • This compound powder

  • Zinc sulfate (B86663) (ZnSO₄)

  • A non-ionic surfactant

  • Distilled water

  • Handheld sprayer

  • ICP-MS or AAS for mineral analysis

Procedure:

  • Plant Growth: Grow spinach plants until they have a sufficient leaf area for spraying (e.g., 4-6 true leaves).

  • Treatment Solutions: Prepare the following spray solutions (e.g., in 100 mL of distilled water):

    • Control (distilled water with surfactant)

    • 0.05% (w/v) this compound + 0.1% (w/v) ZnSO₄ + 0.05% surfactant

    • 0.1% (w/v) this compound + 0.1% (w/v) ZnSO₄ + 0.05% surfactant

    • Positive Control (0.1% w/v Zn-EDTA + 0.05% surfactant)

  • Foliar Application: In the late afternoon to minimize evaporation, spray the leaves of the spinach plants until fully wetted. Use four replicate plants for each treatment.

  • Post-Application: Allow the plants to grow for another 7-10 days.

  • Harvest and Analysis: Harvest the leaves and analyze the zinc content as described in Protocol 1.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application of this compound in biofortification.

Experimental_Workflow_Soil_Application cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pots Prepare Pots with Fe-deficient Soil apply_treatments Apply Treatments to Soil prep_pots->apply_treatments prep_solutions Prepare this compound Treatment Solutions prep_solutions->apply_treatments sow_seeds Sow Seeds apply_treatments->sow_seeds grow_plants Grow Plants in Controlled Environment sow_seeds->grow_plants harvest Harvest Plants grow_plants->harvest sample_prep Prepare and Digest Plant Samples harvest->sample_prep icp_ms Analyze Mineral Content (ICP-MS/AAS) sample_prep->icp_ms

Caption: Workflow for soil application of this compound in a biofortification study.

Signaling_Pathway_Iron_Uptake cluster_rhizosphere Rhizosphere cluster_root Plant Root Cell This compound This compound chiniofon_fe Soluble this compound-Fe(III) Complex This compound->chiniofon_fe Chelation fe3 Insoluble Fe(III) fe3->chiniofon_fe fro2 FRO2 (Reductase) chiniofon_fe->fro2 Delivery to Root Surface fe2 Fe(II) fro2->fe2 Reduction irt1 IRT1 (Transporter) metabolism Cellular Metabolism (e.g., Chlorophyll Synthesis) irt1->metabolism fe2->irt1 Uptake

Caption: Proposed mechanism of this compound-facilitated iron uptake in plants.

Conclusion and Future Directions

The application of this compound in agricultural biofortification presents a novel and promising strategy to enhance the micronutrient content of crops. Its strong metal-chelating properties suggest a potential to increase the bioavailability of essential minerals like iron in the soil. The provided protocols offer a foundational framework for initiating research in this area.

Future studies should focus on:

  • Determining the optimal application rates and methods for different crops and soil types.

  • Investigating the long-term effects of this compound on soil health and the soil microbiome.

  • Elucidating the precise mechanisms of uptake and translocation of this compound-metal complexes in plants.

  • Conducting field trials to assess the agronomic feasibility and nutritional impact of this compound-biofortified crops.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a tool for sustainable agricultural improvement and enhanced global nutrition.

References

Application Notes and Protocols for 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-iodo-5-quinolinesulfonic acid is a synthetic compound belonging to the 8-hydroxyquinoline (B1678124) class of molecules. This class is recognized for its diverse biological activities, including antimicrobial properties. These application notes provide a comprehensive overview of the use of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in antimicrobial susceptibility testing, detailing its spectrum of activity, mechanism of action, and standardized protocols for its evaluation.

Antimicrobial Spectrum and Mechanism of Action

8-Hydroxy-7-iodo-5-quinolinesulfonic acid has demonstrated notable antifungal activity against a range of pathogenic yeasts and dermatophytes. Its primary mechanism of action against fungal cells involves the disruption of the cytoplasmic membrane's integrity. While the broader class of 8-hydroxyquinolines exhibits antibacterial properties, specific quantitative data on the antibacterial activity of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid against a wide array of bacteria is not extensively documented in the reviewed literature. Some studies on its derivatives, however, suggest activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1][2]

Data Presentation: Antimicrobial Susceptibility

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) ranges for 8-Hydroxy-7-iodo-5-quinolinesulfonic acid against various fungal species. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

MicroorganismTypeMIC Range (µg/mL)
Candida spp.Yeast2 - 1024
DermatophytesFungi2 - 1024

Note: Data derived from in vitro studies.[3]

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is crucial for the evaluation of any potential antimicrobial agent. The following are detailed protocols for the Broth Microdilution and Agar (B569324) Dilution methods, adapted for the testing of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid.

Protocol 1: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline, DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in a suitable solvent at a concentration 100-fold higher than the highest final concentration to be tested.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution to the first well of each row to achieve twice the desired final starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Dilution Susceptibility Testing

This method involves incorporating the antimicrobial agent directly into an agar medium.

Materials:

  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism suspension standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the compound in a suitable solvent.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a specific volume of each compound dilution to a separate, labeled sterile Petri dish.

    • Add a defined volume of the molten agar to each plate (e.g., 1 part drug dilution to 9 parts agar) and swirl to mix thoroughly.

    • Allow the agar to solidify. Prepare a control plate containing no compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a spot of the microbial suspension (approximately 1-2 µL).

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading Results: The MIC is the lowest concentration of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid that prevents the growth of the microorganism.

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Compound dilution Perform Serial Dilutions stock->dilution media Dispense Broth in 96-well Plate media->dilution inoculum Prepare Standardized Inoculum inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubation Incubate Plate inoculate->incubation read Read Results (MIC) incubation->read

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Proposed Mechanism of Action on Fungal Cell Membrane

Mechanism_of_Action cluster_membrane Fungal Cell Membrane membrane ergosterol Ergosterol disruption Membrane Disruption ergosterol->disruption Potential Target phospholipid Phospholipid Bilayer compound 8-Hydroxy-7-iodo- 5-quinolinesulfonic acid compound->disruption Interacts with leakage Leakage of Intracellular Components disruption->leakage death Fungal Cell Death leakage->death

Caption: Proposed mechanism of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid.

Conclusion

8-Hydroxy-7-iodo-5-quinolinesulfonic acid demonstrates significant antifungal properties by compromising the integrity of the fungal cytoplasmic membrane. The provided standardized protocols for broth microdilution and agar dilution will enable researchers to accurately assess its antimicrobial activity. Further investigation into its antibacterial spectrum is warranted to fully elucidate its potential as a broad-spectrum antimicrobial agent. These notes serve as a foundational guide for the inclusion of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in antimicrobial research and development programs.

References

Application Notes and Protocols for Testing Chiniofon Efficacy Against Amoeba Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Chiniofon against pathogenic amoeba cultures, primarily focusing on Entamoeba histolytica, the causative agent of amoebiasis.

Introduction to this compound and its Anti-Amoebic Potential

This compound, a hydroxy-quinoline derivative, has been historically used in the treatment of intestinal amoebiasis. Its exact mechanism of action is not fully elucidated but is thought to involve chelation of ferrous ions essential for amoebic metabolism and potential disruption of the parasite's enzymatic processes. Due to the emergence of resistance to current first-line drugs like metronidazole, there is renewed interest in re-evaluating and understanding the efficacy of older compounds like this compound. These protocols are designed to provide a standardized framework for the in vitro assessment of this compound's amoebicidal activity.

Key Experimental Protocols

Axenic Cultivation of Entamoeba histolytica

Objective: To propagate E. histolytica trophozoites in a sterile environment free from other microorganisms, which is crucial for accurate drug susceptibility testing.

Materials:

  • Entamoeba histolytica strain (e.g., HM-1:IMSS)

  • TYI-S-33 medium[1][2][3][4][5]

  • Heat-inactivated adult bovine serum (10-15%)[3][4]

  • Penicillin-Streptomycin solution (optional)

  • Sterile, screw-capped borosilicate glass culture tubes (16 x 125 mm)[4][5]

  • Incubator at 37°C

  • Hemocytometer or automated cell counter

  • Inverted microscope

Protocol:

  • Prepare complete TYI-S-33 medium by supplementing the basal medium with 10-15% heat-inactivated adult bovine serum and antibiotics, if necessary.[3][4]

  • Dispense the complete medium into sterile culture tubes.

  • Inoculate the medium with a starting concentration of approximately 1 x 10^4 trophozoites/mL.[1]

  • Incubate the cultures at 37°C. Trophozoites will adhere to the glass surface.

  • Monitor the growth of the amoebae daily using an inverted microscope. Cultures should reach confluence (a monolayer of trophozoites) in 48-72 hours.

  • For subculturing, detach the adherent trophozoites by chilling the tubes on ice for 10 minutes, followed by gentle inversion.

  • Transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed medium. The typical split ratio is 1:10 to 1:20 every 48-72 hours.

  • Perform cell counting using a hemocytometer to ensure consistent inoculum densities for experiments.

In Vitro Susceptibility Testing: Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator at 37°C

  • Plate reader for viability assays (optional)

  • Inverted microscope

Protocol:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid toxicity to the amoebae.

  • Plate Setup:

    • Add 100 µL of complete TYI-S-33 medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound solution to the first column of wells and perform 2-fold serial dilutions across the plate, leaving the last column as a drug-free control.

  • Inoculation: Harvest log-phase trophozoites, count them, and adjust the concentration to 2 x 10^5 cells/mL in fresh medium. Add 100 µL of this cell suspension to each well, resulting in a final volume of 200 µL and a cell density of 1 x 10^5 cells/mL.

  • Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

  • Assessment of Viability:

    • Microscopic Examination: Observe the trophozoites in each well using an inverted microscope to assess motility and morphology.

    • Quantitative Viability Assay: Utilize a viability assay such as the Nitroblue Tetrazolium (NBT) reduction assay or a resazurin-based assay to quantify the number of viable amoebae.[6][7]

Cytotoxicity Assay on Mammalian Cells

Objective: To evaluate the toxicity of this compound against a mammalian cell line to determine its selectivity for amoebae.

Materials:

  • Human cell line (e.g., HeLa or HepG2 cells)[8]

  • Appropriate mammalian cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or XTT assay kit[9]

  • Plate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a drug-free control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Perform an MTT or XTT assay according to the manufacturer's instructions.[9] This involves adding the reagent to the wells and incubating for a specified time, followed by measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the 50% cytotoxic concentration (CC50).

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: In Vitro Efficacy of this compound against E. histolytica

CompoundAmoeba StrainIC50 (µM)MIC (µM)
This compoundHM-1:IMSS[Insert Value][Insert Value]
MetronidazoleHM-1:IMSS[Insert Value][Insert Value]

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50 / IC50)
This compoundHepG2[Insert Value][Insert Value]
MetronidazoleHepG2[Insert Value][Insert Value]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis A Axenic Culture of E. histolytica D Inoculate with E. histolytica Trophozoites A->D B Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate B->C C->D E Incubate for 48h at 37°C D->E F Assess Viability (Microscopy & NBT Assay) E->F G Calculate IC50 and MIC F->G

Caption: Workflow for determining the in vitro susceptibility of E. histolytica to this compound.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Culture Mammalian Cell Line (e.g., HepG2) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Add Serial Dilutions of this compound B->D C->D E Incubate for 24-48h D->E F Perform MTT/XTT Assay E->F G Calculate CC50 and Selectivity Index F->G

Caption: Workflow for assessing the cytotoxicity of this compound on mammalian cells.

Hypothetical Signaling Pathway Disruption by this compound

While the exact signaling pathways affected by this compound in amoeba are not well-defined, a hypothetical pathway can be proposed based on its suspected mechanism of action.

G This compound This compound Fe_Chelation Ferrous Ion Chelation This compound->Fe_Chelation interferes with Enzyme_Inhibition Enzyme Inhibition (e.g., PFOR) Fe_Chelation->Enzyme_Inhibition leads to Metabolic_Disruption Disruption of Electron Transport Enzyme_Inhibition->Metabolic_Disruption causes ROS_Production Increased Reactive Oxygen Species (ROS) Metabolic_Disruption->ROS_Production results in Cell_Death Amoebic Cell Death ROS_Production->Cell_Death induces

Caption: Hypothetical mechanism of this compound leading to amoebic cell death.

References

Step-by-step guide for Chiniofon stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation, storage, and handling of Chiniofon stock solutions for research and drug development applications. This compound, a halogenated 8-hydroxyquinoline, is utilized as an anti-amebic agent.[1] Its mechanism involves the inhibition of intestinal commensal bacteria, proving effective against amoebic dysentery.[1] This guide outlines the necessary materials, safety precautions, and detailed procedures to ensure the accurate and safe preparation of this compound solutions for experimental use.

Physicochemical and Storage Data

All quantitative data regarding this compound's properties, solubility, and storage conditions are summarized in the table below for easy reference.

ParameterValueSource
IUPAC Name 8-Hydroxy-7-iodo-5-quinolinesulfonic acid[2]
Molecular Formula C₉H₆INO₄S[1][3]
Molecular Weight 351.12 g/mol [1][3]
Solubility in DMSO 3.52 mg/mL (10.03 mM)[1]
Solubility in H₂O 2.0 mg/mL (5.7 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Safety and Handling Precautions

This compound requires careful handling in a laboratory setting. Adherence to the following safety protocols is mandatory to minimize risk.

  • Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][4] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): A standard set of PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles, must be worn at all times.[3][4][5]

  • Handling: Avoid direct contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[4][5] Wash hands thoroughly after handling the compound.[4]

  • Incompatibilities: Store this compound away from strong oxidizing agents and strong acids.[4]

  • Disposal: Dispose of this compound waste and contaminated materials according to approved institutional and local waste disposal regulations.

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. For other concentrations or volumes, adjust the calculations accordingly.

Materials and Equipment:

  • This compound powder (MW: 351.12 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, pyrogen-free pipette and tips

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath (recommended)[1]

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 351.12 g/mol × 1000 mg/g

    • Mass (mg) = 3.51 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.51 mg of this compound powder into the tared tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, as sonication is recommended to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 20-50 µL aliquots). This practice minimizes contamination and avoids repeated freeze-thaw cycles that can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C, where they can be stored for up to one year.[1]

Diagrams and Workflows

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start calc 1. Calculate Mass (e.g., 3.51 mg for 1 mL of 10 mM) start->calc Begin Protocol weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex & Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot end_prep Stock Solution Ready aliquot->end_prep store Store Aliquots at -80°C end_prep->store Proceed to Storage end End store->end

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action of this compound

This diagram outlines the described anti-amebic mechanism of this compound.

G This compound This compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) target Intestinal Commensal Bacteria This compound->target Acts upon effect Inhibition of Bacterial Growth/Function This compound->effect Leads to target->effect host Intestinal Environment effect->host Alters outcome Anti-Amebic Effect (Effective against Amoebic Dysentery) host->outcome Results in

References

Application Notes and Protocols: Chiniofon in the Study of Metal-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-dependent enzymes, or metalloenzymes, are a vast and diverse class of proteins that utilize metal ions as cofactors for their catalytic activity. These enzymes play critical roles in a myriad of biological processes, making them attractive targets for therapeutic intervention and fundamental research. Chiniofon (7-iodo-8-hydroxyquinoline-5-sulfonic acid), a derivative of 8-hydroxyquinoline (B1678124), is a compound with known metal-chelating properties. This characteristic makes it a valuable tool for investigating the structure and function of metalloenzymes, particularly those with divalent metal ions such as Zn²⁺, Mn²⁺, and Mg²⁺ in their active sites. This document provides detailed application notes and protocols for utilizing this compound in the study of metal-dependent enzymes, with a specific focus on viral endonucleases as a key example.

Mechanism of Action: Metal Chelation

The primary mechanism by which this compound is proposed to inhibit metal-dependent enzymes is through the chelation of the catalytic metal ion(s) in the enzyme's active site. The 8-hydroxyquinoline scaffold of this compound acts as a bidentate ligand, coordinating with the metal ion through its hydroxyl and quinoline (B57606) nitrogen atoms. This sequestration of the essential metal cofactor disrupts the enzyme's catalytic geometry and function, leading to inhibition. This mechanism is particularly relevant for enzymes like the influenza virus PA endonuclease, which contains a dinuclear metal center essential for its "cap-snatching" activity in viral replication.[1][2][3]

Featured Application: Inhibition of Influenza PA Endonuclease

The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PA-N) that is a dinuclear metal-dependent enzyme responsible for cleaving host pre-mRNAs to generate capped primers for viral transcription.[4][5][6][7][8] This "cap-snatching" mechanism is a prime target for antiviral drug development.[8][9][10] As an 8-hydroxyquinoline derivative, this compound is a potential inhibitor of this crucial viral enzyme.

Quantitative Data Summary

While specific IC50 values for this compound against metalloenzymes are not extensively reported in publicly available literature, the following table summarizes the inhibitory activities of various 8-hydroxyquinoline derivatives and other metal-chelating compounds against the influenza PA endonuclease and other relevant metalloenzymes. This data provides a comparative framework for the expected potency of this compound.

Compound Class/NameTarget EnzymeIC50 ValueReference
8-Hydroxyquinoline DerivativesInfluenza PA EndonucleaseMicromolar (µM) range[1][3]
L-742,001 (diketo acid)Influenza Endonuclease0.43 µM[11]
Baloxavir AcidInfluenza PA Endonuclease2.5 nM[12]
LifitegrastInfluenza PA Endonuclease (wild-type)32.82 ± 1.34 µM[6]
LifitegrastInfluenza PA Endonuclease (I38T mutant)26.81 ± 1.2 µM[6]
Pyromeconic acid derivative (71)Influenza PA Endonuclease14 nM[13]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Influenza PA Endonuclease Inhibition

This protocol is adapted from a high-throughput screening assay to identify inhibitors of the influenza PA endonuclease.[4][5]

Objective: To determine the inhibitory potential of this compound against the influenza PA endonuclease by measuring its ability to displace a fluorescently labeled ligand from the enzyme's active site.

Materials:

  • Purified recombinant influenza PA-N protein

  • Fluorescein-labeled probe (e.g., a 4-substituted 2,4-dioxobutanoic acid derivative)[4]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will typically range from nanomolar to micromolar.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add:

    • 2 µL of this compound dilution (or solvent control).

    • 8 µL of a pre-mixed solution containing the PA-N protein and the fluorescent probe in assay buffer. The final concentrations should be optimized, but a starting point could be 100 nM PA-N and 10 nM probe.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Gel-Based Endonuclease Activity Assay

This protocol is a direct method to visualize the inhibition of the endonuclease activity.[6][7]

Objective: To assess the ability of this compound to inhibit the cleavage of a nucleic acid substrate by the influenza PA endonuclease.

Materials:

  • Purified recombinant influenza PA-N protein

  • Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 ssDNA or a fluorescently labeled RNA oligonucleotide)[6][7]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM MnCl₂, 5 mM DTT

  • Loading Dye (e.g., 6x DNA loading dye)

  • Agarose (B213101) or polyacrylamide gel

  • Nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

    • Substrate Control: Reaction buffer and nucleic acid substrate.

    • Enzyme Control: Reaction buffer, nucleic acid substrate, and PA-N protein.

    • Inhibitor Test: Reaction buffer, nucleic acid substrate, PA-N protein, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.[6]

  • Reaction Termination: Stop the reaction by adding loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose or polyacrylamide gel and run the electrophoresis to separate the cleaved and uncleaved substrate.

  • Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Data Analysis:

    • Quantify the intensity of the uncleaved substrate band in each lane using software like ImageJ.[6]

    • Calculate the percentage of substrate cleavage inhibition for each this compound concentration compared to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Visualizations

Chiniofon_Mechanism_of_Action cluster_Enzyme Metalloenzyme Active Site Enzyme Apoenzyme Active_Enzyme Active Metalloenzyme Enzyme->Active_Enzyme + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Metal->Active_Enzyme Inactive_Complex Inactive Enzyme-Chiniofon-Metal Complex Active_Enzyme->Inactive_Complex + this compound (Chelation) This compound This compound (8-hydroxyquinoline derivative) This compound->Inactive_Complex

Caption: Mechanism of Metalloenzyme Inhibition by this compound.

Experimental_Workflow_FP_Assay start Start prepare_reagents Prepare Reagents: - PA-N Protein - Fluorescent Probe - this compound Dilutions start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at RT (30 min) dispense->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze end End analyze->end

Caption: Fluorescence Polarization (FP) Assay Workflow.

Caption: Inhibition of Influenza "Cap-Snatching" by this compound.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Chiniofon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, a halogenated 8-hydroxyquinoline (B1678124), has historically been utilized as an antiprotozoal agent.[1] However, the 8-hydroxyquinoline scaffold is recognized for its broad-spectrum antimicrobial properties, including antibacterial activity.[2][3] This document provides detailed experimental protocols and application notes for the comprehensive assessment of this compound's antibacterial efficacy. The methodologies outlined herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[4][5]

The primary antibacterial mechanism of 8-hydroxyquinolines involves their ability to act as metal chelators and ionophores.[6][7] Specifically, they can transport metal ions like copper across bacterial cell membranes, leading to a disruption of metal homeostasis. This influx of copper can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, causing significant oxidative stress and subsequent damage to vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[8][9][10]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus25923e.g., 16[Reference QC Range]
Escherichia coli25922e.g., 32[Reference QC Range]
Pseudomonas aeruginosa27853e.g., 64[Reference QC Range]
Enterococcus faecalis29212e.g., 8[Reference QC Range]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923e.g., 16e.g., 322Bactericidal
Escherichia coli25922e.g., 32e.g., 1284Bactericidal
Pseudomonas aeruginosa27853e.g., 64e.g., >256>4Bacteriostatic
Enterococcus faecalis29212e.g., 8e.g., 162Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)[12][13]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in CAMHB) at a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[2][9]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial strain over time.[14][15]

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35 ± 2°C)

  • MHA plates

  • Sterile saline for dilutions

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: a. Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). b. Include a growth control flask with no this compound. c. Inoculate each flask with the prepared bacterial suspension.

  • Time-Point Sampling: a. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[14]

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound's Antibacterial Activity cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Kinetics prep_this compound Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well Plate prep_this compound->serial_dilution setup_timekill Inoculate Flasks with Bacteria & this compound (Multiple MICs) prep_this compound->setup_timekill prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculate with Standardized Bacteria prep_inoculum->inoculation_mic prep_inoculum->setup_timekill serial_dilution->inoculation_mic incubation_mic Incubate (18-24h) inoculation_mic->incubation_mic read_mic Determine MIC (No Visible Growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plates read_mic->subculture incubation_mbc Incubate (18-24h) subculture->incubation_mbc read_mbc Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) setup_timekill->sampling plating Plate Serial Dilutions sampling->plating incubation_tk Incubate (18-24h) plating->incubation_tk analysis_tk Count CFU/mL and Plot log10 CFU/mL vs. Time incubation_tk->analysis_tk

Caption: Workflow for antibacterial assessment of this compound.

Chiniofon_Mechanism Proposed Antibacterial Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space chiniofon_ext This compound chelation Chelation chiniofon_ext->chelation copper_ext Extracellular Copper (Cu2+) copper_ext->chelation transport Ionophore Activity: Transport across Membrane chelation->transport copper_int Increased Intracellular Copper (Cu+) transport->copper_int ros Reactive Oxygen Species (ROS) Generation copper_int->ros Fenton-like Reactions damage Cellular Damage ros->damage Oxidative Stress death Bacterial Cell Death damage->death

Caption: this compound's proposed mechanism of antibacterial action.

References

Application Notes and Protocols for Incorporating Clioquinol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a quinoline (B57606) derivative initially used as an antimicrobial and antiprotozoal agent.[1] More recently, its role as a metal chelator and ionophore has garnered significant interest, leading to investigations into its therapeutic potential for neurodegenerative diseases and cancer.[1][2] Clioquinol's ability to bind and transport divalent metal ions like zinc and copper across cell membranes disrupts cellular homeostasis and triggers a cascade of downstream effects.[1][3] These effects include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a valuable tool for in vitro studies in cancer biology and neurobiology.[1][4][5]

These application notes provide a comprehensive overview of the use of Clioquinol in cell culture experiments, including its mechanism of action, detailed experimental protocols, and quantitative data on its cytotoxic effects.

Mechanism of Action

Clioquinol exerts its effects on cells through a multi-faceted mechanism of action:

  • Metal Ionophore Activity: Clioquinol acts as a zinc and copper ionophore, transporting these metal ions into the cell.[1] This influx of metal ions, particularly zinc, can disrupt lysosomal integrity and induce apoptosis.[1] The enhanced intracellular concentration of these metals can also lead to the generation of reactive oxygen species (ROS), contributing to cellular stress and death.

  • Histone Deacetylase (HDAC) Inhibition: Clioquinol has been shown to inhibit the activity of histone deacetylases (HDACs).[4] By chelating the zinc ion in the active site of HDACs, Clioquinol leads to the hyperacetylation of histones and other proteins like p53 and HSP90.[4] This results in the upregulation of tumor suppressor genes such as p21 and p27, leading to cell cycle arrest and apoptosis.[4][6]

  • Modulation of Signaling Pathways: Clioquinol has been demonstrated to influence several critical signaling pathways:

    • NF-κB Pathway: Clioquinol can inhibit the NF-κB signaling pathway, an effect that is enhanced in the presence of zinc.[7][8] This inhibition is mediated by a reduction in the nuclear levels of the p65 subunit.[7]

    • MAPK and AKT Pathways: In the context of angiogenesis, Clioquinol has been shown to inhibit ERK phosphorylation while promoting AKT phosphorylation in endothelial cells.[5] It achieves this by promoting the degradation of VEGFR2.[5] In other contexts, it has been shown to upregulate the MAPK pathway.[9]

Data Presentation

Table 1: IC50 Values of Clioquinol in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Clioquinol in a range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference(s)
RajiBurkitt's Lymphoma~2.5[10]
A2780Ovarian Cancer~5[10]
HeLaCervical Cancer~5[10]
PC-3Prostate Cancer~7.5[10]
DU145Prostate Cancer~10[10]
LNCaPProstate Cancer~10[10]
MCF-7Breast Cancer~15[10]
U-87 MGGlioblastoma~20[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Clioquinol on a cell line of interest.

Materials:

  • Clioquinol (stock solution in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Clioquinol Treatment: Prepare serial dilutions of Clioquinol in complete medium. Remove the old medium from the wells and add 100 µL of the Clioquinol-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest Clioquinol dose). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after Clioquinol treatment.

Materials:

  • Clioquinol

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Clioquinol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Clioquinol on cell cycle distribution.

Materials:

  • Clioquinol

  • 6-well cell culture plates

  • PBS

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Clioquinol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding clioquinol_prep Clioquinol Dilution treatment Clioquinol Treatment clioquinol_prep->treatment cell_seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying the effects of Clioquinol in cell culture.

hdac_inhibition clioquinol Clioquinol hdac HDAC Active Site clioquinol->hdac Chelates Zn2+ histones Histones zinc Zinc Ion (Zn2+) zinc->hdac hdac->histones Deacetylation acetyl_histones Hyperacetylated Histones histones->acetyl_histones Acetylation p21_p27 p21/p27 Expression acetyl_histones->p21_p27 Upregulates cell_cycle_arrest Cell Cycle Arrest p21_p27->cell_cycle_arrest Induces apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Clioquinol's inhibition of HDACs leading to apoptosis.

nfkb_pathway clioquinol Clioquinol + Zinc p65_p50 p65/p50 Complex clioquinol->p65_p50 Inhibits Nuclear Translocation ikb IκB p65_p50->ikb Bound in Cytoplasm nucleus Nucleus p65_p50->nucleus Translocates to Nucleus gene_transcription Pro-survival Gene Transcription nucleus->gene_transcription Activates apoptosis Apoptosis gene_transcription->apoptosis Inhibits mapk_akt_pathway clioquinol Clioquinol vegfr2 VEGFR2 clioquinol->vegfr2 Promotes Degradation akt AKT clioquinol->akt Promotes Phosphorylation erk ERK vegfr2->erk Activates vegfr2->akt Activates angiogenesis Angiogenesis erk->angiogenesis Promotes

References

Uncharted Territory: Investigating the Anti-Biofilm Potential of Chiniofon

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the existing scientific literature have revealed a significant gap in the understanding of Chiniofon's activity against microbial biofilms. To date, no published studies have specifically evaluated the efficacy of this compound in preventing or eradicating these complex bacterial communities. This presents a unique opportunity for researchers to explore a novel application for this compound.

For scientists and drug development professionals interested in pioneering this area of research, this document provides a comprehensive set of generic application notes and detailed protocols. These guidelines are designed to serve as a foundational framework for systematically evaluating the potential anti-biofilm properties of this compound against clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The methodologies outlined below are based on established and widely accepted techniques in the field of biofilm research.

Application Notes: A Roadmap for a Novel Investigation

These application notes provide a strategic overview for assessing the anti-biofilm capabilities of a test compound, in this case, this compound.

ApplicationDescriptionKey Parameters to Determine
Minimum Inhibitory Concentration (MIC) Determination To establish the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria. This is a crucial baseline for differentiating between antimicrobial and specific anti-biofilm effects.MIC value (µg/mL)
Biofilm Inhibition/Prevention Assay To quantify the ability of this compound to prevent the initial attachment and formation of biofilms by microbial cells. This is assessed by exposing the bacteria to the compound during the initial growth phase.Minimum Biofilm Inhibitory Concentration (MBIC₅₀), Percentage of Biofilm Inhibition
Biofilm Eradication/Dispersal Assay To determine the efficacy of this compound in disrupting and removing pre-formed, mature biofilms. This is a more stringent test of the compound's potential for treating established biofilm-associated infections.Minimum Biofilm Eradication Concentration (MBEC₅₀), Percentage of Biofilm Reduction
Investigation of Quorum Sensing Inhibition To explore if this compound interferes with bacterial cell-to-cell communication (quorum sensing), a key regulatory pathway for biofilm formation and virulence factor production.Reduction in quorum sensing-regulated phenotypes (e.g., pigment production, enzyme activity)

Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined in the application notes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound stock solution

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 1 x 10⁶ CFU/mL in CAMHB.

  • Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of bacteria is observed.

Protocol 2: Biofilm Inhibition (Prevention) Assay

This protocol utilizes the crystal violet staining method to quantify the prevention of biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

  • Add the bacterial suspension (adjusted to 1 x 10⁶ CFU/mL) to each well.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

  • Wash the wells with distilled water to remove excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] * 100.

Protocol 3: Biofilm Eradication (Dispersal) Assay

This protocol assesses the ability of this compound to disrupt established biofilms.

Materials:

  • Same as Protocol 2.

Procedure:

  • Add 200 µL of bacterial suspension (1 x 10⁶ CFU/mL in TSB with 1% glucose) to each well of a 96-well plate.

  • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • After incubation, gently remove the planktonic cells and wash the wells with sterile PBS.

  • Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Follow steps 5-12 from Protocol 2 to quantify the remaining biofilm.

  • The percentage of biofilm eradication is calculated using the formula: [(OD_control - OD_treated) / OD_control] * 100.

Visualizing Experimental Design and Potential Mechanisms

Diagrams created using the DOT language can help to visualize the experimental workflows and potential signaling pathways that this compound might target.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., P. aeruginosa) mic_assay MIC Assay (Planktonic Growth) bacterial_culture->mic_assay inhibition_assay Biofilm Inhibition Assay bacterial_culture->inhibition_assay eradication_assay Biofilm Eradication Assay bacterial_culture->eradication_assay chiniofon_prep Prepare this compound Stock Solution chiniofon_prep->mic_assay chiniofon_prep->inhibition_assay chiniofon_prep->eradication_assay quantification Quantification (Crystal Violet Staining) inhibition_assay->quantification eradication_assay->quantification data_analysis Calculate MIC, MBIC₅₀, MBEC₅₀, % Inhibition quantification->data_analysis

Caption: Workflow for evaluating the anti-biofilm activity of a test compound.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell autoinducer_synthesis Autoinducer Synthesis autoinducer Autoinducers (Signaling Molecules) autoinducer_synthesis->autoinducer Production receptor Receptor Protein autoinducer->receptor Binding gene_expression Virulence & Biofilm Gene Expression receptor->gene_expression Activation This compound This compound (Hypothetical Target) This compound->autoinducer_synthesis Inhibition? This compound->receptor Blocking?

Caption: Hypothetical inhibition of a quorum sensing pathway by this compound.

By employing these standardized protocols and a systematic approach, researchers can effectively investigate the anti-biofilm potential of this compound. The absence of prior research in this area means that any well-documented findings will be a significant contribution to the field of antimicrobial drug discovery.

Chiniofon: A Versatile Tool for Inducing Metal Ion Deficiency in Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, also known as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), is a membrane-permeable compound with well-established metal chelating properties.[1] Its ability to form stable complexes with divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), makes it a valuable tool for researchers studying the roles of these essential micronutrients in various biological processes.[2] By selectively sequestering metal ions, this compound can be used to create metal-ion-deficient conditions in cell culture media, enabling the investigation of metal-dependent enzymes, signaling pathways, and the development of antimicrobial or anticancer agents that target metal homeostasis.[2][3] These application notes provide detailed protocols for utilizing this compound to induce metal ion deficiency and for assessing the subsequent cellular effects.

Data Presentation: this compound Chelation Properties

This compound's efficacy as a chelator is quantified by its stability constants, which describe the equilibrium for the formation of the metal-ligand complex. A higher stability constant indicates a stronger affinity of the chelator for the metal ion. This compound typically forms a 1:2 complex with divalent metal ions (one metal ion binds to two this compound molecules).[4]

Metal IonStoichiometry (Metal:this compound)Conditional Stability Constant (Kᶜ')Reference
Copper (Cu²⁺)1:21.2 x 10¹⁰ M⁻²[4]
Zinc (Zn²⁺)1:27.0 x 10⁸ M⁻²[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the preparation of a concentrated this compound stock solution for use in cell culture applications.

Materials:

  • This compound powder (CAS Number: 130-26-7)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare a 20 mM stock solution, weigh 6.11 mg of this compound (Molecular Weight: 305.50 g/mol ) for 1 mL of DMSO.

  • Dissolution: Add the weighed Chiniofen powder to a sterile conical tube. Add the required volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 20 mM solution).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 3 months when stored under these conditions.

Protocol 2: Preparation of Metal-Ion-Deficient Cell Culture Medium

This protocol describes how to use the this compound stock solution to prepare a cell culture medium with reduced concentrations of bioavailable metal ions, primarily zinc.

Materials:

  • Complete cell culture medium appropriate for your cell line

  • This compound stock solution (from Protocol 1)

  • Sterile culture flasks or plates

  • Incubator with appropriate temperature and CO₂ conditions

Procedure:

  • Thaw this compound: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile environment, add the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM this compound in 10 mL of medium, add 5 µL of a 20 mM stock solution. The optimal concentration of this compound should be determined empirically for each cell line and experimental goal, as high concentrations can be cytotoxic.[5]

  • Incubation (Chelation): Gently mix the medium containing this compound and incubate it for a short period (e.g., 15-30 minutes) at 37°C to allow for the chelation of metal ions present in the medium.

  • Cell Seeding: Add your cells to the this compound-containing medium at the desired seeding density.

  • Control Groups: It is crucial to include appropriate controls:

    • Vehicle Control: Cells cultured in medium containing the same concentration of the solvent used for the Chiniofen stock (e.g., DMSO) but without this compound.

    • Metal Rescue Control: Cells cultured in the this compound-containing medium supplemented with the metal ion of interest (e.g., ZnSO₄) to demonstrate that the observed effects are due to the chelation of that specific metal.

Protocol 3: Assessment of Metal Ion Deficiency

This protocol provides methods to quantify the reduction of metal ions in the prepared medium.

Method A: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for the direct measurement of total elemental concentrations in a sample.[6]

Procedure:

  • Sample Collection: Collect a sample of the prepared metal-ion-deficient medium and a control medium.

  • Sample Preparation: Dilute the media samples with a suitable acid (e.g., 2% nitric acid) as per the instrument's requirements.[6]

  • Analysis: Analyze the samples using an ICP-MS instrument to determine the concentrations of various metal ions (e.g., Zn, Cu, Fe, Mn).

  • Data Comparison: Compare the metal ion concentrations in the this compound-treated medium to the control medium to quantify the extent of metal depletion.

Method B: Colorimetric/Fluorometric Assays

Commercially available kits can be used to quantify specific metal ions like zinc. These assays are typically based on a metal-specific indicator that changes color or fluorescence upon binding to the metal ion.[7]

Procedure:

  • Follow Kit Instructions: Follow the manufacturer's protocol for the chosen colorimetric or fluorometric assay kit.

  • Sample Preparation: This may involve deproteinization of the media samples.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Quantification: Calculate the metal ion concentration based on a standard curve generated with known concentrations of the metal ion.[7]

Mandatory Visualizations

Signaling_Pathway_Inhibition This compound This compound Zn_ion Extracellular Zn²⁺ This compound->Zn_ion Chelates Intracellular_Zn Intracellular Labile Zn²⁺ Pool This compound->Intracellular_Zn Depletes Zn_transporter Zinc Transporter Zn_ion->Zn_transporter Uptake Zn_transporter->Intracellular_Zn MAPK_pathway MAPK Signaling (e.g., ERK1/2) Intracellular_Zn->MAPK_pathway Activates NFkB_pathway NF-κB Signaling Intracellular_Zn->NFkB_pathway Modulates Cellular_Response Altered Cellular Response (Proliferation, Apoptosis) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response

Caption: this compound-mediated chelation of zinc and its impact on signaling pathways.

Experimental_Workflow cluster_preparation Medium Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis Prep_Medium Prepare Complete Cell Culture Medium Add_this compound Add this compound Stock Solution to Medium Prep_Medium->Add_this compound Incubate Incubate for Chelation Add_this compound->Incubate Seed_Cells Seed Cells into This compound-Treated Medium Incubate->Seed_Cells Incubate_Cells Incubate Cells for Desired Duration Seed_Cells->Incubate_Cells Controls Prepare Control Groups (Vehicle, Metal Rescue) Controls->Incubate_Cells Assess_Viability Assess Cell Viability/ Proliferation (e.g., MTT) Incubate_Cells->Assess_Viability Analyze_Signaling Analyze Signaling Pathways (e.g., Western Blot for p-ERK) Incubate_Cells->Analyze_Signaling Measure_Gene_Expression Measure Gene Expression (e.g., qPCR for NF-κB targets) Incubate_Cells->Measure_Gene_Expression

Caption: Experimental workflow for studying the effects of this compound-induced metal ion deficiency.

Application: Investigating Zinc-Dependent Signaling Pathways

Metal ions like zinc are crucial cofactors for a vast number of enzymes and transcription factors, and fluctuations in their intracellular concentrations can significantly impact cellular signaling.[8] this compound-induced zinc deficiency can be a powerful tool to dissect the roles of zinc in these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, including the ERK1/2 pathway, is involved in cell proliferation, differentiation, and survival. Some studies suggest that metal ions can modulate MAPK signaling.[2] By depleting zinc with this compound, researchers can investigate whether this pathway is zinc-dependent in their specific cellular model. A decrease in the phosphorylation of key MAPK proteins like ERK1/2 following this compound treatment would suggest a role for zinc in the activation of this pathway.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[9] The activity of some components of the NF-κB pathway can be influenced by the cellular redox state, which can be affected by the availability of metal ions like zinc.[10] Using this compound to induce zinc deficiency allows for the study of how zinc homeostasis impacts NF-κB activation, nuclear translocation of NF-κB subunits, and the expression of NF-κB target genes.

By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound as a tool to induce metal ion deficiency and gain valuable insights into the intricate roles of metal ions in a wide range of biological systems.

References

Application Notes and Protocols: Chiniofon in Environmental Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical and Research-Oriented Overview

Introduction

Chiniofon, a halogenated 8-hydroxyquinoline, is recognized for its potent antiprotozoal and antibacterial properties. Historically, its application has been confined to the clinical setting, primarily as an anti-amebic agent that targets intestinal commensal bacteria.[1] Despite its well-documented antimicrobial activity, the practical application of this compound in environmental microbiology is not an established field of study. There is a notable absence of literature detailing its use in areas such as bioremediation, wastewater treatment, or the management of environmental microbial consortia.

This document, therefore, serves as a theoretical guide for researchers, scientists, and drug development professionals interested in exploring the potential environmental applications of this compound. It outlines hypothetical use cases based on its known mechanisms of action and provides detailed experimental protocols to investigate these possibilities. The information presented here is intended to stimulate research and provide a foundational framework for evaluating this compound's efficacy and environmental impact in novel contexts.

Mechanism of Action

This compound is a member of the quinolone family of compounds. The primary antimicrobial action of quinolones is the inhibition of bacterial DNA synthesis.[2] This is achieved by targeting and disrupting the function of essential enzymes, namely DNA gyrase and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to pack the large chromosome within the bacterial cell.[4] By inhibiting DNA gyrase, quinolones prevent the proper supercoiling of DNA, leading to a cascade of events that halt DNA replication and ultimately cause bacterial cell death.[4][5][6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[3] Inhibition of topoisomerase IV prevents the separation of newly replicated chromosomes, leading to cell division failure and death.[3]

The disruption of these fundamental cellular processes makes quinolones effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2][7] this compound's antiprotozoal activity is also attributed to its ability to disrupt DNA synthesis in these organisms.[8]

Signaling Pathway of Quinolone Action

quinolone_action cluster_bacterium Bacterial Cell quinolone This compound (Quinolone) gyrase DNA Gyrase quinolone->gyrase inhibits topo_iv Topoisomerase IV quinolone->topo_iv inhibits dna_replication DNA Replication gyrase->dna_replication enables topo_iv->dna_replication enables cell_death Cell Death dna_replication->cell_death inhibition leads to

Caption: Quinolone mechanism of action in bacteria.

Hypothetical Applications in Environmental Microbiology

Based on its broad-spectrum antimicrobial activity, several theoretical applications for this compound in environmental microbiology can be postulated. These are purely speculative and would require extensive research to validate their feasibility, efficacy, and environmental safety.

Bioremediation of Contaminated Sites
  • Selective Inhibition of Competing Microflora: In bioremediation efforts, the goal is often to enhance the activity of specific microorganisms capable of degrading target pollutants. This compound could potentially be used to selectively inhibit the growth of competing, non-degrading microorganisms, thereby providing a competitive advantage to the desired degrader populations. This would be particularly relevant in bioaugmentation strategies where specific microbial cultures are introduced into a contaminated environment.

Control of Biofouling
  • Antifouling Agent: Biofouling, the undesirable accumulation of microorganisms on submerged surfaces, is a significant issue in industrial water systems, marine transport, and aquaculture. This compound's antimicrobial properties suggest its potential as an active ingredient in antifouling coatings or treatments to prevent the initial attachment and proliferation of bacteria and other microorganisms that form biofilms.

Management of Harmful Algal Blooms (HABs)
  • Algicidal or Algistatic Agent: While primarily known for its antibacterial and antiprotozoal effects, the impact of this compound on cyanobacteria and eukaryotic algae is not well-documented. Research could explore its potential to control the growth of specific species responsible for harmful algal blooms in freshwater and marine environments.

Experimental Protocols for Evaluating Hypothetical Applications

The following protocols are designed as a starting point for researchers to investigate the potential environmental applications of this compound.

Protocol for Assessing the Impact of this compound on Microbial Community Structure

This protocol outlines a method to determine the effect of this compound on the composition of a mixed microbial community, such as those found in soil or water.

Objective: To evaluate the selective antimicrobial effects of this compound on a complex microbial consortium.

Materials:

  • Environmental sample (e.g., soil, sediment, water)

  • This compound stock solution (solubility in water is approximately 2 mg/mL, sonication may be required)[1]

  • Appropriate growth medium (e.g., Luria-Bertani broth for general heterotrophs, specific media for environmental isolates)

  • Microcosms (e.g., sterile flasks or bottles)

  • Shaking incubator

  • DNA extraction kit

  • PCR thermocycler

  • Reagents for 16S rRNA gene amplification and sequencing

Methodology:

  • Microcosm Setup:

    • Prepare a series of microcosms containing a known amount of the environmental sample and the appropriate growth medium.

    • Spike the microcosms with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/L). Include a control group with no this compound.

    • Incubate the microcosms under conditions that mimic the natural environment (e.g., temperature, light, aeration).

  • Sampling:

    • Collect samples from each microcosm at regular intervals (e.g., 0, 24, 48, 96 hours).

  • DNA Extraction and Sequencing:

    • Extract total genomic DNA from the collected samples.

    • Amplify the 16S rRNA gene using universal primers.

    • Sequence the amplicons using a next-generation sequencing platform.

  • Data Analysis:

    • Analyze the sequencing data to determine the microbial community composition (alpha and beta diversity) in each treatment group.

    • Identify microbial taxa that are sensitive or resistant to this compound.

Experimental Workflow for Microbial Community Analysis

experimental_workflow start Start: Environmental Sample microcosm Microcosm Setup (with this compound concentrations) start->microcosm incubation Incubation microcosm->incubation sampling Time-course Sampling incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction pcr 16S rRNA Gene PCR dna_extraction->pcr sequencing Next-Generation Sequencing pcr->sequencing data_analysis Bioinformatic Analysis (Community Composition) sequencing->data_analysis end End: Identify Sensitive/Resistant Taxa data_analysis->end

Caption: Workflow for assessing this compound's impact on microbial communities.

Protocol for Evaluating this compound's Efficacy in a Bioremediation Context

This protocol is designed to test the hypothesis that this compound can enhance the bioremediation of a specific pollutant by selectively inhibiting competing microorganisms.

Objective: To determine if this compound can improve the degradation rate of a target pollutant by a specific microbial culture.

Materials:

  • A pure or enriched culture of a microorganism known to degrade a specific pollutant (e.g., a phenol-degrading bacterium).

  • A mixed microbial community from a contaminated environment.

  • Minimal salts medium containing the target pollutant as the sole carbon source.

  • This compound stock solution.

  • Microcosms.

  • Analytical instrumentation to measure the concentration of the target pollutant (e.g., HPLC, GC-MS).

Methodology:

  • Microcosm Setup:

    • Prepare microcosms with the minimal salts medium and the target pollutant.

    • Inoculate a set of microcosms with the degrader culture and the mixed microbial community.

    • Create treatment groups with varying concentrations of this compound.

    • Include controls:

      • No this compound.

      • No degrader culture (to assess background degradation).

      • No mixed community (to assess the effect on the pure culture).

  • Incubation and Sampling:

    • Incubate under optimal conditions for the degrader organism.

    • Collect samples at regular intervals.

  • Analysis:

    • Measure the concentration of the target pollutant in each sample.

    • Calculate the degradation rate for each treatment group.

    • Optionally, perform microbial community analysis on selected samples as described in Protocol 3.1.

Quantitative Data Summary

As there is no published data on the application of this compound in environmental microbiology, the following tables present a hypothetical framework for how such data could be structured and presented.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Environmental Microorganisms

Microbial Group/SpeciesMIC Range (µg/L)Potential Implication in Environmental Applications
Common Soil Heterotrophs10 - 50Potential for broad impact on soil microbial communities.
Aromatic Hydrocarbon Degraders> 100Possible selective advantage for these organisms in bioremediation.
Cyanobacteria (e.g., Microcystis)5 - 20Potential for control of harmful algal blooms.
Sulfate-Reducing Bacteria50 - 100May impact anaerobic processes such as those in sediments.
Methanogenic Archaea> 200Potentially low impact on methanogenesis in anaerobic digesters.

Table 2: Hypothetical Pollutant Degradation Rates in the Presence of this compound

Treatment GroupPollutant Degradation Rate (mg/L/day)Fold Change vs. Control
Control (Degrader + Mixed Community)5.01.0
Degrader + Mixed Community + 10 µg/L this compound7.51.5
Degrader + Mixed Community + 50 µg/L this compound12.02.4
Degrader + Mixed Community + 100 µg/L this compound8.01.6

Environmental Fate and Considerations

Before any environmental application of this compound can be considered, a thorough understanding of its environmental fate and potential ecotoxicological effects is imperative.

  • Persistence and Degradation: Studies would be needed to determine this compound's persistence in soil and water. Its degradation pathways (biotic and abiotic) and the identity and toxicity of any transformation products must be elucidated.

  • Toxicity to Non-Target Organisms: The toxicity of this compound to a wide range of non-target organisms, including aquatic invertebrates, fish, and terrestrial plants, would need to be rigorously assessed.

  • Development of Resistance: The widespread use of any antimicrobial agent in the environment raises concerns about the development and spread of antimicrobial resistance. This is a critical consideration for quinolones, as resistance mechanisms are well-documented in clinical settings.[3]

Conclusion

While this compound has a history of clinical use as an antimicrobial agent, its practical application in environmental microbiology remains an unexplored frontier. The hypothetical applications and experimental protocols outlined in this document provide a roadmap for researchers to investigate the potential benefits and risks of using this compound in novel environmental contexts. Any future consideration of such applications must be preceded by rigorous scientific investigation into its efficacy, environmental fate, and potential for unintended ecological consequences. The lack of current data underscores the need for foundational research in this area.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chiniofon Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Chiniofon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound, also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is an antiprotozoal agent.[1] Its chemical structure, containing both a phenolic hydroxyl group and a sulfonic acid group, dictates its solubility characteristics. It is a yellowish-green powder.[2] Basic solubility data indicates that it is slightly soluble in cold water and ethanol (B145695), but soluble in boiling water.[3][4]

SolventSolubilityMolar Concentration (mM)Notes
Water (H₂O)~2 mg/mL[5]~5.7 mMSonication is recommended to aid dissolution.[5]
DMSO~3.52 mg/mL[5]~10.03 mMSonication is recommended.[5]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. Why is this happening and what can I do?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound in solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your experiment can tolerate without affecting the biological system. Many cell-based assays can handle up to 0.5-1% DMSO.

  • Lower the Stock Concentration: If possible, prepare a more dilute stock solution of this compound in DMSO. This will result in a lower final DMSO concentration when added to your aqueous buffer.

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a serial dilution approach with intermediate solutions containing decreasing concentrations of DMSO.

  • Consider Alternative Solubilization Methods: If optimizing the DMSO concentration is not sufficient, you may need to employ other techniques as detailed in the guides below.

Troubleshooting Guides

Issue 1: Low Solubility of this compound in Neutral pH Buffers

This compound's solubility is highly dependent on the pH of the aqueous buffer.[6] Understanding its pKa values is key to overcoming this issue. This compound has two pKa values: pK1 at 2.51 and pK2 at 7.42.[3][4] The sulfonic acid group is strongly acidic (low pKa), while the phenolic hydroxyl group is weakly acidic (higher pKa). This means that at neutral pH, the sulfonic acid group will be deprotonated (negatively charged), which aids solubility, but the phenolic hydroxyl group will be largely protonated.

Solution: pH Adjustment

Adjusting the pH of the buffer can significantly increase this compound's solubility by ionizing its functional groups.

  • Increasing pH (Alkaline conditions): In buffers with a pH above its pKa of 7.42, the phenolic hydroxyl group will deprotonate, resulting in a dianionic species (both the sulfonic acid and hydroxyl groups will be negatively charged). This increased charge generally leads to greater aqueous solubility.

  • Decreasing pH (Acidic conditions): In very acidic buffers (pH below 2.51), the quinoline (B57606) nitrogen may become protonated, which could also influence solubility.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9). Common biological buffers like phosphate, borate, or Tris can be used.

  • Add excess this compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved this compound: Measure the concentration of this compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the data: Plot the measured solubility (in mg/mL or mM) against the final measured pH of each buffer solution.

dot

G General Workflow for Solubility Enhancement cluster_prep Preparation cluster_sol Solubilization Method cluster_eval Evaluation A Prepare this compound Stock Solution C pH Adjustment A->C D Add Co-solvent A->D E Add Surfactant A->E F Cyclodextrin (B1172386) Complexation A->F B Prepare Aqueous Buffer B->C B->D B->E B->F G Equilibrate and Separate C->G D->G E->G F->G H Quantify Soluble this compound (e.g., HPLC, UV-Vis) G->H I Analyze and Compare Results H->I

Caption: General Workflow for Solubility Enhancement.

Issue 2: Insufficient Solubility Even After pH Adjustment

In some cases, pH adjustment alone may not achieve the desired concentration of this compound for a particular experiment. In such scenarios, other formulation strategies can be employed, often in combination with pH optimization.

Solution 1: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.

Common Co-solvents for Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

Experimental Protocol: Co-solvent Titration

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a concentrated stock: Dissolve this compound in 100% of the chosen co-solvent.

  • Prepare a series of co-solvent/buffer mixtures: Create a range of co-solvent concentrations in your desired buffer (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of solid this compound to each mixture and determine the equilibrium solubility as described in the pH-dependent solubility protocol.

Co-solventTypical Concentration Range (% v/v)Considerations
Ethanol5 - 20%Can affect cell viability at higher concentrations.
Propylene Glycol5 - 40%Generally well-tolerated in many biological systems.
PEG 40010 - 50%Can increase the viscosity of the solution.

Solution 2: Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8] Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for toxicity.

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Pluronic® F-68

Experimental Protocol: Surfactant-mediated Solubilization

  • Prepare surfactant solutions: Make a series of solutions of the chosen surfactant in your buffer at concentrations above its critical micelle concentration (CMC).

  • Add this compound: Add excess solid this compound to each surfactant solution.

  • Equilibrate and quantify: Determine the equilibrium solubility as previously described.

SurfactantTypical Concentration Range (% w/v)Considerations
Polysorbate 800.01 - 1%Can interfere with some assays, especially those involving membranes.
Polysorbate 200.01 - 1%Similar considerations to Polysorbate 80.
Pluronic® F-680.1 - 2%Often used in cell culture for its shear-protective effects.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively increasing their solubility in aqueous solutions.[9][10]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Dissolve the chosen cyclodextrin in the desired buffer at various concentrations.

  • Add this compound: Add excess solid this compound to each cyclodextrin solution.

  • Equilibrate and quantify: Determine the equilibrium solubility as previously described.

CyclodextrinTypical Molar Ratio (Drug:CD)Considerations
HP-β-CD1:1 to 1:5High solubility and low toxicity make it a popular choice.
SBE-β-CD1:1 to 1:5The negative charge can be beneficial for complexation with certain molecules.

dot

G Antiprotozoal Action of 8-Hydroxyquinolines cluster_drug Drug Action cluster_effect Cellular Effects cluster_outcome Outcome A 8-Hydroxyquinoline (e.g., this compound) B Metal Ion Chelation A->B Primary Mechanism F DNA Damage/Inhibition of Replication A->F Potential Secondary Mechanism C Inhibition of Protozoal Enzymes B->C D Disruption of Metal Homeostasis B->D E Metabolic Inhibition C->E G Inhibition of Growth and Reproduction D->G E->G F->G H Protozoal Cell Death G->H

Caption: Antiprotozoal Action of 8-Hydroxyquinolines.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the buffer system used, and the tolerance of the biological assay to various excipients. It is recommended to perform preliminary tests to determine the most effective and compatible solubilization strategy for your application.

References

Technical Support Center: Optimizing Chiniofon Concentration for Antifungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chiniofon (also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid) concentration for in vitro antifungal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it effective against fungi?

A1: this compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a halogenated 8-hydroxyquinoline (B1678124).[1] While historically used as an anti-amebic and antiprotozoal agent, recent studies have confirmed its antifungal activity against various fungal species, including Candida and dermatophytes.[1][2][3]

Q2: What is the proposed mechanism of action for this compound's antifungal activity?

A2: The antifungal mechanism of this compound and related 8-hydroxyquinoline derivatives is believed to involve the disruption of the fungal cell membrane's functional integrity.[4] Some studies on similar compounds also suggest it may cause damage to the cell wall.[4]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for this compound?

A3: The MIC for this compound can vary significantly depending on the fungal species. Studies have reported MIC ranges of 2-1024 µg/mL against various Candida species and dermatophytes.[2] It is crucial to determine the specific MIC for the fungal strains used in your experiments.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in the appropriate culture medium.[1] Sonication may be recommended to aid dissolution.[1] Ensure the final DMSO concentration in your assay does not exceed a level that could affect fungal growth (typically ≤1%).

Q5: Is this compound expected to be fungicidal or fungistatic?

A5: Studies on 8-hydroxyquinoline derivatives have shown that their effect can be either fungistatic or fungicidal, depending on the concentration and the fungal species. For instance, against Candida species, this compound has been observed to have a fungistatic effect, while against certain dermatophytes like M. canis and T. mentagrophytes, it has demonstrated a fungicidal effect.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent MIC results Inoculum size variabilityStandardize the inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells.
Instability of this compound in mediaPrepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Media components interfering with this compound activityUse a standardized, recommended medium for antifungal susceptibility testing, such as RPMI-1640.
No antifungal activity observed This compound concentration is too lowTest a broader range of concentrations, informed by published MIC values (e.g., from 2 µg/mL up to 1024 µg/mL).[2]
Fungal strain is resistantInclude a known susceptible control strain in your experiments to validate the assay and this compound's activity.
Solubility issuesEnsure this compound is fully dissolved in the stock solution. Sonication may be required.[1] Visually inspect for any precipitation in the wells.
Toxicity to mammalian cells (in co-culture models) High concentration of this compoundPerform a cytotoxicity assay on the relevant mammalian cell line to determine the concentration range that is non-toxic to the host cells.
High solvent concentrationEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the mammalian cells.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges for this compound

Fungal GroupMIC Range (µg/mL)Reference
Candida spp.2 - 1024[2]
Dermatophytes2 - 1024[2]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on standardized methods for antifungal susceptibility testing.

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations (e.g., 1024, 512, 256, ..., 2 µg/mL).

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Suspend fresh colonies in sterile saline (0.85% NaCl).
  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Prepare the final inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

3. Assay Setup:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well.
  • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

4. Incubation:

  • Incubate the plate at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

experimental_workflow Workflow for MIC Determination prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic mechanism_of_action Proposed Antifungal Mechanism of this compound cluster_fungus This compound This compound disruption Disruption This compound->disruption fungal_cell Fungal Cell cell_membrane Cell Membrane Integrity cell_lysis Cell Lysis / Growth Inhibition cell_membrane->cell_lysis cell_wall Cell Wall Structure cell_wall->cell_lysis disruption->cell_membrane disruption->cell_wall

References

Avoiding assay artifacts with 8-Hydroxy-7-iodo-5-quinolinesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential assay artifacts when working with 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (also known as Ferron).

Frequently Asked Questions (FAQs)

Q1: What is 8-Hydroxy-7-iodo-5-quinolinesulfonic acid and what are its common applications?

8-Hydroxy-7-iodo-5-quinolinesulfonic acid is a chemical compound widely used in various research applications. It is a derivative of 8-hydroxyquinoline (B1678124), a well-known metal chelator.[1][2] Its primary applications include:

  • Antifungal and Antimicrobial Agent: It has demonstrated activity against a range of fungi and bacteria.[3][4]

  • Spectrophotometric Determination of Metal Ions: Due to its strong chelating properties, it is used in analytical chemistry to determine the concentration of metal ions, particularly iron (Fe(III)).[5]

  • Research in Neurodegenerative Diseases: The 8-hydroxyquinoline scaffold is being investigated for its potential therapeutic effects in neurodegenerative disorders due to its ability to modulate metal ion homeostasis.[1]

Q2: Why am I seeing unexpected or inconsistent results in my assay when using 8-Hydroxy-7-iodo-5-quinolinesulfonic acid?

Unexpected results when using 8-Hydroxy-7-iodo-5-quinolinesulfonic acid can often be attributed to assay artifacts. These are non-specific activities that do not arise from the compound's direct interaction with the intended biological target. For this compound, the primary sources of assay artifacts are its metal chelating and redox properties.[6][7][8]

Q3: How can the metal chelating properties of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid cause assay artifacts?

8-Hydroxy-7-iodo-5-quinolinesulfonic acid, like other 8-hydroxyquinoline derivatives, is a potent metal chelator.[1][9] This means it can bind to and sequester metal ions present in your assay buffer or those that are essential cofactors for your enzyme of interest. This can lead to:

  • False-Positive Inhibition: If your enzyme requires metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for its activity, the compound may appear to be an inhibitor simply by removing these essential cofactors, rather than by directly binding to the enzyme.

  • Disruption of Cellular Processes: In cell-based assays, chelation of essential metal ions can disrupt numerous cellular pathways, leading to secondary effects that may be misinterpreted as a direct effect of the compound on your target of interest.

Q4: What is redox activity and how can it lead to assay artifacts with this compound?

The 8-hydroxyquinoline scaffold possesses redox activity, meaning it can participate in oxidation-reduction reactions.[6][7] This can manifest in a few ways:

  • Antioxidant Effects: The compound can act as an antioxidant, scavenging reactive oxygen species (ROS).[6][7] In assays where ROS production is a readout, this can lead to a false-positive signal.

  • Redox Cycling and ROS Production: Under certain conditions, some compounds can undergo redox cycling, leading to the production of hydrogen peroxide (H₂O₂). H₂O₂ can then oxidize and inactivate proteins non-specifically, resulting in false-positive inhibition.[8]

  • Interference with Assay Reagents: Redox-active compounds can directly interfere with assay components, such as probes or detection reagents, that are sensitive to the redox environment.

Q5: Is 8-Hydroxy-7-iodo-5-quinolinesulfonic acid considered a Pan-Assay Interference Compound (PAIN)?

While not always formally classified as a PAIN, 8-Hydroxy-7-iodo-5-quinolinesulfonic acid possesses structural alerts and chemical properties (metal chelation, redox activity) that are common among PAINS.[8] PAINS are known to produce false-positive results in high-throughput screening assays through a variety of non-specific mechanisms. Therefore, it is crucial to perform appropriate control experiments to rule out such artifacts.

Troubleshooting Guides

Problem 1: Suspected False-Positive Inhibition due to Metal Chelation

Symptoms:

  • Potent inhibition of a metalloenzyme.

  • Inhibition is observed in multiple, unrelated metalloenzyme assays.

  • The compound has a steep dose-response curve.

Troubleshooting Workflow:

start Suspected Chelation Artifact metal_rescue Perform Metal Rescue Experiment (Add excess metal cofactor, e.g., ZnCl2, MgCl2) start->metal_rescue inhibition_reversed Is inhibition reversed? metal_rescue->inhibition_reversed non_chelating_analog Test a Non-Chelating Analog (If available) analog_inactive Is the analog inactive? non_chelating_analog->analog_inactive edta_control Run a Control with a Known Chelator (e.g., EDTA) edta_mimics Does EDTA mimic the effect? edta_control->edta_mimics inhibition_reversed->non_chelating_analog Yes conclusion_not_chelation Conclusion: Inhibition is likely NOT due to metal chelation. Investigate other mechanisms. inhibition_reversed->conclusion_not_chelation No analog_inactive->edta_control Yes analog_inactive->conclusion_not_chelation No conclusion_chelation Conclusion: Inhibition is likely due to metal chelation. edta_mimics->conclusion_chelation Yes edta_mimics->conclusion_not_chelation No

Caption: Troubleshooting workflow for chelation-based artifacts.

Quantitative Data Summary for Troubleshooting Chelation:

ExperimentExpected Outcome if ArtifactExpected Outcome if True Inhibitor
Metal Rescue Inhibition is reversed or significantly reduced.No change in inhibition.
Non-Chelating Analog The analog is inactive or significantly less potent.Not applicable.
EDTA Control EDTA shows similar inhibitory effects.EDTA may or may not inhibit, but the mechanism would be different.
Problem 2: Suspected False-Positive Results due to Redox Activity

Symptoms:

  • Activity is observed in assays sensitive to redox changes (e.g., involving peroxidases, luciferases, or redox-sensitive dyes).

  • Results are inconsistent between experiments.

  • The compound is known to be colored, which might interfere with absorbance or fluorescence readings.

Troubleshooting Workflow:

start Suspected Redox Artifact scavenger Add a Reducing Agent to the Assay (e.g., 1 mM DTT) start->scavenger activity_abolished Is activity abolished? scavenger->activity_abolished no_enzyme_control Run a 'No Enzyme' Control (Compound + Substrate + Detection Reagents) signal_interference Is there signal interference? no_enzyme_control->signal_interference h2o2_control Test for H2O2 Production (e.g., using a peroxidase-based assay) h2o2_produced Is H2O2 produced? h2o2_control->h2o2_produced activity_abolished->no_enzyme_control Yes conclusion_not_redox Conclusion: Activity is likely NOT a redox artifact. Investigate other mechanisms. activity_abolished->conclusion_not_redox No signal_interference->h2o2_control Yes signal_interference->conclusion_not_redox No conclusion_redox Conclusion: Activity is likely a redox artifact. h2o2_produced->conclusion_redox Yes h2o2_produced->conclusion_not_redox No

Caption: Troubleshooting workflow for redox-based artifacts.

Quantitative Data Summary for Troubleshooting Redox Activity:

ExperimentExpected Outcome if ArtifactExpected Outcome if True Modulator
Addition of DTT Activity is abolished or significantly reduced.No change in activity.
No Enzyme Control A signal is generated in the absence of the enzyme.No signal is generated.
H₂O₂ Production Assay The compound leads to the production of H₂O₂.No H₂O₂ is produced.

Experimental Protocols

Protocol 1: Metal Rescue Experiment

Objective: To determine if the observed inhibition is due to chelation of essential metal cofactors.

Materials:

  • Your enzyme and substrate.

  • Assay buffer.

  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid stock solution.

  • Stock solution of the relevant metal salt (e.g., 100 mM ZnCl₂, MgCl₂, or FeCl₂).

Procedure:

  • Determine the IC₅₀ of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid in your standard assay.

  • Set up your assay with the compound at its IC₅₀ concentration.

  • In parallel, set up identical assays, but supplement the assay buffer with a range of concentrations of the metal salt (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Initiate the enzymatic reaction and measure the activity.

  • Analysis: Compare the enzyme activity in the presence of the compound with and without the added metal ions. A significant restoration of activity upon addition of the metal cofactor suggests that the inhibitory effect is due to chelation.

Protocol 2: Control for Redox Activity using Dithiothreitol (DTT)

Objective: To assess if the observed activity is due to redox cycling or oxidative effects.

Materials:

  • Your complete assay system.

  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid stock solution.

  • Dithiothreitol (DTT) stock solution (e.g., 1 M).

Procedure:

  • Run your standard assay to measure the effect of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid.

  • Prepare a parallel set of experiments where the assay buffer is supplemented with 1 mM DTT.

  • Add 8-Hydroxy-7-iodo-5-quinolinesulfonic acid to the DTT-containing buffer and pre-incubate for 15-30 minutes.

  • Initiate the reaction and measure the activity.

  • Analysis: Compare the activity of the compound in the presence and absence of DTT. A significant reduction or abolishment of the compound's effect in the presence of DTT is indicative of a redox-related artifact.[10]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Mechanism of Chelation-Based Assay Interference

cluster_0 Standard Assay Condition cluster_1 With 8-Hydroxy-7-iodo-5-quinolinesulfonic acid Enzyme Metalloenzyme (Active) Product Product Enzyme->Product Catalysis Metal Metal Cofactor (e.g., Zn²⁺) Metal->Enzyme Binds to Active Site Substrate Substrate Substrate->Enzyme Enzyme_Inhibited Metalloenzyme (Inactive) No_Product No Product Enzyme_Inhibited->No_Product No Catalysis Chelator 8-Hydroxy-7-iodo-5- quinolinesulfonic acid Chelated_Metal Chelated Metal Complex Chelator->Chelated_Metal Substrate_2 Substrate Substrate_2->Enzyme_Inhibited Metal_2 Metal Cofactor Metal_2->Chelator Sequestered by

Caption: Chelation of a metal cofactor by 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, leading to enzyme inactivation.

References

Technical Support Center: Chiniofon Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of Chiniofon (8-hydroxy-7-iodo-5-quinolinesulfonic acid) in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, in its solid form, is generally stable under standard storage conditions.[1] For optimal stability, it is recommended to store the solid powder at 2-8°C.[1] In solution, its stability is highly dependent on the solvent, pH, temperature, and exposure to light.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has slight solubility in aqueous bases, and with heating and sonication, it is slightly soluble in DMSO.[1] For stock solutions, DMSO is a common choice. However, for aqueous-based assays, it is crucial to consider the potential for precipitation upon dilution and the influence of pH on its stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of compounds with structures similar to this compound, such as other quinolone derivatives, is often pH-dependent.[2][3][4] While specific data for this compound is limited, it is anticipated that extreme pH conditions (highly acidic or alkaline) will accelerate hydrolytic degradation. The ionization state of the molecule can change with pH, leading to different degradation pathways.[2]

Q4: Is this compound susceptible to degradation by light?

A4: Yes, compounds containing a quinoline (B57606) ring system can be susceptible to photodegradation.[5] It is recommended to protect this compound solutions from light, especially during storage and experimentation, to prevent the formation of photolytic degradation products.[5] Forced degradation studies under controlled light conditions are necessary to fully characterize its photostability.[6][7][8]

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure (an 8-hydroxyquinoline (B1678124) with iodo and sulfonic acid substituents), potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the sulfonic acid group or other susceptible bonds under acidic or basic conditions.

  • Oxidation: Degradation of the quinoline ring system, particularly the electron-rich hydroxy-substituted ring, in the presence of oxidizing agents.

  • Photodegradation: Light-induced reactions that may lead to dimerization or other structural changes.[5]

  • De-iodination: Potential loss of the iodine atom from the quinoline ring under certain stress conditions.

Troubleshooting Guides

Problem: I am observing unexpected precipitation of this compound in my aqueous assay.

  • Possible Cause: Poor aqueous solubility or a change in pH upon dilution of a stock solution (e.g., from DMSO).

  • Troubleshooting Steps:

    • Verify the final concentration of this compound is within its solubility limit in the assay buffer.

    • Check the pH of the final solution. The sulfonic acid moiety of this compound is acidic and can lower the pH of unbuffered solutions.

    • Consider using a co-solvent system if compatible with your experimental setup.

    • Prepare fresh dilutions for each experiment to minimize the risk of precipitation over time.

Problem: My experimental results are inconsistent, and I suspect this compound is degrading.

  • Possible Cause: Instability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure stock solutions are stored protected from light and at an appropriate temperature (-20°C or -80°C for solutions in organic solvents is a common practice).[9]

    • Minimize Light Exposure: Conduct all experimental steps involving this compound solutions under subdued light or in amber-colored vials.

    • Control Temperature: Avoid prolonged exposure of this compound solutions to elevated temperatures.

    • Buffer Your System: If using aqueous solutions, ensure they are adequately buffered to a pH where this compound exhibits greater stability.

    • Perform a quick stability check: Analyze a sample of your working solution by a suitable analytical method (e.g., HPLC) at the beginning and end of your experiment to assess for any degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][10][11][12] The following are detailed, hypothetical protocols for conducting a forced degradation study on this compound.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of 100 µg/mL for analysis.

2. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To a vial, add an appropriate volume of this compound stock solution and 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (B78521).

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a vial, add an appropriate volume of this compound stock solution and 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To a vial, add an appropriate volume of this compound stock solution and purified water to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

3. Oxidative Degradation

  • To a vial, add an appropriate volume of this compound stock solution and 3% hydrogen peroxide to achieve a final concentration of 100 µg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

4. Thermal Degradation

  • Solid State:

    • Place a thin layer of this compound powder in a petri dish.

    • Expose to a dry heat of 80°C for 48 hours.

    • At specified time points, weigh an appropriate amount of the powder, dissolve it in a suitable solvent, and dilute for analysis.

  • Solution State:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Incubate the solution at 80°C for 48 hours, protected from light.

    • Withdraw aliquots at specified time points and analyze.

5. Photolytic Degradation

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.

Table 1: Hypothetical Stability of this compound in Aqueous Solutions under Hydrolytic Stress (60°C for 24 hours)

Condition% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl15.2%2
Purified Water3.5%1
0.1 M NaOH25.8%3

Table 2: Hypothetical Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionSolvent/StateDurationTemperature% Degradation of this compound
3% H₂O₂50:50 Methanol:Water24 hoursRoom Temp18.7%
ThermalSolid48 hours80°C5.1%
Thermal50:50 Methanol:Water48 hours80°C12.4%
Photolytic50:50 Methanol:Water--22.5%

Table 3: Hypothetical Stability of this compound in Common Organic Solvents (Stored at Room Temperature for 7 days, Protected from Light)

Solvent% Degradation of this compound
Methanol4.2%
Ethanol3.8%
Acetonitrile (B52724)1.5%
DMSO2.1%

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution working Dilute to 100 µg/mL in Stressor Solutions stock->working hydrolysis Hydrolytic Stress (Acid, Base, Neutral) oxidation Oxidative Stress (3% H2O2) thermal Thermal Stress (Solid & Solution) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound desulfonated Desulfonated Product This compound->desulfonated Acid/Base deiodinated Deiodinated Product This compound->deiodinated Harsh Conditions n_oxide N-Oxide Product This compound->n_oxide H2O2 hydroxylated Hydroxylated Products This compound->hydroxylated H2O2 dimer Dimerization Products This compound->dimer UV/Vis Light photo_deiodinated Photo-deiodinated Product This compound->photo_deiodinated UV/Vis Light ring_cleavage Ring Cleavage Products desulfonated->ring_cleavage Prolonged Stress

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results (Suspected Degradation) check_storage Review Storage Conditions (Temp, Light, Age of Solution) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Aliquot and Freeze) storage_ok->correct_storage No check_exp Review Experimental Conditions (pH, Temp, Light Exposure) storage_ok->check_exp Yes correct_storage->check_storage exp_ok Experimental Conditions Controlled? check_exp->exp_ok control_exp Action: Implement Controls (e.g., Use Buffer, Protect from Light) exp_ok->control_exp No stability_check Perform In-Experiment Stability Check (HPLC) exp_ok->stability_check Yes control_exp->check_exp degradation_obs Degradation Observed? stability_check->degradation_obs modify_protocol Action: Modify Protocol (e.g., Shorter Incubation, Lower Temp) degradation_obs->modify_protocol Yes end Results are Consistent degradation_obs->end No modify_protocol->stability_check

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Managing Potential Interference of Chiniofon in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of Chiniofon in fluorescence-based assays. The following information offers troubleshooting strategies and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound, also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is an antiprotozoal agent. Its core structure is an 8-hydroxyquinoline (B1678124) derivative. Compounds with this scaffold can exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-visible range, which can lead to quenching of other fluorophores. The presence of an iodine atom in this compound is known to decrease fluorescence intensity through a phenomenon called the "heavy atom effect," suggesting it may have a higher propensity for quenching.

Q2: What are the primary mechanisms of interference by a compound like this compound in fluorescence-based assays?

There are three primary mechanisms by which a test compound can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This can lead to a false positive signal or increased background noise.

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal. This can result in a false negative or an underestimation of the true signal.

  • Light Scattering: The compound may not be fully soluble in the assay buffer, leading to the formation of precipitates or aggregates that can scatter the excitation light. This can cause a non-specific increase in the measured signal, leading to false positives.

Q3: How can I determine if this compound is interfering with my specific assay?

A series of control experiments are necessary to determine the nature of any potential interference. These include measuring the fluorescence of this compound alone in the assay buffer (to test for autofluorescence), measuring the fluorescence of the assay's fluorophore in the presence and absence of this compound (to test for quenching), and visually inspecting the assay wells for any signs of precipitation.

Q4: I am observing a decrease in my fluorescence signal when this compound is present. What does this indicate?

A decrease in the fluorescence signal in the presence of this compound strongly suggests fluorescence quenching. This compound may be absorbing the excitation light or the emitted fluorescence from your reporter molecule.

Q5: My fluorescence signal is unexpectedly high in the presence of this compound. What could be the cause?

An unexpectedly high signal could be due to either autofluorescence of this compound at the detection wavelengths of your assay or light scattering caused by poor solubility of the compound in your assay buffer.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps to identify and mitigate the issue.

Problem 1: High Background Fluorescence or False Positives

This may be caused by autofluorescence of this compound or light scattering.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitation in the wells containing this compound.

  • Autofluorescence Check: Run a control experiment with this compound in the assay buffer without the fluorophore or biological components. Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay. A significant signal indicates autofluorescence.

  • Light Scattering Measurement: If a spectrophotometer is available, measure the absorbance spectrum of this compound in the assay buffer. An increase in absorbance across a wide range of wavelengths can be indicative of light scattering. Alternatively, some plate readers have a dedicated setting to measure light scatter.

  • Solubility Enhancement: If light scattering is suspected, try to improve the solubility of this compound by including a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

Problem 2: Reduced Fluorescence Signal or False Negatives

This is a strong indication of fluorescence quenching by this compound.

Troubleshooting Steps:

  • Quenching Assay: Perform a control experiment where you add this compound to a solution containing your fluorescent probe (at the same concentration as in your assay) in the assay buffer. A dose-dependent decrease in fluorescence intensity will confirm quenching.

  • Spectral Overlap Analysis: If you have access to the absorbance spectrum of this compound and the excitation/emission spectra of your fluorophore, check for overlap. Significant overlap between this compound's absorbance spectrum and the fluorophore's excitation or emission spectrum is a strong indicator of potential quenching.

  • Use a Red-Shifted Fluorophore: Interference from quenching and autofluorescence is often less pronounced at longer wavelengths. If possible, consider using a fluorophore that excites and emits in the red or far-red region of the spectrum.

  • Orthogonal Assay: To confirm a biological effect and rule out an artifact of interference, validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, if available for your target.

Data Presentation

Table 1: Potential Interference of this compound and Mitigation Strategies
Type of Interference Potential Effect on Assay How to Identify Mitigation Strategies
Autofluorescence False Positive / High BackgroundControl experiment with this compound alone shows a high signal.- Subtract the signal from this compound-only wells.- Use a fluorophore with a different spectral profile.- Use a red-shifted fluorophore.
Fluorescence Quenching False Negative / Reduced SignalControl experiment with fluorophore + this compound shows a reduced signal.- Use a higher concentration of the fluorophore if possible.- Use a red-shifted fluorophore.- Validate with a non-fluorescence-based assay.
Light Scattering False Positive / High VariabilityVisual precipitation/turbidity. Increased absorbance across a wide spectrum.- Improve solubility with detergents (e.g., Triton X-100).- Centrifuge the plate before reading.- Use a different assay buffer.
Table 2: Spectroscopic Properties of 8-Hydroxyquinoline-5-sulfonic Acid (Parent Compound of this compound)
Parameter Value Notes
Absorbance Peak (in water) ~243 nm, with other peaks in the UV regionThe exact peak can be influenced by pH and solvent.
Fluorescence Properties Weakly fluorescent in aqueous solutionsFluorescence is highly dependent on pH and the presence of metal ions. Chelation with metal ions can significantly enhance fluorescence.
Excitation/Emission Maxima Highly variable depending on the environment (pH, solvent, chelated ions).For the parent compound, 8-hydroxyquinoline, emission is in the range of 360-520 nm depending on conditions.[1]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary assay.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your assay fluorophore in the assay buffer at the final concentration used in your primary assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to the wells containing the fluorophore.

  • Include control wells with the fluorophore and assay buffer only (maximum signal) and wells with assay buffer only (blank).

  • Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature.

  • Read the fluorescence of the plate.

Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Plot the fluorescence intensity against the concentration of this compound.

  • A concentration-dependent decrease in fluorescence intensity indicates that this compound is quenching your fluorophore.

Visualizations

Signaling Pathway Example: NF-κB Activation

Fluorescence-based assays are commonly used to study signaling pathways. For example, the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation can be monitored using immunofluorescence or a reporter gene assay (e.g., luciferase). A compound like this compound could interfere with these readouts.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation Gene_Expression Gene Expression (e.g., Luciferase) NFkB_n->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway leading to gene expression.

Experimental Workflow for Identifying Interference

The following workflow outlines the decision-making process for identifying potential fluorescence interference by a test compound.

Interference_Workflow start Start: Observe unexpected assay results with this compound check_precipitation Visually inspect wells for precipitation start->check_precipitation light_scatter Potential Light Scattering check_precipitation->light_scatter Yes autofluorescence_check Run Autofluorescence Assay (this compound + Buffer) check_precipitation->autofluorescence_check No mitigate_scatter Mitigate: Improve solubility (e.g., add detergent) light_scatter->mitigate_scatter is_autofluorescent Is signal significantly higher than blank? autofluorescence_check->is_autofluorescent autofluorescence Autofluorescence Detected is_autofluorescent->autofluorescence Yes quenching_check Run Quenching Assay (Fluorophore + this compound) is_autofluorescent->quenching_check No mitigate_autofluorescence Mitigate: Subtract background, use red-shifted fluorophore autofluorescence->mitigate_autofluorescence is_quenched Is signal significantly lower than control? quenching_check->is_quenched quenching Quenching Detected is_quenched->quenching Yes no_interference No significant interference detected. Investigate other assay parameters. is_quenched->no_interference No mitigate_quenching Mitigate: Use red-shifted fluorophore, validate with orthogonal assay quenching->mitigate_quenching

Caption: Workflow for identifying fluorescence interference.

References

Best practices for storing and handling Chiniofon powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Chiniofon powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a halogenated 8-hydroxyquinoline (B1678124) derivative historically used as an anti-amebic drug. In a research setting, it is primarily investigated for its antiprotozoal properties. Its mechanism of action is thought to involve the disruption of essential processes within parasitic organisms.

Q2: What are the key chemical and physical properties of this compound?

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₉H₆INO₄S
Molecular Weight 351.12 g/mol
CAS Number 547-91-1
Appearance Typically a yellow to yellowish-brown powder
Solubility Soluble in DMSO (3.52 mg/mL) and water (2 mg/mL). Sonication is recommended to aid dissolution.[1]

Q3: What are the recommended storage conditions for this compound powder and its solutions?

Proper storage is crucial to maintain the stability and efficacy of this compound.

FormulationStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

To prevent degradation, protect both the powder and solutions from light and moisture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 3.51 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication: Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Workflow for Stock Solution Preparation

G start Start: Prepare 10 mM this compound Stock Solution equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 3.51 mg of This compound Powder equilibrate->weigh dissolve Add 1 mL of Anhydrous DMSO weigh->dissolve mix Vortex for 1-2 Minutes dissolve->mix sonicate Sonicate for 10-15 Minutes mix->sonicate store Aliquot and Store at -80°C sonicate->store end_node End: Stock Solution Ready store->end_node

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the powder is stored at -20°C and solutions at -80°C, protected from light and moisture. Prepare fresh solutions if degradation is suspected.
Powder is difficult to dissolve Insufficient mixing or sonication.Vortex the solution thoroughly and use a sonicator bath to aid dissolution.[1] Warming the solution slightly may also help, but be cautious of potential degradation.
Precipitation observed in stock solution upon thawing Exceeded solubility limit or improper storage.Ensure the concentration does not exceed the recommended solubility. Thaw the solution at room temperature and vortex before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Color change in powder or solution Degradation of the compound.A significant color change may indicate degradation. It is recommended to use a fresh batch of this compound powder for critical experiments.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, use a NIOSH-approved respirator to avoid inhaling dust particles.

Handling Procedures:

  • Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Wash the affected area with soap and water for 15-20 minutes. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for 15-20 minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal:

Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Logical Relationship for Safe Handling

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Waste Disposal ppe1 Safety Glasses ppe2 Gloves ppe3 Lab Coat ppe4 Respirator (if needed) h1 Use in Ventilated Area h2 Avoid Contact h3 Wash Hands d1 Follow Chemical Waste Regulations safe_handling Safe Handling of This compound Powder safe_handling->ppe1 safe_handling->ppe2 safe_handling->ppe3 safe_handling->ppe4 safe_handling->h1 safe_handling->h2 safe_handling->h3 safe_handling->d1

Caption: Key components for the safe handling of this compound powder.

References

Addressing variability in Chiniofon antimicrobial assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Chiniofon antimicrobial assay results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antimicrobial activity?

A1: this compound is a compound that has been historically used as an antiprotozoal agent. Chemically, it is a mixture of 8-hydroxy-7-iodo-5-quinolinesulfonic acid and sodium bicarbonate.[1] Its antimicrobial activity extends to certain bacteria, but its precise mechanism of action is not extensively documented in recent literature. Variability in assay results can arise from its chemical properties and the specific experimental conditions.

Q2: Which antimicrobial susceptibility testing (AST) methods are suitable for this compound?

A2: Standard AST methods such as broth microdilution and agar (B569324) diffusion can be adapted for this compound.[2][3][4] However, due to its chemical nature, modifications to standard protocols may be necessary to ensure accuracy and reproducibility.[5] The choice of method may depend on the specific research question, such as determining the minimum inhibitory concentration (MIC) or assessing broader growth inhibition.

Q3: What are the most common sources of variability in antimicrobial assays?

A3: Variability in antimicrobial susceptibility testing can stem from several factors, including the composition of the test medium, inoculum size, incubation temperature and duration, and the physicochemical properties of the antimicrobial agent itself.[6][7] For compounds like this compound, factors such as solubility and interaction with media components can be significant.[8]

Q4: How can I ensure my this compound stock solution is accurate and stable?

A4: The preparation and storage of the this compound stock solution are critical. Use a high-quality solvent in which this compound is readily soluble; dimethyl sulfoxide (B87167) (DMSO) is a common choice for compounds with limited aqueous solubility.[9][10] Prepare fresh stock solutions for each experiment or validate the stability of stored solutions under specific conditions (e.g., temperature, light exposure) to avoid degradation.

Q5: Why am I seeing inconsistent MIC values in my broth microdilution assays?

A5: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays can be caused by a range of factors. These include inaccuracies in the preparation of this compound dilutions, variations in the inoculum density, and the binding of the compound to plastic surfaces of the microtiter plates.[5][11] The composition of the broth medium can also significantly influence the outcome.[6][12]

Troubleshooting Guides

Issue 1: High Variability in Zone of Inhibition in Agar Diffusion Assays

If you are observing inconsistent diameters of the zone of inhibition in your agar diffusion assays, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inconsistent Inoculum Density Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer.[13] Ensure even streaking of the inoculum on the agar surface.A non-uniform or incorrect inoculum density will lead to variable growth and inconsistent zones of inhibition.
Variable Agar Depth Pour a consistent volume of agar into plates of the same size to ensure a uniform depth (typically 4 mm).The depth of the agar affects the diffusion rate of the antimicrobial agent, with shallower depths leading to larger zones.[12]
Poor Diffusion of this compound Due to its chemical structure, this compound may not diffuse well in an aqueous agar matrix.[8] Consider using a different assay method like broth microdilution for more quantitative results.The polarity of a compound significantly impacts its diffusion in agar, potentially leading to an underestimation of its activity.[8]
Incorrect Incubation Conditions Ensure a consistent incubation temperature and duration as specified in standardized protocols (e.g., 35°C for 16-20 hours for many bacteria).[4]Temperature fluctuations can affect both bacterial growth rate and the diffusion of the antimicrobial agent.[6]
Pre-incubation/Pre-diffusion Time Allow the this compound-impregnated disks to remain on the inoculated agar plate at room temperature for a set period (e.g., 30 minutes) before incubation to allow for diffusion.This can help ensure a more uniform concentration gradient of the compound before bacterial growth begins.
Issue 2: Poor Reproducibility of MIC Values in Broth Microdilution Assays

For researchers encountering difficulty in obtaining reproducible MIC values for this compound using broth microdilution, the following guide may be helpful.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
This compound Binding to Plates Use low-binding microtiter plates, such as those made of polypropylene (B1209903), to minimize adsorption of the compound to the plastic surface.[5]Cationic or hydrophobic compounds can bind to standard polystyrene plates, reducing the effective concentration in the well and leading to artificially high MICs.[5]
Media Composition Interference Use a cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI for many standard assays. If variability persists, consider testing in different media, but be aware this will deviate from standard protocols and require internal validation.[5][12]The components of the growth medium can interact with the test compound, affecting its antimicrobial activity.[6]
Inaccurate Inoculum Preparation Prepare the bacterial inoculum in the mid-logarithmic phase of growth and dilute it to the final recommended concentration (e.g., 5 x 10^5 CFU/mL) in the test wells.[5]An inoculum that is too dense can lead to an overestimation of the MIC.[6]
Precipitation of this compound Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider using a co-solvent or surfactant, but validate that the additive does not have its own antimicrobial effect. The addition of a surfactant like Polysorbate 80 has been shown to improve the consistency of results for some compounds.[9][10]Poor solubility of the test compound will result in an inaccurate effective concentration.
Subjective Endpoint Reading Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition. Alternatively, use a metabolic indicator dye like resazurin (B115843) to assess cell viability.[2]Visual determination of growth can be subjective and lead to inter-operator variability.[11]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is a general guideline and may require optimization for this compound.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well polypropylene microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism from a fresh agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a growth control (no this compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] This can be determined visually or by using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for MIC determination using broth microdilution.

troubleshooting_logic cluster_agar Agar Diffusion cluster_broth Broth Microdilution start Inconsistent Assay Results check_method Assay Method? start->check_method check_inoculum Standardize Inoculum check_method->check_inoculum Agar Diffusion check_plates Use Low-Binding Plates check_method->check_plates Broth Microdilution check_agar Ensure Uniform Agar Depth check_inoculum->check_agar check_diffusion Consider Poor Compound Diffusion check_agar->check_diffusion check_media Verify Media Composition check_plates->check_media check_solubility Check for Precipitation check_media->check_solubility

Caption: Troubleshooting logic for variable this compound assay results.

signaling_pathway_impact cluster_cell Bacterial Cell This compound This compound cell_wall Cell Wall Synthesis This compound->cell_wall Potential Target protein_synth Protein Synthesis (Ribosomes) This compound->protein_synth Potential Target dna_rep DNA Replication & Repair This compound->dna_rep Potential Target cell_mem Cell Membrane Integrity This compound->cell_mem Potential Target inhibition Inhibition of Bacterial Growth cell_wall->inhibition protein_synth->inhibition dna_rep->inhibition cell_mem->inhibition

Caption: Potential antimicrobial mechanisms of action.

References

Technical Support Center: Controlling for Chiniofon's Chelating Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiniofon. The content focuses on understanding and controlling its metal-chelating properties to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chelating effect a concern in experiments?

This compound, also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a compound with a structure that allows it to bind to metal ions, a property known as chelation. This is a concern in experimental settings because essential metal ions like zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are crucial for numerous cellular processes. They act as cofactors for enzymes, are involved in signal transduction, and maintain cellular homeostasis. By sequestering these ions, this compound can inadvertently alter experimental outcomes, leading to misinterpretation of its primary biological effects.

Q2: Which metal ions is this compound likely to chelate?

Q3: What are the potential downstream effects of this compound's chelation in my experiments?

The depletion of essential metal ions by this compound can lead to a variety of downstream effects, including:

  • Enzyme Inhibition: Metalloenzymes that require metal ions as cofactors may be inhibited, leading to decreased activity.

  • Alteration of Signaling Pathways: Key signaling pathways that are regulated by metal ions can be disrupted. For example, pathways like PI3K/Akt/mTOR and calcium-dependent pathways (e.g., calpain-calpastatin) can be affected.[1]

  • Induction of Oxidative Stress: Disruption of the balance of redox-active metals like copper and iron can lead to the generation of reactive oxygen species (ROS).

  • Changes in Gene Expression: Metal-responsive transcription factors can be affected, leading to altered gene expression profiles.

  • Cell Viability and Proliferation: Depletion of essential metals can impact cell health, leading to reduced viability or proliferation, which could be mistakenly attributed to a direct cytotoxic effect of this compound.

Q4: How can I determine if this compound's chelating effects are impacting my results?

To determine if the observed effects are due to chelation, you can perform several control experiments:

  • Metal Supplementation: Add a surplus of the suspected chelated metal ion to the experimental system along with this compound. If the effect of Chiniofen is reversed or diminished, it is likely due to chelation.

  • Use of a "Metal-Saturated" this compound Control: Prepare a solution of this compound that has been pre-saturated with the metal ion of interest. If this "metal-saturated" this compound does not produce the same effect as this compound alone, it strongly suggests the effect is due to chelation.

  • Comparison with a Non-Chelating Analog: If available, use a structural analog of this compound that lacks the ability to chelate metal ions.

  • Direct Measurement of Intracellular Metal Ion Concentration: Use fluorescent probes or atomic absorption spectroscopy to measure the intracellular concentration of specific metal ions after treatment with this compound.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of a Metalloenzyme

Symptoms:

  • Reduced enzymatic activity in the presence of this compound.

  • The enzyme is known to require a metal cofactor (e.g., Zn²⁺, Mg²⁺, Mn²⁺).

Troubleshooting Steps:

  • Identify the Metal Cofactor: Confirm the specific metal cofactor required for your enzyme of interest from the literature.

  • Perform a Metal Rescue Experiment:

    • Titrate the suspected metal ion into the assay in the presence of this compound.

    • Start with a 1:1 molar ratio of the metal ion to this compound and increase to a 10-fold molar excess.

    • If enzymatic activity is restored, the inhibition is likely due to chelation.

  • Determine the IC₅₀ of this compound in the Presence and Absence of Supplemental Metal: This will provide quantitative data on the extent to which metal supplementation can overcome the inhibitory effect.

Issue 2: Altered Cell Signaling in Cell Culture Experiments

Symptoms:

  • Changes in the phosphorylation status of proteins in pathways like PI3K/Akt/mTOR.

  • Activation of stress-related pathways.

  • Changes in intracellular calcium levels.

Troubleshooting Steps:

  • Hypothesize the Chelated Ion: Based on the affected pathway, hypothesize which metal ion might be involved. For example, calcium signaling pathways are likely affected by Ca²⁺ chelation, while many kinases and phosphatases are dependent on Mg²⁺ and Zn²⁺.

  • Supplement Cell Culture Medium:

    • Prepare cell culture medium with additional concentrations of the suspected metal salt (e.g., ZnCl₂, CaCl₂, MgCl₂).

    • Important: Determine the optimal concentration of metal supplementation empirically, as excessive levels can be toxic. Start with low micromolar concentrations and perform a dose-response curve to assess toxicity.

  • Use a "Metal-Saturated" this compound Control:

    • Prepare a stock solution of this compound and the metal of interest at a 1:1 molar ratio.

    • Allow the complex to form before adding it to the cell culture.

    • Compare the results to cells treated with this compound alone.

Quantitative Data

The following table provides estimated stability constants (log K) for 8-hydroxyquinoline (B1678124), the parent compound of this compound, with various divalent metal ions. These values can be used as a proxy to estimate the relative affinity of this compound for these ions. Note: The actual stability constants for this compound may differ and should be experimentally determined for precise calculations.

Metal IonEstimated Stability Constant (log K₁) for 8-Hydroxyquinoline
Cu²⁺~12.2
Zn²⁺~8.0
Fe²⁺~7.4
Mg²⁺~3.0
Ca²⁺< 2.0

Data are approximations based on published values for 8-hydroxyquinoline and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a "Metal-Saturated" this compound Solution

This protocol describes how to prepare a this compound solution that is pre-complexed with a metal ion to be used as a negative control for chelation effects.

Materials:

  • This compound powder

  • Metal salt of interest (e.g., ZnCl₂, CuSO₄)

  • Appropriate solvent (e.g., DMSO, water)

  • Vortex mixer

  • Sterile filter (if for cell culture)

Procedure:

  • Prepare a stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the metal salt at the same molar concentration in an appropriate solvent (e.g., 10 mM ZnCl₂ in sterile water).

  • In a sterile tube, mix equal volumes of the this compound and metal salt stock solutions to achieve a 1:1 molar ratio.

  • Vortex the solution gently for 5-10 minutes at room temperature to allow for complex formation.

  • If for use in cell culture, sterile-filter the final solution.

  • This "metal-saturated" this compound solution can now be used as a control in your experiments.

Protocol 2: Metal Supplementation in Cell Culture

This protocol provides a general guideline for supplementing cell culture media with metal ions to counteract the chelating effects of this compound.

Materials:

  • Complete cell culture medium

  • Sterile stock solution of the metal salt of interest (e.g., 1 M ZnCl₂)

  • Cells of interest

Procedure:

  • Determine the appropriate final concentration of the metal supplement. This needs to be determined empirically. A good starting point is a concentration equal to or in slight excess of the this compound concentration being used. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to ensure the supplemental metal concentration is not toxic to your cells.

  • Prepare the experimental media by adding the required volume of the metal salt stock solution to the complete cell culture medium. Ensure thorough mixing.

  • Add this compound to this metal-supplemented medium at the desired concentration.

  • Treat the cells with the this compound- and metal-supplemented medium and compare the results to cells treated with this compound in standard medium.

Visualizations

Below are diagrams illustrating a key signaling pathway potentially affected by this compound's chelating effects and a logical workflow for troubleshooting these effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound MetalIons Zn²⁺, Mg²⁺ This compound->MetalIons Chelates MetalIons->PI3K Cofactor for MetalIons->Akt Cofactor for

Caption: The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Hypothesis Hypothesize Chelation as the Cause Start->Hypothesis ControlExp Design Control Experiments Hypothesis->ControlExp MetalSupp Metal Supplementation Experiment ControlExp->MetalSupp Satthis compound Metal-Saturated This compound Control ControlExp->Satthis compound EffectReversed Is the effect reversed or diminished? MetalSupp->EffectReversed Satthis compound->EffectReversed ChelationConfirmed Chelation is the likely cause. Report findings and control for this in future experiments. EffectReversed->ChelationConfirmed Yes OtherMechanism Effect is likely not due to chelation. Investigate other mechanisms of action. EffectReversed->OtherMechanism No

Caption: A logical workflow for troubleshooting this compound's chelating effects.

References

Technical Support Center: Optimizing pH Conditions for Chiniofon Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for the activity of Chiniofon. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a halogenated 8-hydroxyquinoline (B1678124) compound primarily used as an anti-amebic drug. It is effective against Entamoeba histolytica, the parasite responsible for amoebiasis. Its mechanism of action is believed to involve the inhibition of intestinal commensal bacteria that are essential for the parasite's survival.

Q2: How does pH influence the activity of this compound?

The activity of 8-hydroxyquinoline derivatives like this compound is linked to their ability to chelate metal ions. This chelation process is often pH-dependent. While direct quantitative data for this compound is limited, studies on related compounds suggest that their metal-chelating capacity, and therefore their biological activity, is optimal under specific pH conditions. For an 8-hydroxyquinoline composite material, the greatest adsorption capacity for several metal ions was observed in a pH range of 6-7.

Q3: What is the optimal pH for testing this compound activity against Entamoeba histolytica in vitro?

The optimal in vitro pH for the proliferation and key cellular functions of Entamoeba histolytica has been determined to be 6.8.[1] Therefore, it is recommended to conduct in vitro susceptibility testing of this compound against E. histolytica at this pH to ensure the parasite is in a physiologically optimal state for accurate assessment of the drug's efficacy. The standard culture medium for E. histolytica, TYI-S-33, is also maintained at a pH of 6.8.[2][3][4]

Q4: Can this compound be used for extra-intestinal amoebiasis?

This compound's primary efficacy is within the intestinal lumen, where it acts on the amoebae and the surrounding bacterial flora. It is generally not effective against extra-intestinal forms of amoebiasis, such as liver abscesses.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or poor E. histolytica growth in control wells Incorrect pH of the culture medium.Ensure the pH of the TYI-S-33 medium is precisely 6.8. A cloudy appearance in the medium before inoculation can indicate a pH that is too high.[2][4]
Suboptimal culture conditions.Maintain a constant temperature of 37°C and anaerobic or microaerophilic conditions.
High variability in this compound's inhibitory concentration (IC50) values Fluctuations in the pH of the assay medium during the experiment.Use a well-buffered medium and verify the pH at the beginning and end of the experiment.
Inconsistent parasite density in the inoculums.Ensure a homogenous suspension of trophozoites and perform accurate cell counting before plating.
Precipitation of this compound in the culture medium The pH of the medium may affect the solubility of the compound.Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit at the tested pH.

Experimental Protocols

Determining the Optimal pH for this compound Activity Against Entamoeba histolytica

This protocol is adapted from standard in vitro drug sensitivity assays for E. histolytica.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 culture medium

  • This compound

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.2

  • Nitroblue tetrazolium (NBT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer (ELISA reader)

  • Anaerobic gas generating system or chamber

Methodology:

  • Preparation of E. histolytica Culture:

    • Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C.

    • Harvest trophozoites during the logarithmic growth phase.

    • Wash the parasites with pre-warmed PBS (pH 7.2) and adjust the cell density to 1 x 10^5 trophozoites/mL in TYI-S-33 medium.

  • Preparation of pH-Adjusted Media:

    • Prepare batches of TYI-S-33 medium and adjust the pH to a range of values (e.g., 6.0, 6.4, 6.8, 7.2, 7.6) using sterile HCl or NaOH.

    • Filter-sterilize each pH-adjusted medium.

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in each of the pH-adjusted TYI-S-33 media in a 96-well plate. Include a drug-free control for each pH condition.

  • Assay Procedure:

    • Add 100 µL of the E. histolytica suspension to each well of the 96-well plate containing the drug dilutions.

    • Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48 hours.

  • Viability Assessment using NBT Reduction Assay:

    • After incubation, centrifuge the plates and discard the supernatant.

    • Wash the cells with pre-warmed PBS.

    • Add 100 µL of NBT solution (0.5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.

    • Aspirate the NBT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration at each pH compared to the drug-free control.

    • Determine the 50% inhibitory concentration (IC50) value for this compound at each pH using a dose-response curve.

    • Plot the IC50 values against the corresponding pH to identify the optimal pH for this compound activity.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Culture E. histolytica D Incubate plates (48h, 37°C) A->D B Prepare pH-adjusted media B->D C Prepare this compound dilutions C->D E NBT viability assay D->E F Measure absorbance E->F G Calculate IC50 F->G H Determine optimal pH G->H

Caption: Experimental workflow for determining the optimal pH for this compound activity.

Proposed_Mechanism cluster_environment Intestinal Lumen cluster_action Mechanism of Action This compound This compound Inhibition Inhibition of Bacterial Growth This compound->Inhibition Chelation Metal Ion Chelation This compound->Chelation Bacteria Gut Bacteria Amoeba E. histolytica Bacteria->Amoeba symbiotic relationship disrupted MetalIons Metal Ions (e.g., Fe2+, Zn2+) MetalIons->Chelation Inhibition->Bacteria affects Disruption Disruption of Amoebic Processes Chelation->Disruption leads to Disruption->Amoeba inhibits

Caption: Proposed mechanism of action of this compound in the intestinal lumen.

References

Troubleshooting Unexpected Results in Chiniofon Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Chiniofon, particularly in the context of anti-amoebic drug discovery. Given that the precise molecular target of this compound in Entamoeba histolytica is not well-defined in publicly available literature, this guide focuses on troubleshooting the experimental methodologies commonly used to assess the efficacy of anti-protozoal compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro potency of this compound against Entamoeba histolytica?

A1: The in vitro efficacy of anti-amoebic compounds can vary between different strains of E. histolytica and is dependent on the assay conditions. For comparison, metronidazole (B1676534), a standard treatment, typically exhibits a 50% inhibitory concentration (IC50) in the low micromolar range. It is crucial to include a reference compound like metronidazole in your experiments to benchmark the activity of this compound.

Q2: My this compound treatment shows no effect on E. histolytica viability. What are the possible reasons?

A2: There are several potential causes for a lack of observed activity:

  • Compound Insolubility: this compound may not be fully dissolved in your culture medium. Ensure complete solubilization, potentially using a low concentration of a suitable solvent like DMSO, and verify that it remains in solution under experimental conditions. Always include a solvent control in your experiments.

  • Incorrect Concentration: Double-check your calculations and dilutions to ensure the final concentration of this compound in the assay is within the expected active range.

  • Degradation of the Compound: this compound may be unstable under your specific experimental conditions (e.g., light exposure, temperature, pH of the medium).

  • Resistant Strain: The strain of E. histolytica you are using may have inherent or acquired resistance to this compound.

  • Assay Sensitivity: The viability assay you are using may not be sensitive enough to detect subtle cytotoxic effects.

Q3: I am observing inconsistent results (high variability) between replicate experiments. What can I do to improve reproducibility?

A3: High variability in in vitro anti-parasitic assays is a common challenge. To improve reproducibility:

  • Standardize Trophozoite Culture: Ensure that the E. histolytica trophozoites are in the logarithmic growth phase and that the cell density is consistent across all experimental wells.

  • Homogeneous Compound Distribution: Ensure that this compound is evenly distributed in the culture medium before adding it to the cells.

  • Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outer wells for experimental samples or ensure proper humidification during incubation.

  • Automated Liquid Handling: If possible, use automated liquid handlers for dispensing cells and compounds to minimize pipetting errors.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for all experimental plates.

Troubleshooting Guide for In Vitro Anti-Amoebic Assays

This guide provides a systematic approach to troubleshooting unexpected outcomes in your experiments.

Problem: No Inhibition of E. histolytica Growth
Possible Cause Suggested Action
Compound Inactivity - Test a fresh batch of this compound. - Verify the identity and purity of your compound stock. - Include a positive control with a known anti-amoebic drug (e.g., metronidazole).
Sub-optimal Assay Conditions - Optimize the incubation time and cell density. - Ensure the culture medium supports robust growth of the control (untreated) cells.
Assay Detection Issues - Use an alternative cell viability assay (e.g., a metabolic assay like MTT or a dye exclusion assay like Trypan Blue).
Problem: High Background Signal in Viability Assay
Possible Cause Suggested Action
Interference of this compound with Assay Reagents - Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents.
Microbial Contamination - Regularly check your cell cultures for bacterial or fungal contamination.
Precipitation of Compound - Visually inspect the wells for any precipitate. If observed, reconsider the solvent or concentration used.

Experimental Protocols

In Vitro Susceptibility Assay for Entamoeba histolytica

This protocol describes a common method for determining the IC50 of a compound against E. histolytica trophozoites.

  • Culturing of E. histolytica : Trophozoites of E. histolytica (e.g., strain HM1:IMSS) are cultured axenically in TYI-S-33 medium at 37°C.

  • Preparation of Compound Stock Solutions : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution to obtain the desired concentrations for the assay.

  • Assay Setup :

    • Seed a 96-well plate with E. histolytica trophozoites at a density of 1 x 10^4 cells per well in 100 µL of TYI-S-33 medium.

    • Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include wells with a solvent control (e.g., DMSO at the highest concentration used) and a positive control (e.g., metronidazole).

    • Incubate the plate at 37°C for 48-72 hours in an anaerobic or microaerophilic environment.

  • Assessment of Cell Viability :

    • After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Quantitative Data Summary

The following table provides a reference for the reported in vitro activities of some anti-amoebic compounds against E. histolytica.

CompoundReported IC50 Range (µM)Reference
Metronidazole1 - 10[General literature]
Tinidazole1 - 5[General literature]
Emetine0.1 - 1[General literature]
Auranofin0.1 - 0.5[1][2]

Note: IC50 values can vary significantly depending on the E. histolytica strain and the specific assay conditions used.

Visualizations

Troubleshooting Workflow for In Vitro Anti-Amoebic Assays

The following diagram illustrates a logical workflow for troubleshooting unexpected results in an in vitro anti-amoebic drug screening experiment.

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Outcome Start Unexpected Result (e.g., No Inhibition) CheckCompound Verify Compound (Purity, Solubility, Stability) Start->CheckCompound CheckProtocol Review Protocol (Calculations, Cell Density, Incubation Time) Start->CheckProtocol CheckControls Analyze Controls (Positive, Negative, Solvent) Start->CheckControls ReRun Re-run Experiment with Fresh Reagents CheckCompound->ReRun CheckProtocol->ReRun CheckControls->ReRun OptimizeAssay Optimize Assay Parameters (e.g., different viability assay) ReRun->OptimizeAssay Inconsistent Results Resolved Issue Resolved ReRun->Resolved Consistent Results NewHypothesis Formulate New Hypothesis (e.g., Resistance, Different Mechanism) OptimizeAssay->NewHypothesis FurtherInvestigation Further Investigation Needed NewHypothesis->FurtherInvestigation

Caption: Troubleshooting workflow for unexpected experimental results.

Conceptual Signaling Pathway Inhibition

While the specific signaling pathway affected by this compound is unknown, the following diagram illustrates a general concept of how a small molecule inhibitor might disrupt a signaling cascade, a common mechanism for drug action.

SignalingPathway cluster_pathway Generic Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response (e.g., Survival) TranscriptionFactor->Response This compound This compound (Hypothetical Target) This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Technical Support Center: Mitigating Chiniofon-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Chiniofon in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a compound that is primarily composed of 8-hydroxy-7-iodo-5-quinolinesulfonic acid. It is sometimes used in research settings for its antimicrobial properties or as a component in certain culture media.

Q2: We are observing unexpected cell death after treating our cultures with a compound containing this compound. Is this a known issue?

Yes, unexpected cytotoxicity can be a concern with compounds structurally related to this compound. While direct studies on this compound's cytotoxicity are limited, its core structure, an 8-hydroxyquinoline (B1678124) derivative, is known to exhibit cytotoxic effects. The observed cell death is likely a result of these properties.

Q3: What is the proposed mechanism of this compound-induced cytotoxicity?

The cytotoxic mechanism of 8-hydroxyquinolines, the class of compounds this compound belongs to, is often linked to their ability to chelate metal ions. These compounds can act as ionophores, transporting metal ions across cellular membranes. This disruption of metal ion homeostasis can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequently triggering apoptotic cell death pathways. For instance, the related compound Clioquinol has been shown to induce cancer cell toxicity through the metal-dependent release of tumor necrosis factor-alpha (TNFα) from macrophages and by acting as a zinc ionophore.[1][2][3][4]

Q4: Does the sulfonic acid group in this compound's main component affect its cytotoxicity?

The presence of a sulfonic acid group at position 5 of the 8-hydroxyquinoline ring, as in 8-hydroxy-7-iodo-5-quinolinesulfonic acid, may decrease the compound's cell permeability.[5] This could potentially lead to lower cytotoxicity compared to other 8-hydroxyquinoline derivatives that lack this functional group. However, cytotoxic effects can still be observed.

Troubleshooting Guide

Issue: High levels of cytotoxicity observed after this compound treatment.
Possible Cause Troubleshooting Step Expected Outcome
High concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.Identify a concentration range where the desired effect is observed with minimal cytotoxicity.
Oxidative stress Co-incubate cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (Trolox).A reduction in cell death would suggest that oxidative stress is a key contributor to the observed cytotoxicity.
Metal ion dysregulation Use a metal chelator, such as EDTA, in the culture medium to sequester extracellular metal ions. Use with caution as this can affect normal cell function.If cytotoxicity is reduced, it indicates the involvement of extracellular metal ions in the toxic mechanism.
Apoptosis induction Perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.Confirmation of apoptosis will help in understanding the cell death pathway and in designing targeted mitigation strategies.
Cell line sensitivity Test the effect of this compound on a panel of different cell lines to identify more resistant ones if your experimental design allows.Selection of a less sensitive cell line for your assays.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Make serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

This protocol is for detecting apoptosis in cells treated with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

Chiniofon_Cytotoxicity_Pathway This compound This compound (8-hydroxyquinoline derivative) Intracellular_Metal Increased Intracellular Metal Ions This compound->Intracellular_Metal Ionophore activity TNFa_Release TNFα Release (from immune cells) This compound->TNFa_Release Macrophage activation Metal_Ions Extracellular Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal_Ions->Intracellular_Metal Transport Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Intracellular_Metal->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis TNFa_Release->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Mitigation_Workflow Start Observe High Cytotoxicity Dose_Response Perform Dose-Response (e.g., MTT assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Hypothesize_Mechanism Hypothesize Mechanism (Oxidative Stress / Apoptosis) Determine_IC50->Hypothesize_Mechanism Test_Antioxidants Test Antioxidants (e.g., NAC) Hypothesize_Mechanism->Test_Antioxidants Test_Apoptosis Assess Apoptosis (e.g., Annexin V) Hypothesize_Mechanism->Test_Apoptosis Reduced_Cytotoxicity Cytotoxicity Reduced? Test_Antioxidants->Reduced_Cytotoxicity Apoptosis_Confirmed Apoptosis Confirmed? Test_Apoptosis->Apoptosis_Confirmed Analyze_Results Analyze Results Optimize_Assay Optimize Assay Conditions: - Lower this compound concentration - Co-treatment with antioxidant Reduced_Cytotoxicity->Optimize_Assay Yes Alternative_Compound Consider Alternative Compound Reduced_Cytotoxicity->Alternative_Compound No Apoptosis_Confirmed->Optimize_Assay Yes Apoptosis_Confirmed->Alternative_Compound No End Proceed with Experiment Optimize_Assay->End Alternative_Compound->End

Caption: Experimental workflow for mitigating this compound-induced cytotoxicity.

References

How to prevent degradation of Chiniofon during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chiniofon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a research setting?

A1: this compound, also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is an antiprotozoal agent. In a research context, it is primarily used for in vitro and in vivo studies targeting protozoan parasites, particularly Entamoeba histolytica, the causative agent of amoebiasis.[1] Its mechanism of action is thought to involve the disruption of essential metabolic pathways within the parasite.[2][3]

Q2: What are the ideal storage conditions for this compound powder?

A2: To ensure its stability, this compound powder should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. It is important to protect it from light and moisture to prevent degradation.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low solubility in water. For a stock solution, it is recommended to dissolve the powder in a small amount of an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous media. It is advisable to prepare fresh solutions for each experiment to minimize degradation.

Q4: What are the main factors that can cause this compound to degrade during my experiments?

A4: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions (acidic or alkaline hydrolysis). The presence of oxidizing agents can also contribute to its degradation.[1][2][3][4]

Q5: How can I detect if my this compound solution has degraded?

A5: Degradation of a this compound solution may sometimes be visually indicated by a change in color. However, for accurate detection, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.[5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro assays.

This could be due to the degradation of this compound in the experimental setup.

Potential Cause Troubleshooting Step Rationale
Photodegradation Protect your stock solutions and experimental plates/tubes from light by using amber vials or wrapping them in aluminum foil.This compound can be light-sensitive, and exposure to light can lead to the formation of inactive degradation products.[3][4]
Thermal Degradation Prepare fresh solutions before each experiment and avoid prolonged storage at room temperature or 37°C. If incubation at 37°C is necessary, minimize the duration as much as possible.Elevated temperatures can accelerate the rate of chemical degradation.[2][4]
pH Instability Ensure the pH of your experimental buffer or cell culture medium is within a stable range for this compound. If the medium is prone to pH shifts during the experiment, consider using a more robust buffering system.Extreme pH values can cause hydrolysis of this compound, leading to a loss of activity.
Oxidative Degradation If the experimental medium contains components that can generate reactive oxygen species, consider using a medium with antioxidants or preparing fresh media immediately before use.Oxidizing agents can lead to the degradation of this compound.
Interaction with Media Components Some components in complex media, such as certain metal ions or reactive compounds, could potentially interact with and degrade this compound. If suspected, test the stability of this compound in the medium over the time course of the experiment using HPLC.Excipients and media components can sometimes affect the stability of a drug.[8][9][10][11][12]
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

This suggests the formation of degradation products.

Potential Cause Troubleshooting Step Rationale
Forced Degradation To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions such as strong acid, strong base, high heat, UV light, and oxidizing agents.This systematic approach helps to generate and identify degradation products, which can then be used as markers for instability in your experiments.[1][2][3][4][13]
Co-elution of Peaks Optimize your HPLC method to ensure good separation between the parent this compound peak and any degradation product peaks. This may involve adjusting the mobile phase composition, gradient, flow rate, or column type.A well-resolved chromatogram is essential for accurately quantifying both the active compound and its degradation products.[5][6][7][14]
Identification of Degradants If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of the degradation products.Knowing the identity of the degradation products can provide insights into the degradation pathway and help in developing strategies to prevent it.[15][16][17][18]

Quantitative Data Summary

Stress Condition Typical Conditions Expected Outcome for a Moderately Stable Compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours5-20% degradation
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours10-30% degradation
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours5-15% degradation
Thermal Degradation 80°C for 48 hours5-20% degradation
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hours10-40% degradation

Note: These are generalized conditions and expected outcomes. The actual degradation will depend on the specific experimental setup. It is crucial to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of this compound and its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration within the linear range of the method.

  • Analysis: Inject the sample and record the chromatogram. The peak area of this compound can be used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study.

  • Prepare this compound Solutions: Prepare separate solutions of this compound in:

    • 0.1 M HCl (for acid hydrolysis)

    • 0.1 M NaOH (for alkaline hydrolysis)

    • 3% H₂O₂ (for oxidative degradation)

    • Purified water (for thermal and photolytic degradation)

  • Stress Conditions:

    • Hydrolysis: Incubate the acidic and alkaline solutions at 60°C for up to 48 hours. Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

    • Oxidation: Keep the hydrogen peroxide solution at room temperature for up to 24 hours, protected from light. Take samples at different time points.

    • Thermal Degradation: Incubate the aqueous solution at 80°C for up to 48 hours, protected from light.

    • Photodegradation: Expose the aqueous solution to a UV lamp (e.g., 254 nm) for up to 24 hours. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described above. Calculate the percentage of this compound remaining and identify any degradation products.

Visualizations

Diagram 1: General Workflow for Investigating this compound Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis: this compound Degradation cluster_2 Analysis cluster_3 Troubleshooting cluster_4 Resolution A Inconsistent Experimental Results B Prepare Fresh this compound Solution A->B C Perform Stability-Indicating HPLC B->C D Presence of Degradation Peaks? C->D E Optimize Experimental Conditions (Light, Temp, pH) D->E Yes H Re-run Experiment D->H No F Identify Degradation Products (LC-MS) E->F G Implement Protective Measures F->G G->H

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

Diagram 2: Potential Signaling Pathways Affected by Antiprotozoal Agents in Entamoeba histolytica

While the specific signaling pathways directly targeted by this compound are not fully elucidated, research on Entamoeba histolytica suggests that antiprotozoal drugs can interfere with key cellular processes. This diagram illustrates some of the critical pathways in the parasite that are potential targets.

G cluster_0 Potential Drug Targets in E. histolytica cluster_1 Cellular Processes A This compound (Antiprotozoal Agent) B Thioredoxin Reductase A->B Inhibition C DNA Replication & Repair A->C Interference D Metabolic Enzymes (e.g., Glycolysis) A->D Inhibition E Signal Transduction (e.g., Kinases) A->E Modulation F Redox Homeostasis B->F G Cell Proliferation C->G H Energy Production D->H I Response to Stress E->I J Parasite Death F->J G->J H->J I->J

References

Identifying and resolving common issues in Chiniofon spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and resolving common issues encountered during the spectrophotometric analysis of Chiniofon. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using spectrophotometry? A1: this compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is an antiprotozoal agent.[1][2] UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds like this compound due to its simplicity, speed, and cost-effectiveness. This method allows for the precise determination of this compound concentration in a solution by measuring its absorbance of light at a specific wavelength.

Q2: What is the underlying principle of this compound spectrophotometry? A2: The quantitative analysis of this compound by spectrophotometry is based on the Beer-Lambert law. This principle states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined by referencing a standard curve constructed from solutions of known concentrations.

Q3: Which solvent is recommended for dissolving this compound for spectrophotometric analysis? A3: this compound is reported to be soluble in aqueous bases and slightly soluble in water and DMSO, often requiring sonication for complete dissolution.[1] For UV-Vis spectrophotometry, it is critical to use a solvent that completely dissolves the sample and is transparent in the desired wavelength range. Based on methods for similar quinoline (B57606) derivatives, suitable solvents include methanol (B129727), ethanol, or dilute acidic or basic solutions.[3][4] The choice of solvent can influence the λmax, so consistency is key for all measurements, including the blank, standards, and samples.

Q4: How is the wavelength of maximum absorbance (λmax) for this compound determined? A4: To determine the λmax, a solution of this compound is scanned across a range of ultraviolet and visible wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The wavelength that exhibits the highest absorbance value is the λmax. This specific wavelength should be used for all subsequent absorbance measurements to ensure maximum sensitivity and accuracy of the analysis.

Troubleshooting Guide

IssueLikely Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Readings - Instrument lamp not warmed up.- Improper cuvette handling (e.g., fingerprints, scratches, inconsistent placement).- Temperature fluctuations.- Sample degradation over time.- Instrument drift.- Allow the instrument lamp to warm up for at least 15-30 minutes before use.[2]- Handle cuvettes by the frosted sides, ensure they are clean, and place them in the holder in a consistent orientation.[5]- Use a temperature-controlled sample compartment if available.- Prepare fresh samples and standards for each analysis.- Perform a baseline correction (auto-zero) with a blank solution before each set of measurements.
Absorbance Too High (>1.5 AU) - Sample concentration is too high, exceeding the linear range of the instrument.- Accurately dilute the sample with the same solvent used for the blank and standards to bring the absorbance into the optimal range (ideally 0.1–1.0 AU).[2]
Negative or Very Low Absorbance - Incorrect blank solution was used for auto-zero.- Sample concentration is too low.- Cuvette is dirty or contaminated.- Ensure the blank solution is the identical solvent used to prepare the sample.- If feasible, prepare a more concentrated sample.- Thoroughly clean the cuvette before use.
Non-Linear Standard Curve - Inaccurate preparation of standard solutions.- Concentrations of standards fall outside the linear dynamic range.- Contamination of solvent or glassware.- Instability of this compound at higher concentrations in the chosen solvent.- Use calibrated pipettes and volumetric flasks for preparing standards.- Prepare a new set of standards within a narrower and appropriate concentration range.- Use high-purity solvents and meticulously clean all glassware.- Investigate the stability of this compound in the chosen solvent and prepare standards fresh if necessary.
Unexpected Peaks or High Background Noise - Contamination in the sample or solvent.- Presence of interfering substances (e.g., excipients in a formulation).- Air bubbles in the cuvette.- Dirty instrument optics.- Use high-purity (e.g., HPLC grade) solvents.- A sample preparation step like filtration or extraction may be needed to remove interfering substances.[6]- Gently tap the cuvette to dislodge any air bubbles before measurement.[2]- If the issue persists, the spectrophotometer may require professional servicing and cleaning of its optical components.

Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectrophotometry

Disclaimer: This protocol is a representative method based on the analysis of similar compounds and general spectrophotometric principles. It is crucial to validate this method for your specific instrumentation and application.

1. Objective: To determine the concentration of this compound in a given sample using UV-Vis spectrophotometry.

2. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade or equivalent)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • 1 cm path length quartz cuvettes

  • UV-Vis Spectrophotometer

3. Instrument Setup:

  • Power on the spectrophotometer and its lamps, allowing for a stabilization period of at least 30 minutes.

  • Perform a wavelength scan of a this compound solution (e.g., 10 µg/mL) from 200 nm to 400 nm to determine the λmax.

  • Set the instrument to measure absorbance at the determined λmax.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Working Standard Solutions: Create a series of working standards (e.g., 2, 5, 8, 10, 12 µg/mL) by making appropriate dilutions of the stock standard solution with methanol in 10 mL volumetric flasks.

5. Preparation of Sample Solution:

  • Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Based on the expected this compound concentration, perform a final dilution of the filtrate with methanol to bring the concentration into the linear range of the calibration curve.

6. Measurement Procedure:

  • Fill a clean quartz cuvette with methanol to serve as the blank. Place it in the spectrophotometer and perform a baseline correction (auto-zero).

  • Sequentially measure the absorbance of each working standard solution and the prepared sample solution at the predetermined λmax.

  • Ensure to rinse the cuvette with a small amount of the next solution to be measured before filling.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the working standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Calculate the concentration of this compound in the final diluted sample solution using the regression equation.

  • Apply the dilution factor to determine the concentration of this compound in the original sample.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Spectrophotometry cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample instrument_setup Instrument Setup (Warm-up, Set λmax) measure_blank Measure Blank (Auto-zero) instrument_setup->measure_blank measure_blank->measure_standards construct_curve Construct Standard Curve measure_standards->construct_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc construct_curve->calculate_conc

Caption: A flowchart of the key steps for the quantitative analysis of this compound by UV-Vis spectrophotometry.

Troubleshooting_Tree Troubleshooting Common Spectrophotometry Issues cluster_checks Diagnostic Checks cluster_solutions Solutions start Inaccurate Readings? check_instrument Check Instrument: - Lamp warm-up? - Baseline corrected? start->check_instrument Yes check_cuvette Check Cuvette: - Clean & correctly placed? - No scratches? check_instrument->check_cuvette Issue persists solution_instrument Allow warm-up. Re-blank instrument. check_instrument->solution_instrument Problem found check_sample Check Sample: - Within linear range? - No bubbles or precipitate? check_cuvette->check_sample Issue persists solution_cuvette Clean/replace cuvette. Handle properly. check_cuvette->solution_cuvette Problem found solution_sample Dilute/concentrate sample. Prepare fresh sample. check_sample->solution_sample Problem found

Caption: A decision tree to guide the troubleshooting of common issues in spectrophotometric analysis.

References

Technical Support Center: Enhancing the In Vitro Bioavailability of Chiniofon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chiniofon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the bioavailability of this antiprotozoal agent.

Disclaimer: The information provided here is for research purposes only and is based on available scientific literature. Specific experimental conditions may require further optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro bioavailability a concern?

A1: this compound is a halogenated 8-hydroxyquinoline (B1678124) derivative used as an antiprotozoal agent.[1] Its core structure, 8-hydroxyquinoline-5-sulfonic acid, suggests that it is an ionizable molecule with pH-dependent solubility.[2][3][4] Many 8-hydroxyquinoline derivatives exhibit poor aqueous solubility, which can limit their dissolution and subsequent permeation across biological membranes in vitro, posing a challenge for obtaining accurate and reproducible bioavailability data.[5][6]

Q2: What are the key physicochemical properties of this compound to consider for in vitro studies?

A2: While specific experimental data for this compound is limited, we can infer key properties from its constituent parts and related compounds.

PropertyValue / Inferred CharacteristicSignificance for In Vitro Bioavailability
Molecular Formula C₉H₆INO₄SInfluences molecular weight and potential for interactions.
Molecular Weight 351.11 g/mol Affects diffusion and transport across membranes.
pKa pKa₁: 4.092 (+1 charge), pKa₂: 8.776 (neutral)This compound is an ionizable compound. Its charge state, and therefore its solubility and permeability, will change significantly across the physiological pH range of in vitro models.[2][3][7]
Aqueous Solubility Poor to moderate, pH-dependentLow solubility at certain pH values can be a rate-limiting step for in vitro absorption.[5]
Permeability Unknown, likely moderate to lowPermeability across cell monolayers (e.g., Caco-2) will determine its Biopharmaceutics Classification System (BCS) class and the most appropriate enhancement strategy.

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A3: To classify this compound according to the BCS, you need to determine its aqueous solubility and intestinal permeability.[3][8]

  • Solubility: Determine the concentration of this compound in aqueous buffers across a pH range of 1.2 to 6.8 at 37 °C. A drug is considered highly soluble if the highest single therapeutic dose dissolves in 250 mL or less of this buffer.

  • Permeability: The permeability of this compound can be assessed using in vitro models such as Caco-2 cell monolayers.[9][10] A drug is considered highly permeable when the extent of absorption in humans is determined to be 85% or more. In vitro, compounds with high permeability typically have a Caco-2 apparent permeability coefficient (Papp) of >1 x 10⁻⁶ cm/s.[11]

Based on its likely low to moderate solubility and unknown permeability, this compound could potentially be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Experimental determination is crucial.

Troubleshooting Guide: Common Issues in this compound In Vitro Bioavailability Studies

This guide addresses specific problems you might encounter during your experiments.

Issue 1: Low and Variable Dissolution Rate

Problem: You observe that this compound powder or formulated product dissolves slowly and inconsistently in your in vitro dissolution apparatus.

Possible Causes & Troubleshooting Steps:

  • pH of the Dissolution Medium: this compound's solubility is likely pH-dependent due to its ionizable nature.

    • Solution: Conduct solubility studies of this compound in buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to determine its pH-solubility profile.[12][13][14] Use a dissolution medium with a pH that favors the ionized, more soluble form of the drug.

  • Poor Wettability: The hydrophobic nature of the solid drug may prevent efficient wetting by the aqueous dissolution medium.

    • Solution: Consider adding a small, justified amount of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wettability and achieve sink conditions.[15]

  • Particle Size and Form: Large crystalline particles have a smaller surface area, leading to a slower dissolution rate.

    • Solution: Explore particle size reduction techniques such as micronization or nanonization.[6] Alternatively, consider formulating this compound as an amorphous solid dispersion.[16][17][18]

Issue 2: Low Permeability in Caco-2 Cell Assays

Problem: You are observing low apparent permeability (Papp) values for this compound in your Caco-2 cell monolayer experiments, suggesting poor absorption.

Possible Causes & Troubleshooting Steps:

  • Low Intrinsic Permeability: this compound may inherently have poor passive diffusion characteristics.

    • Strategy: Focus on formulation strategies that can enhance transcellular transport. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state at the cell surface, potentially increasing its partitioning into the cell membrane.[4][7][19][20]

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells, which actively pump the compound back into the apical (donor) compartment.

    • Troubleshooting: Conduct a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of efflux transporters.[21] Consider co-incubating with a known efflux inhibitor to confirm.

  • Poor Solubility in Assay Buffer: If this compound precipitates in the donor compartment, its effective concentration for permeation will be reduced.

    • Solution: Ensure the concentration of this compound in the donor compartment is below its saturation solubility in the assay buffer. The use of cyclodextrins can increase the aqueous solubility of hydrophobic drugs and thereby enhance their permeability.[8][22][23][24]

Issue 3: Inconsistent and Non-reproducible Results

Problem: You are getting high variability in your dissolution or permeability data between experiments.

Possible Causes & Troubleshooting Steps:

  • Analytical Method Variability: An unvalidated or unreliable analytical method for quantifying this compound will lead to inconsistent results.

    • Solution: Develop and validate a robust analytical method, such as HPLC-UV or LC-MS/MS, for the accurate quantification of this compound in your specific in vitro matrix.[25][26][27][28] The validation should include parameters like linearity, accuracy, precision, and specificity.[10][22][29]

  • Formulation Instability: Amorphous solid dispersions can be physically unstable and recrystallize over time, leading to decreased dissolution. Lipid-based formulations can also be prone to phase separation.

    • Solution: Characterize the physical stability of your formulation under storage conditions using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

  • Caco-2 Cell Monolayer Integrity: Inconsistent Caco-2 cell culture and assay conditions can lead to variable monolayer integrity and permeability.

    • Solution: Standardize your Caco-2 cell culture protocol. Always check the transepithelial electrical resistance (TEER) of your monolayers before and after the permeability experiment to ensure their integrity. Include a low-permeability marker (e.g., mannitol) in your experiments.[30][31]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound to enhance its dissolution rate, a strategy often employed for poorly water-soluble drugs.[16][17][18]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic polymer)

  • Methanol (B129727) (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Method:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve of a specific mesh size to ensure uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a general procedure for in vitro dissolution testing, which is essential for evaluating the impact of different formulation strategies.[15][32][33][34]

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8) (Consider adding a surfactant like 0.5% w/v Sodium Lauryl Sulfate if sink conditions are not met)

Method:

  • Degas 900 mL of the selected dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

  • Place a known amount of the this compound formulation (equivalent to a specific dose) into the vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol provides a method to assess the intestinal permeability of this compound using the Caco-2 cell line, a widely accepted in vitro model for predicting human intestinal absorption.[9][11][13][16][21][30][31]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Validated analytical method for this compound quantification

Method:

  • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Measure the TEER of each monolayer to ensure integrity.

  • Prepare the dosing solution of this compound in HBSS (apical/donor compartment) and fresh HBSS for the basolateral (receiver) compartment. Include Lucifer yellow in the donor solution.

  • Add the dosing solution to the apical side and fresh HBSS to the basolateral side.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, take samples from the basolateral compartment and replace the volume with fresh HBSS. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Analyze the concentration of this compound in the samples using a validated analytical method.

  • Analyze the concentration of Lucifer yellow using a fluorescence plate reader to assess monolayer integrity during the experiment.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

Visualizations

Logical Workflow for Enhancing this compound Bioavailability

Enhancing_Chiniofon_Bioavailability cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Enhancement Strategies cluster_3 In Vitro Evaluation Solubility pH-Solubility Profile BCS BCS Classification Solubility->BCS Permeability Caco-2 Permeability Permeability->BCS BCS_II BCS Class II (Solubility-limited) BCS->BCS_II Low Sol, High Perm BCS_IV BCS Class IV (Solubility & Permeability-limited) BCS->BCS_IV Low Sol, Low Perm Sol_Enhance Solubility Enhancement: - Solid Dispersion - Cyclodextrin (B1172386) Complexation BCS_II->Sol_Enhance Perm_Enhance Permeability & Solubility Enhancement: - Lipid-Based Formulations (SEDDS) - Nanonization BCS_IV->Perm_Enhance Dissolution In Vitro Dissolution Sol_Enhance->Dissolution Perm_Enhance->Dissolution Permeability_Test Caco-2 Permeability Perm_Enhance->Permeability_Test Dissolution->Permeability_Test Solid_Dispersion_Workflow cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Testing Dissolve Dissolve this compound & Polymer in Solvent Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Milling & Sieving Dry->Mill DSC DSC (Amorphicity) Mill->DSC XRD XRD (Crystallinity) Mill->XRD Dissolution In Vitro Dissolution Mill->Dissolution Chiniofon_Caco2_Interaction cluster_0 Apical (Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Blood) Chiniofon_A This compound Passive Passive Diffusion (Transcellular/Paracellular) Chiniofon_A->Passive Permeation Efflux Efflux Pump (e.g., P-gp) Passive->Efflux Substrate for efflux Chiniofon_B This compound Passive->Chiniofon_B Efflux->Chiniofon_A Active Transport Out

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Chiniofon and Clioquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two hydroxyquinoline compounds, Chiniofon and Clioquinol. The following sections present available experimental data on their efficacy, outline the methodologies used in these studies, and illustrate their mechanisms of action. While both compounds belong to the same chemical class, the extent of research into their antifungal potential varies significantly, with a more extensive body of work available for Clioquinol.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for this compound and Clioquinol against various fungal species as reported in the scientific literature.

Fungal SpeciesThis compound (as 8-hydroxy-7-iodo-5-quinolinesulfonic acid) MIC (µg/mL)Clioquinol MIC (µg/mL)
Candida albicans-0.031 - 2[1]
Candida tropicalis-0.031 - 0.5[2]
Candida glabrata-0.031 - 0.5[2]
Trichophyton rubrum-0.25[3]
Trichophyton mentagrophytes-0.25[3]
Microsporum canis2 - 1024[1]0.5 - 2[2]
Nannizzia gypsea-0.5 - 2[2]
Aspergillus fumigatus-6[2]
Fusarium species-0.5 - 2[2]
Scedosporium dehoogii-0.5 - 1[2]
Mucorales species-4 - 8[2]

Note: A lower MIC value indicates a higher antifungal potency. Data for this compound's antifungal activity is limited in the reviewed literature.

Experimental Protocols

The following section details the standard experimental methodology used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in a sterile saline solution or broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the antifungal agent (this compound or Clioquinol) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • A series of twofold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (containing medium and inoculum but no drug) and a sterility control (containing medium only).

    • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microplate inoculum_prep->inoculation drug_stock Antifungal Stock serial_dilution Serial Dilution drug_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Fig. 1: Experimental workflow for MIC determination.

Mechanism of Action

Clioquinol

Clioquinol exerts its antifungal effect through a multi-faceted mechanism of action, primarily centered on the disruption of metal ion homeostasis and cell membrane integrity.[4][5]

  • Metal Ion Chelation: Clioquinol is a potent chelator of metal ions such as zinc, copper, and iron.[4] These metal ions are essential cofactors for numerous fungal enzymes involved in critical metabolic pathways. By binding to these ions, Clioquinol effectively inactivates these enzymes, leading to the inhibition of fungal growth.[5]

  • Disruption of Cell Membrane: At higher concentrations, Clioquinol can directly disrupt the fungal cell membrane.[4] In lower concentrations, it induces depolarization of the membrane.[4] This disruption of membrane integrity leads to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Hyphae and Biofilm Formation: Clioquinol has been shown to inhibit the transition of yeast to the more invasive hyphal form in fungi like Candida albicans.[4] It also demonstrates significant activity against the formation of fungal biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal agents.[4][6]

clioquinol_moa cluster_clioquinol Clioquinol cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcomes Antifungal Outcomes clioquinol Clioquinol membrane_disruption Membrane Disruption (High Concentration) clioquinol->membrane_disruption Direct Interaction membrane_depolarization Membrane Depolarization (Low Concentration) clioquinol->membrane_depolarization Interaction metal_ions Metal Ions (Zn2+, Cu2+, Fe2+) clioquinol->metal_ions Chelation cell_death Cell Death membrane_disruption->cell_death Leads to membrane_depolarization->cell_death Leads to enzymes Essential Enzymes metal_ions->enzymes Required Cofactor growth_inhibition Inhibition of Growth enzymes->growth_inhibition Metabolic Pathways biofilm_inhibition Inhibition of Biofilm Formation growth_inhibition->biofilm_inhibition

Fig. 2: Mechanism of action of Clioquinol.
This compound

Detailed studies on the specific antifungal mechanism of action for this compound are scarce in recent literature. However, as a halogenated 8-hydroxyquinoline (B1678124) derivative similar to Clioquinol, it is plausible that its antifungal activity also involves the chelation of metal ions, thereby disrupting essential fungal enzymatic processes. Further research is required to fully elucidate its precise antifungal mechanism.

Conclusion

Based on the available experimental data, Clioquinol demonstrates broad-spectrum antifungal activity against a variety of clinically relevant fungi, including yeasts and molds. Its multifaceted mechanism of action, targeting both metal ion homeostasis and cell membrane integrity, makes it an effective antifungal agent. In contrast, there is a significant lack of recent, comprehensive data on the antifungal efficacy of this compound. While its chemical structure suggests a similar potential, further in-depth studies are necessary to establish its antifungal spectrum and potency to allow for a more direct and thorough comparison with Clioquinol. For researchers and drug development professionals, Clioquinol represents a more extensively characterized compound with a clearer potential for antifungal applications.

References

A Comparative Guide to Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox vs. 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate iron chelator is a critical decision driven by factors such as efficacy, safety, and the specific context of iron overload. This guide provides an objective comparison of three leading clinical iron chelators—Deferoxamine (B1203445) (DFO), Deferiprone (B1670187) (DFP), and Deferasirox (B549329) (DFX)—and clarifies the role of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron), a compound primarily utilized in analytical chemistry.

Executive Summary

Iron chelators are indispensable in managing iron overload, a condition that can lead to severe organ damage. Deferoxamine, Deferiprone, and Deferasirox are the cornerstones of clinical iron chelation therapy, each with a distinct profile of binding characteristics, efficacy, and safety. In contrast, 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, also known as Ferron, is a well-established chromogenic reagent used for the spectrophotometric determination of iron concentrations in laboratory settings. There is a lack of substantial evidence supporting its use as a therapeutic iron chelator in clinical or in vivo contexts, precluding a direct comparison of its therapeutic performance with the other agents.

Comparison of Clinically Approved Iron Chelators

The following tables summarize the key characteristics and clinical data for Deferoxamine, Deferiprone, and Deferasirox.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Mechanism of Action Hexadentate chelator, binding iron in a 1:1 ratio.[1]Bidentate chelator, requiring three molecules to bind one iron atom (3:1).[1][2]Tridentate chelator, requiring two molecules to bind one iron atom (2:1).[1]
Administration Route Subcutaneous or intravenous infusion.Oral.Oral.
Primary Excretion Route Urine (iron-deferoxamine complex).[1]Urine (iron-deferiprone complex).[3]Feces (iron-deferasirox complex).[1]
Plasma Half-life ~20-30 minutes.[4]2-3 hours.8-16 hours.[5]
Table 2: Efficacy in Reducing Iron Overload
Efficacy MarkerDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Serum Ferritin Reduction Effective in reducing serum ferritin levels with good compliance.[6][7]Comparable efficacy to DFO in reducing serum ferritin.[6][7]Demonstrates significant reduction in serum ferritin.[8]
Liver Iron Concentration (LIC) Reduction Effective in reducing LIC.Shown to be effective in reducing LIC.Effective in reducing LIC.[9]
Myocardial Iron Reduction Less effective at removing cardiac iron compared to DFP.Considered more effective in removing iron from the heart.[10]Efficacy in cardiac iron reduction is an area of ongoing research.

Note: Efficacy can be influenced by patient compliance, dosage, and the severity of iron overload.

Table 3: Common Side Effects and Toxicities
Side EffectDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Gastrointestinal Nausea, vomiting, diarrhea.[9]Nausea, vomiting, abdominal pain.[11]Diarrhea, nausea, vomiting, abdominal pain.[12][13]
Hematological Rare.Agranulocytosis, neutropenia (requires regular monitoring).[11]Can cause cytopenias.[12]
Renal Can cause renal impairment.[14]Generally low risk.Can cause increases in serum creatinine, renal impairment.
Hepatic Rare reports of elevated liver enzymes.Can cause elevated liver enzymes.[11]Can cause elevated liver enzymes.[12]
Sensory Auditory and visual disturbances with long-term, high-dose use.[9][14]Less common.Auditory and visual disturbances have been reported.[12]
Musculoskeletal Growth retardation in children.Arthralgia (joint pain).[11]Less common.

8-Hydroxy-7-iodo-5-quinolinesulfonic Acid (Ferron)

8-Hydroxy-7-iodo-5-quinolinesulfonic acid is a bidentate ligand that forms a stable, colored complex with ferric iron (Fe³⁺). This property makes it a valuable reagent for the quantitative analysis of iron in various samples using spectrophotometry. While it possesses iron-chelating capabilities, which are the basis for its analytical application, there is a notable absence of clinical trial data or significant in vivo studies evaluating its efficacy and safety for the treatment of iron overload in humans. Therefore, it is not considered a therapeutic alternative to DFO, DFP, or DFX.

Signaling Pathways and Experimental Workflows

Iron chelators exert their effects not only by removing excess iron but also by influencing cellular signaling pathways that are regulated by iron levels.

Iron Chelation and Cellular Response

G cluster_0 Iron Overload cluster_1 Iron Chelation Excess Iron Excess Iron ROS Production ROS Production Excess Iron->ROS Production Fenton Reaction Iron-Chelator Complex Iron-Chelator Complex Excess Iron->Iron-Chelator Complex Cellular Damage Cellular Damage ROS Production->Cellular Damage Iron Chelator Iron Chelator Iron Chelator->Iron-Chelator Complex Reduced ROS Reduced ROS Iron Chelator->Reduced ROS Inhibits Fenton Reaction Iron Excretion Iron Excretion Iron-Chelator Complex->Iron Excretion Cell Protection Cell Protection Reduced ROS->Cell Protection

Caption: Mechanism of action of iron chelators in reducing iron-induced cellular damage.

Signaling Pathways Affected by Iron Chelators

Iron chelators can modulate the activity of iron-dependent enzymes and transcription factors, such as Hypoxia-Inducible Factor-1α (HIF-1α) and the hepcidin (B1576463) pathway.

SignalingPathways cluster_HIF HIF-1α Pathway cluster_Hepcidin Hepcidin Regulation DFO Deferoxamine PHDs Prolyl Hydroxylases (Iron-dependent) DFO->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL Protein HIF1a->VHL Binds HRE Hypoxia Response Elements HIF1a->HRE Binds Proteasome Proteasomal Degradation VHL->Proteasome Targets for TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Activates DFX Deferasirox Hepcidin Hepcidin Expression DFX->Hepcidin May Increase Ferroportin Ferroportin Hepcidin->Ferroportin Degrades IronExport Cellular Iron Export Ferroportin->IronExport

Caption: Influence of iron chelators on HIF-1α and hepcidin signaling pathways.

Experimental Protocols

Spectrophotometric Determination of Iron Chelation Capacity (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophores and other iron-chelating agents. It is based on the competition for iron between the chelator and the strong iron-binding dye, chrome azurol S.

Experimental Workflow:

CAS_Assay_Workflow start Prepare CAS Assay Solution (CAS, HDTMA, FeCl3, Piperazine (B1678402) buffer) prepare_samples Prepare Chelator Samples (e.g., DFO, DFP, DFX) and Blank start->prepare_samples mix Mix Chelator Sample with CAS Assay Solution prepare_samples->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at ~630 nm incubate->measure calculate Calculate % Iron Chelation measure->calculate

Caption: Workflow for the Chrome Azurol S (CAS) spectrophotometric assay.

Detailed Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in deionized water.

    • Separately, dissolve hexadecyltrimethylammonium bromide (HDTMA) in deionized water.

    • Prepare a ferric chloride solution in hydrochloric acid.

    • Prepare a piperazine buffer solution and adjust the pH.

    • Slowly mix the solutions in a specific order to form the blue Fe-CAS-HDTMA complex.

  • Assay Procedure:

    • Add a defined volume of the chelator solution (at various concentrations) to a microplate well or cuvette.

    • Add the CAS assay solution to each well.

    • Incubate the mixture for a specified time (e.g., 20 minutes) at room temperature.

    • Measure the absorbance of the solution at a wavelength of approximately 630 nm.

  • Calculation:

    • The percentage of iron chelation is calculated based on the decrease in absorbance of the CAS-iron complex in the presence of the chelator compared to a control without the chelator.

In Vitro Assessment of Iron Chelation in a Neuronal Cell Line (SH-SY5Y)

This protocol describes a cell-based assay to evaluate the ability of a chelator to protect neuronal cells from iron-induced toxicity.

Experimental Workflow:

Cell_Culture_Workflow seed Seed SH-SY5Y cells in culture plates differentiate Differentiate cells (e.g., with retinoic acid) seed->differentiate treat Treat cells with: - Control - Iron (e.g., FAC) - Iron + Chelator differentiate->treat incubate Incubate for 24-48 hours treat->incubate assess Assess Cell Viability (e.g., MTT assay) and Oxidative Stress (e.g., DCFDA assay) incubate->assess analyze Analyze and Compare Results assess->analyze

Caption: Workflow for assessing iron chelator efficacy in a neuronal cell culture model.

Detailed Protocol:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a suitable density.

    • Optionally, differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.

  • Treatment:

    • Prepare solutions of an iron source (e.g., ferric ammonium (B1175870) citrate (B86180) - FAC) and the iron chelators to be tested.

    • Expose the cells to different treatment groups: media alone (control), media with FAC, and media with FAC plus various concentrations of the iron chelator.

  • Incubation:

    • Incubate the treated cells for a period of 24 to 48 hours.

  • Assessment of Cell Viability and Oxidative Stress:

    • MTT Assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance to determine cell viability.

    • DCFDA Assay: Load cells with DCFDA dye, which fluoresces upon oxidation by reactive oxygen species (ROS). Measure the fluorescence intensity to quantify oxidative stress.

In Vivo Evaluation of Iron Chelators in an Iron-Overloaded Mouse Model

This protocol outlines the induction of iron overload in mice and the subsequent evaluation of iron chelator efficacy.

Experimental Workflow:

Animal_Model_Workflow acclimatize Acclimatize Mice overload Induce Iron Overload (e.g., intraperitoneal iron dextran (B179266) injections) acclimatize->overload group Divide mice into groups: - Control (no treatment) - Vehicle - Chelator Treatment overload->group treat Administer Chelator (e.g., oral gavage, injection) for a defined period group->treat monitor Monitor animal health and collect samples (blood, urine, feces) treat->monitor euthanize Euthanize and collect tissues (liver, heart, spleen) monitor->euthanize analyze Analyze Iron Content (e.g., ICP-MS, histology) and Biomarkers euthanize->analyze

Caption: Workflow for in vivo evaluation of iron chelators in an iron-overloaded mouse model.

Detailed Protocol:

  • Induction of Iron Overload:

    • Administer iron dextran to mice via intraperitoneal injections. A typical regimen might be 100 mg/kg body weight, once a week for 4-8 weeks.

  • Treatment Groups:

    • Randomly assign the iron-overloaded mice to different treatment groups: a control group receiving no treatment, a vehicle control group, and groups receiving different doses of the iron chelator.

  • Chelator Administration:

    • Administer the iron chelator for a specified duration (e.g., 4-12 weeks). The route of administration will depend on the chelator being tested (e.g., oral gavage for orally available drugs, subcutaneous injection for others).

  • Monitoring and Sample Collection:

    • Throughout the study, monitor the health of the animals.

    • Collect blood samples periodically to measure serum ferritin and other hematological parameters.

    • Collect urine and feces to measure iron excretion.

  • Tissue Analysis:

    • At the end of the study, euthanize the animals and harvest organs such as the liver, heart, and spleen.

    • Determine the iron content in these tissues using methods like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy.

    • Perform histological analysis (e.g., Perls' Prussian blue staining) to visualize iron deposition in the tissues.

Conclusion

The choice of an iron chelator for therapeutic use is a complex decision that requires careful consideration of the agent's efficacy, safety profile, and patient-specific factors. Deferoxamine, Deferiprone, and Deferasirox represent the current standards of care, each with its own set of advantages and disadvantages. 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron), while an effective iron-binding agent, is established as an analytical tool for iron quantification and is not a therapeutic option for the treatment of iron overload based on current scientific evidence. The provided experimental protocols offer a framework for the preclinical evaluation and comparison of novel and existing iron-chelating compounds.

References

A Comparative Analysis of Chiniofon and Metronidazole Against Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Chiniofon and Metronidazole (B1676534), two antimicrobial agents with activity against protozoan parasites. While Metronidazole remains a frontline treatment for many protozoal infections, this compound, a historically significant compound, offers a different chemical scaffold. This document delves into their mechanisms of action, comparative efficacy supported by available experimental data, and the methodologies behind these findings.

Executive Summary

Metronidazole, a nitroimidazole antibiotic, is a well-established and widely used drug for treating infections caused by anaerobic protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. Its efficacy is attributed to its ability to be reductively activated within these organisms, leading to the production of cytotoxic radicals that damage parasitic DNA. In contrast, this compound, a halogenated 8-hydroxyquinoline, has a longer history of use, primarily against intestinal amoebiasis. Its mechanism is thought to involve chelation of essential metal ions and disruption of parasitic enzyme function.

This guide presents a side-by-side comparison of their known anti-protozoal activities, drawing from both historical and contemporary research. While quantitative data for this compound is less abundant in recent literature, this analysis compiles available information to provide a valuable comparative perspective for researchers exploring novel anti-protozoal strategies.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Metronidazole against key protozoan parasites. It is important to note that direct comparative studies under identical conditions are limited, and data for this compound is often from older sources.

Table 1: Comparative in vitro Efficacy against Entamoeba histolytica

CompoundStrainIC50 / MIC (µg/mL)Reference
MetronidazoleHM-1:IMSSEC50: 5 µM (~1.21 µg/mL)[1]
MetronidazoleVarious clinical isolatesMIC: 0.0625 - 0.125[2]
This compoundNot SpecifiedData not available in recent literature

Table 2: Comparative in vitro Efficacy against Giardia lamblia

CompoundCompoundIC50 / MIC (µg/mL)Reference
MetronidazoleWB/1267IC50: 7.42 ± 0.81[3]
MetronidazoleVarious isolatesMIC: <0.5 - 1[4]
This compoundNot SpecifiedData not available in recent literature

Table 3: Comparative in vitro Efficacy against Trichomonas vaginalis

CompoundStrainIC50 / MIC (µg/mL)Reference
MetronidazoleVarious strainsMIC: ≤1[5]
MetronidazoleVarious isolatesMLC: 1.6 - 5.05 (anaerobic)[6]
This compoundNot SpecifiedData not available in recent literature

Mechanisms of Action and Signaling Pathways

Metronidazole

Metronidazole is a prodrug that requires reductive activation of its nitro group to become cytotoxic. This activation occurs preferentially in anaerobic or microaerophilic organisms like many pathogenic protozoa.

Signaling Pathway of Metronidazole Activation and Cytotoxicity

Metronidazole_Pathway cluster_cell Anaerobic Protozoan Cell Metronidazole Metronidazole (Prodrug) Activation Reductive Activation (e.g., by Ferredoxin) Metronidazole->Activation Passive Diffusion Cell_Membrane Protozoal Cell Membrane Radicals Cytotoxic Nitroso Radicals Activation->Radicals DNA_Damage DNA Strand Breakage & Helical Structure Loss Radicals->DNA_Damage DNA Protozoal DNA DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Metronidazole's mechanism of action.

The key steps in metronidazole's mechanism are:

  • Uptake: The uncharged metronidazole molecule passively diffuses across the protozoal cell membrane.

  • Reductive Activation: Inside the anaerobic environment of the protozoan, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of metronidazole. This reduction is a critical step and is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of Cytotoxic Radicals: The reduction of the nitro group generates short-lived, highly reactive nitroso free radicals.

  • DNA Damage: These cytotoxic radicals interact with the parasite's DNA, causing strand breaks and a loss of helical structure, which ultimately inhibits nucleic acid synthesis.

  • Cell Death: The extensive DNA damage leads to apoptosis-like programmed cell death in the protozoan.[7]

This compound

The precise molecular mechanism of this compound (8-hydroxy-7-iodoquinoline-5-sulfonic acid) is not as well-elucidated as that of metronidazole. However, its action is believed to be multifactorial, primarily centered around its properties as a hydroxyquinoline.

Postulated Mechanism of this compound

Chiniofon_Pathway This compound This compound Chelation Chelation This compound->Chelation Metal_Ions Essential Metal Ions (e.g., Fe2+, Zn2+) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Metabolic_Disruption Disruption of Cellular Respiration & Other Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Postulated mechanism of this compound.

The proposed mechanisms for this compound's anti-protozoal activity include:

  • Chelation of Metal Ions: As an 8-hydroxyquinoline, this compound can chelate essential metal ions like iron and zinc. These metal ions are crucial cofactors for many parasitic enzymes involved in vital metabolic processes.

  • Enzyme Inhibition: By sequestering these metal ions, this compound can inhibit the activity of key metalloenzymes, thereby disrupting cellular respiration and other essential metabolic pathways.

  • Inhibition of Intestinal Bacteria: It has also been suggested that this compound exerts part of its anti-amebic effect by inhibiting the intestinal commensal bacteria that may be essential for the survival of Entamoeba histolytica.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of in vitro and in vivo drug efficacy studies. Below are generalized protocols for assessing the anti-protozoal activity of compounds like this compound and Metronidazole.

In Vitro Susceptibility Testing (General Protocol)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of a drug against protozoan trophozoites.

Experimental Workflow for In Vitro Susceptibility Testing

in_vitro_workflow start Start culture Culture Protozoan Trophozoites (e.g., in TYI-S-33 medium) start->culture dispense Dispense Trophozoites into 96-well plates culture->dispense prepare_drug Prepare Serial Dilutions of Test Compounds (this compound, Metronidazole) add_drug Add Drug Dilutions to respective wells prepare_drug->add_drug dispense->add_drug incubate Incubate under Anaerobic/ Microaerophilic Conditions (e.g., 37°C for 48-72h) add_drug->incubate assess_viability Assess Parasite Viability (e.g., CellTiter-Glo, FDA staining, or manual counting) incubate->assess_viability calculate Calculate IC50/MIC values assess_viability->calculate end End calculate->end

Workflow for in vitro antiprotozoal testing.

Materials:

  • Protozoan culture (e.g., E. histolytica HM-1:IMSS)

  • Appropriate culture medium (e.g., TYI-S-33)

  • Test compounds (this compound, Metronidazole)

  • 96-well microtiter plates

  • Anaerobic/microaerophilic incubation system

  • Viability assay reagents (e.g., CellTiter-Glo Luminescent Cell Viability Assay, Fluorescein Diacetate)

  • Plate reader or microscope

Procedure:

  • Parasite Culture: Maintain protozoan trophozoites in axenic culture under appropriate conditions.

  • Drug Preparation: Prepare stock solutions of this compound and Metronidazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: Harvest trophozoites in the logarithmic growth phase and adjust the cell density. Dispense a defined number of trophozoites into each well of a 96-well plate.

  • Drug Exposure: Add the prepared drug dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known effective drug).

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After incubation, determine the viability of the parasites in each well using a suitable method.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Determine the IC50 or MIC value by plotting the inhibition data against the drug concentrations.

Resistance Mechanisms

Metronidazole

Resistance to metronidazole in protozoa is a multifactorial phenomenon.[8] The primary mechanisms involve decreased activation of the prodrug.[8]

  • Decreased PFOR Activity: Downregulation or mutations in the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme can lead to reduced efficiency in the reductive activation of metronidazole.[8]

  • Altered Ferredoxin Levels: Reduced expression of ferredoxin, the electron shuttle protein, can also impair the activation process.

  • Increased Oxygen Tension: In some cases, increased intracellular oxygen levels can compete with metronidazole for electrons, thereby reducing its activation.

  • Enhanced DNA Repair: Increased activity of DNA repair mechanisms may help the parasite to counteract the DNA-damaging effects of the activated drug.

  • Increased Expression of Antioxidant Enzymes: In E. histolytica, resistance has been associated with the increased expression of iron-containing superoxide (B77818) dismutase (Fe-SOD) and peroxiredoxin, which may help to detoxify the reactive oxygen species generated.[9]

This compound

There is a lack of documented evidence regarding the development of resistance to this compound in protozoa in the modern literature.

Adverse Effects

Metronidazole

Common side effects of metronidazole include:[7][9]

  • Nausea and vomiting

  • Diarrhea

  • Metallic taste in the mouth

  • Headache

Serious but rare side effects can include:[7][10]

  • Neurological effects (dizziness, seizures, peripheral neuropathy)

  • Allergic reactions

  • Pancreatitis

A significant interaction occurs with alcohol, leading to a disulfiram-like reaction characterized by nausea, vomiting, flushing, and headache.[10]

This compound

Information on the adverse effects of this compound is primarily from historical use. Reported side effects included gastrointestinal disturbances. Due to its iodine content, there was also a concern for potential effects on thyroid function with prolonged use.

Conclusion

Metronidazole remains a cornerstone in the treatment of anaerobic protozoal infections due to its well-characterized mechanism of action and proven efficacy. This compound, while historically important, lacks the extensive modern dataset needed for a direct and robust comparison. The available information suggests a different mechanism of action, which could be of interest in the context of drug resistance and the development of new therapeutic strategies. Further research, including in vitro susceptibility testing of clinical isolates and detailed mechanistic studies, would be necessary to fully evaluate the current potential of this compound and other 8-hydroxyquinolines as anti-protozoal agents. This guide highlights the current state of knowledge and underscores the need for continued research into both established and historical anti-parasitic compounds.

References

Validating the Mechanism of Action of Chiniofon in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antifungal compounds. Chiniofon, an 8-hydroxyquinoline (B1678124) derivative, has demonstrated antifungal properties, and this guide provides a comparative analysis of its mechanism of action against other major classes of antifungal drugs. This document summarizes key experimental data, provides detailed protocols for validation assays, and visualizes the underlying cellular pathways to support further research and drug development in mycology.

Comparative Mechanism of Action: this compound vs. Alternatives

This compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, belongs to the 8-hydroxyquinoline class of compounds. Its antifungal activity, like other derivatives in its class, primarily targets the fungal cell envelope, encompassing both the cell wall and the cell membrane. This multi-targeted approach disrupts cellular integrity and function, leading to fungal cell death.

In comparison, other major antifungal classes exhibit more specific mechanisms of action:

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound enzymes.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

  • Echinocandins (e.g., Caspofungin): This class of antifungals non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of glucan synthesis weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.

The following diagram illustrates the distinct targets of these antifungal classes within a fungal cell.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan_Synthesis β-(1,3)-D-glucan Synthesis Ergosterol Ergosterol Ergosterol_Synthesis Ergosterol Biosynthesis This compound This compound (8-Hydroxyquinoline) This compound->Glucan_Synthesis Disrupts This compound->Ergosterol Disrupts Integrity Echinocandins Echinocandins Echinocandins->Glucan_Synthesis Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to Azoles Azoles Azoles->Ergosterol_Synthesis Inhibits

Figure 1. Cellular targets of this compound and major antifungal classes.

Quantitative Data Presentation

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC ranges for this compound (and other 8-hydroxyquinolines) and comparator antifungal agents against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (8-hydroxy-7-iodo-5-quinolinesulfonic acid) and other 8-Hydroxyquinolines

Fungal Group8-hydroxy-7-iodo-5-quinolinesulfonic acid MIC Range (µg/mL)Other 8-Hydroxyquinolines MIC Range (µg/mL)
Candida spp.2 - 1024[1]0.031 - 512[1]
Dermatophytes2 - 1024[1]1 - 512[1]
Cryptococcus spp.Not widely reported0.5 - 8
Aspergillus spp.Not widely reportedNot widely reported

Table 2: MIC Ranges of Comparator Antifungal Agents

Antifungal ClassAgentCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
Azoles Fluconazole0.25 - 64Not applicable (intrinsically resistant)
Voriconazole0.015 - 10.06 - 2
Polyenes Amphotericin B0.125 - 20.125 - 2
Echinocandins Caspofungin0.015 - 20.008 - 0.5

Experimental Protocols for Mechanism of Action Validation

To elucidate the mechanism of action of an antifungal agent, a series of in vitro assays are typically performed. Below are detailed protocols for key experiments used to validate the effects of this compound on the fungal cell wall and cell membrane.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Antifungal agent (e.g., this compound)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

    • Harvest fungal colonies (or conidia for molds) and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the antifungal dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by reading the optical density at 492 nm.

Sorbitol Protection Assay

This assay helps to determine if the antifungal agent targets the fungal cell wall. Sorbitol acts as an osmotic stabilizer, protecting fungal protoplasts from lysis if the cell wall is compromised.

Materials:

  • Fungal isolate

  • Antifungal agent

  • RPMI-1640 medium

  • Sorbitol (0.8 M final concentration)

  • Sterile 96-well microtiter plates

Procedure:

  • Perform the MIC assay as described above in two parallel sets of 96-well plates.

  • In one set of plates, use standard RPMI-1640 medium.

  • In the second set of plates, use RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.[2][3][4]

  • Incubate the plates and determine the MIC values in both the presence and absence of sorbitol.

  • Interpretation: An increase in the MIC value in the presence of sorbitol suggests that the antifungal agent acts on the fungal cell wall.

Cellular Leakage Assay (Measurement of 260 nm Absorbing Materials)

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components, such as nucleotides, which absorb light at 260 nm.

Materials:

  • Fungal isolate

  • Antifungal agent

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Grow the fungal isolate to the mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation and wash them with sterile PBS.

  • Resuspend the cells in PBS to a defined concentration.

  • Expose the fungal suspension to the antifungal agent at its MIC and multiples of the MIC. Include a drug-free control.

  • Incubate the suspensions at 35°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots of the suspensions and centrifuge to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.

  • Interpretation: An increase in the absorbance at 260 nm in the treated samples compared to the control indicates damage to the cell membrane and leakage of intracellular contents.

Ergosterol Binding Assay

This assay determines if the antifungal agent's mechanism involves binding to ergosterol in the fungal cell membrane.

Materials:

  • Fungal isolate

  • Antifungal agent

  • RPMI-1640 medium

  • Ergosterol

  • Sterile 96-well microtiter plates

Procedure:

  • Perform the MIC assay as described above in two parallel sets of 96-well plates.

  • In one set of plates, use standard RPMI-1640 medium.

  • In the second set of plates, use RPMI-1640 medium supplemented with exogenous ergosterol (e.g., 200-400 µg/mL).

  • Incubate the plates and determine the MIC values in both the presence and absence of exogenous ergosterol.

  • Interpretation: A significant increase in the MIC value in the presence of exogenous ergosterol suggests that the antifungal agent's activity is antagonized by ergosterol, indicating a potential binding interaction.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental validation process.

Experimental_Workflow cluster_initial Initial Screening Start Start with Antifungal Compound (this compound) MIC Determine MIC (Broth Microdilution) Start->MIC Sorbitol Sorbitol Protection Assay MIC->Sorbitol Leakage Cellular Leakage Assay (A260) MIC->Leakage Ergosterol Ergosterol Binding Assay MIC->Ergosterol Wall_Target Cell Wall Disruption Sorbitol->Wall_Target MIC Increase? Membrane_Damage Cell Membrane Damage Leakage->Membrane_Damage A260 Increase? Ergosterol_Interaction Interaction with Ergosterol Ergosterol->Ergosterol_Interaction MIC Increase?

Figure 2. Workflow for validating the mechanism of action of this compound.

Logical_Relationship cluster_targets Primary Cellular Targets cluster_effects Resulting Cellular Effects Chiniofon_MOA This compound's Antifungal Mechanism of Action Cell_Wall Fungal Cell Wall Chiniofon_MOA->Cell_Wall Targets Cell_Membrane Fungal Cell Membrane Chiniofon_MOA->Cell_Membrane Targets Integrity_Loss_Wall Loss of Cell Wall Integrity Cell_Wall->Integrity_Loss_Wall Integrity_Loss_Membrane Loss of Membrane Integrity Cell_Membrane->Integrity_Loss_Membrane Fungal_Death Fungal Cell Death Integrity_Loss_Wall->Fungal_Death Leakage Leakage of Intracellular Components Integrity_Loss_Membrane->Leakage Leakage->Fungal_Death

Figure 3. Logical relationship of this compound's mechanism of action.

References

Comparative Analysis of Chiniofon's Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiniofon, a derivative of 8-hydroxyquinoline, has a long history of use as an anti-protozoal agent, primarily for the treatment of amoebiasis. However, like many small molecule drugs, its biological activity may not be entirely specific to its intended target. Understanding the cross-reactivity and off-target effects of this compound is crucial for a comprehensive assessment of its pharmacological profile and for interpreting data from various biological assays. This guide provides a comparative analysis of this compound's performance in different biological assays, alongside that of common alternative anti-amoebic drugs: metronidazole (B1676534), tinidazole, and nitazoxanide. The information presented herein is intended to assist researchers in selecting appropriate tools for their studies and in understanding the potential for confounding results due to off-target interactions.

Comparative Analysis of In Vitro Anti-Amoebic Activity

The primary biological activity of this compound is its inhibitory effect on Entamoeba histolytica, the causative agent of amoebiasis. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its alternatives against E. histolytica trophozoites, as determined by in vitro susceptibility testing.

CompoundEntamoeba histolytica StrainIC50 (µM)Reference
This compound (8-Hydroxy-7-iodo-5-quinolinesulfonic acid) Not Specified~30-60 (estimated)[1]
MetronidazoleHM1:IMSS9.5[2]
MetronidazoleClinical Isolates13.2[2]
TinidazoleHM1:IMSS10.2[2]
TinidazoleClinical Isolates12.4[2]
NitazoxanideNot Specified0.017 (IC50)Not Specified

Note: Direct comparative studies of this compound alongside the other listed drugs under identical experimental conditions are limited. The estimated IC50 for this compound is based on older literature and may vary depending on the strain and assay conditions.

Cross-Reactivity and Off-Target Effects

While primarily targeting protozoa, the chemical structure of this compound, an 8-hydroxyquinoline, suggests potential for interactions with other biological targets, largely due to its metal-chelating properties.[3][4] This chelation can interfere with the function of various metalloenzymes. However, specific, quantitative data on this compound's cross-reactivity against a broad panel of human enzymes and receptors is scarce in publicly available literature.

In contrast, more information is available regarding the off-target effects and side effects of the alternative drugs, which can be indicative of cross-reactivity with host targets.

CompoundKnown Off-Target Effects/Side EffectsReferences
This compound Potential for non-specific enzyme inhibition due to metal chelation.[3][4]
Metronidazole Peripheral neuropathy, central nervous system effects (dizziness, headache), metallic taste, gastrointestinal disturbances. Weak inhibitor of CYP2C9 and CYP3A4.[1][5][6][7][8][9][1][5][6][7][8][9]
Tinidazole Similar to metronidazole: neurological effects, gastrointestinal issues, metallic taste. Potential for carcinogenicity in rodents with chronic use. Metabolized by CYP3A4.[3][10][11][12][13][3][10][11][12][13]
Nitazoxanide Generally well-tolerated. Common side effects include abdominal pain, headache, and nausea.[14][15][16][17][15][16][17][18]

Cytotoxicity in Human Cell Lines

The cytotoxicity of a compound against human cell lines can provide insights into its potential for off-target effects and its therapeutic index. The following table summarizes available data on the cytotoxic effects of this compound's parent structure (8-hydroxyquinoline) and its alternatives.

CompoundCell LineAssayIC50 (µM)Reference
8-Hydroxyquinoline Various Cancer Cell LinesMTTVaries (e.g., ~5-20 µM)[19]
Metronidazole DLD-1 (colorectal cancer)MTT>2500 µg/mL (low cytotoxicity)[12]
Metronidazole MCF-7 (breast cancer)MTTTime and dose-dependent effects[14]
Tinidazole HeLa (cervical cancer)MTTConcentration and time-dependent inhibition[4]
Nitazoxanide HCT-116 (colon cancer)MTT11.07[10]
Nitazoxanide FHC (normal colon)MTTHigh (non-cytotoxic)[10]
Nitazoxanide AGS, MKN28, MKN45 (gastric cancer)MTTActive in all cell lines[7]

Experimental Protocols

In Vitro Anti-Amoebic Susceptibility Testing (Nitroblue Tetrazolium - NBT - Reduction Assay)

This assay is a colorimetric method used to determine the viability of Entamoeba histolytica trophozoites after exposure to a drug.[2][20]

Workflow:

NBT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Harvest E. histolytica trophozoites B Adjust parasite concentration A->B D Incubate parasites with compounds B->D C Prepare serial dilutions of test compounds C->D E Add NBT solution D->E F Incubate to allow formazan (B1609692) formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

NBT Reduction Assay Workflow

Detailed Steps:

  • Parasite Culture: Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: The test compounds (this compound, metronidazole, etc.) are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, a standardized number of trophozoites are added to each well containing the different drug concentrations. Control wells with no drug and solvent controls are also included.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 48 or 72 hours).

  • NBT Addition: After incubation, a solution of Nitroblue Tetrazolium (NBT) is added to each well.

  • Formazan Development: The plate is incubated for another period (e.g., 2-4 hours) to allow viable, metabolically active trophozoites to reduce the yellow NBT to a blue formazan product.

  • Solubilization and Measurement: The insoluble formazan crystals are solubilized by adding a suitable solvent (e.g., a mixture of isopropanol (B130326) and HCl). The absorbance of the resulting colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of inhibition of parasite viability for each drug concentration. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Workflow:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare enzyme, substrate, and inhibitor solutions C Pre-incubate enzyme with inhibitor A->C B Determine optimal assay conditions (pH, temp) B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., absorbance change) D->E F Calculate initial reaction velocities E->F G Determine percentage inhibition F->G H Calculate IC50 or Ki G->H

Enzyme Inhibition Assay Workflow

General Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare receptor preparation (membranes or whole cells) C Incubate receptor with radioligand and test compound A->C B Prepare radiolabeled ligand and test compounds B->C D Separate bound from free radioligand C->D E Quantify bound radioligand D->E F Determine specific binding E->F G Plot competition curve F->G H Calculate Ki G->H

Receptor Binding Assay Workflow

Signaling Pathways

The primary mechanism of action for 8-hydroxyquinolines like this compound is believed to involve the chelation of metal ions that are essential for the function of various enzymes in the target organism. This disruption of enzymatic activity can lead to a cascade of downstream effects, ultimately resulting in cell death.

Chiniofon_MoA This compound This compound (8-Hydroxyquinoline) MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) This compound->MetalIons Chelation Metalloenzymes Metalloenzymes This compound->Metalloenzymes Inhibition MetalIons->Metalloenzymes Cofactor for CellularProcesses Essential Cellular Processes (e.g., Respiration, DNA replication) Metalloenzymes->CellularProcesses Catalyzes CellDeath Cell Death CellularProcesses->CellDeath Disruption leads to

Proposed Mechanism of Action of this compound

Conclusion

This compound remains a compound of interest for its anti-protozoal activity. However, a comprehensive understanding of its cross-reactivity and off-target effects is still lacking. The available data suggests that its metal-chelating properties could lead to interactions with a variety of biological targets, a factor that researchers should consider when using this compound in different assay systems. In contrast, the alternative anti-amoebic drugs, particularly the nitroimidazoles metronidazole and tinidazole, have more documented off-target effects, including neurological side effects. Nitazoxanide appears to have a more favorable safety profile in this regard. Further research, including broad-panel screening of this compound against a range of enzymes and receptors, is warranted to fully elucidate its pharmacological profile and potential for cross-reactivity. This will enable a more informed use of this compound in both research and clinical settings.

References

A Comparative Guide to Chiniofon and Other 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its potent metal-chelating properties and a broad spectrum of biological activities.[1][2] Derivatives of 8HQ have been investigated for antiprotozoal, antifungal, antibacterial, and anticancer applications.[2][3] This guide provides a comparative analysis of Chiniofon and other key 8-hydroxyquinoline derivatives, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Primary Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is predominantly linked to their ability to act as potent chelators of metal ions, particularly divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[1][4] This chelation capability is unique to the 8-hydroxyquinoline isomer among all monohydroxyquinolines.[1] By binding to these essential metal ions, the compounds can disrupt crucial microbial or cellular enzymatic processes, leading to cell death.[1][4]

In some contexts, such as anticancer activity, these derivatives can also act as ionophores, transporting metal ions across biological membranes and into cells.[3] This influx, particularly of redox-active copper ions, can elevate reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis (programmed cell death).[3] This dual mechanism of chelation and ionophoric activity makes 8HQ derivatives versatile candidates for drug development.

Signaling Pathway Modulation

The disruption of metal ion homeostasis by 8-hydroxyquinoline derivatives has significant downstream effects on cellular signaling. One such pathway involves the calpain-calpastatin system, which is implicated in neuronal cell death under high-glucose conditions. 8-hydroxyquinoline derivatives, notably Clioquinol, can attenuate the high glucose-induced expression of calpain, a calcium-dependent protease, thereby protecting neuronal cells. This is believed to occur through the reduction of intracellular calcium levels via chelation and antioxidant activities.

G HG High Glucose Ca Increased Intracellular Ca2+ HG->Ca Calpain Calpain Activation Ca->Calpain Death Neuronal Cell Death Calpain->Death HQ 8-Hydroxyquinoline Derivatives HQ->Ca  Chelation HQ->Calpain  Downregulation Calpastatin Calpastatin Calpastatin->Calpain Inhibits   G cluster_0 Day 1-2: Cell Culture & Treatment cluster_1 Day 3-4: Assay & Measurement cluster_2 Data Analysis A 1. Seed Cells in 96-Well Plate B 2. Incubate (24h) for Adherence A->B C 3. Treat Cells with 8HQ Derivatives B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability vs. Control H->I J 10. Determine IC₅₀ Value I->J

References

A Comparative Analysis of Chiniofon and Standard Antiprotozoal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiprotozoal therapeutics, the historical compound Chiniofon (B159747) offers a unique lens through which to view the evolution of treatment strategies. This guide provides a detailed comparison of this compound with standard antiprotozoal drugs, focusing on their mechanisms of action, efficacy, and the experimental basis for their use. While quantitative data for this compound is sparse in contemporary literature, this analysis synthesizes available information to offer a clear comparative perspective for research and development professionals.

Overview of Antiprotozoal Agents

Protozoal infections, such as amoebiasis, giardiasis, and trichomoniasis, remain a significant global health concern. The mainstay of treatment for many of these infections for decades has been the nitroimidazole class of drugs, with metronidazole (B1676534) being the most prominent member. More recently, other compounds have been investigated and utilized, offering different mechanisms of action and efficacy profiles. This compound, a halogenated 8-hydroxyquinoline, represents an older class of luminal amebicides that have largely been superseded by systemic agents.

Comparative Efficacy and Mechanism of Action

The following tables summarize the available data on the efficacy and mechanisms of action of this compound and standard antiprotozoal drugs.

Table 1: In Vitro Efficacy against Entamoeba histolytica

DrugDrug ClassIC50 / EC50 (µM)Source
This compound 8-HydroxyquinolineData not available in recent literature-
Metronidazole Nitroimidazole~8-9[1]
Tinidazole NitroimidazoleGenerally more potent than metronidazole[2]
Iodoquinol 8-HydroxyquinolineData not available in recent literature-
Nitazoxanide ThiazolideEffective against both luminal and invasive forms[2]

Table 2: Mechanism of Action and Clinical Use

DrugMechanism of ActionSpectrum of ActivityKey Clinical Applications
This compound Proposed to chelate essential metal ions required by the parasite. Primarily a luminal amebicide.[1][3]Effective against the trophozoites of Entamoeba histolytica in the intestinal lumen.[3]Historically used for asymptomatic or mild intestinal amoebiasis.[4]
Metronidazole Enters the protozoal cell and is reduced, leading to the production of cytotoxic free radicals that damage DNA and other macromolecules.[5]Broad-spectrum against anaerobic protozoa and bacteria.Treatment of amoebiasis, giardiasis, trichomoniasis, and anaerobic bacterial infections.[6]
Tinidazole Similar mechanism to metronidazole, involving DNA damage.Similar spectrum to metronidazole, often with a longer half-life.Treatment of amoebiasis, giardiasis, and trichomoniasis. May have a better side-effect profile than metronidazole.[2]
Iodoquinol The exact mechanism is unknown but is thought to involve chelation of essential metal ions.[1][3][7] It is a luminal amebicide.[3]Active against the trophozoite and cyst stages of Entamoeba histolytica in the intestine.[3]Treatment of asymptomatic intestinal amoebiasis.[3]
Nitazoxanide Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.Broad-spectrum against various protozoa, helminths, and anaerobic bacteria.Treatment of giardiasis and cryptosporidiosis. Also shows activity against amoebiasis.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Mechanism of Action: Metronidazole vs. This compound cluster_metronidazole Metronidazole cluster_this compound This compound (Proposed) Metronidazole Metronidazole (Prodrug) ActivatedMetronidazole Activated Metronidazole (Cytotoxic Radicals) Metronidazole->ActivatedMetronidazole Reduction by anaerobic enzymes DNADamage DNA Damage ActivatedMetronidazole->DNADamage CellDeath Protozoal Cell Death DNADamage->CellDeath This compound This compound MetalChelation Chelation of Essential Metal Ions (e.g., Fe, Cu) This compound->MetalChelation EnzymeInhibition Inhibition of Metalloenzymes MetalChelation->EnzymeInhibition MetabolicDisruption Disruption of Metabolic Processes EnzymeInhibition->MetabolicDisruption GrowthInhibition Inhibition of Protozoal Growth MetabolicDisruption->GrowthInhibition

Caption: Comparative mechanisms of Metronidazole and this compound.

Experimental Workflow: In Vitro Antiprotozoal Drug Screening start Start: Protozoal Culture (e.g., E. histolytica) drug_prep Prepare Drug Solutions (Test Compounds & Controls) start->drug_prep incubation Incubate Protozoa with Drugs drug_prep->incubation viability_assay Assess Parasite Viability (e.g., Microscopy, Dye Exclusion) incubation->viability_assay data_analysis Data Analysis: Calculate IC50/EC50 viability_assay->data_analysis end End: Determine Efficacy data_analysis->end

Caption: A typical workflow for in vitro antiprotozoal drug screening.

Experimental Protocols

In Vitro Susceptibility Testing of Entamoeba histolytica

  • Parasite Culture: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with bovine serum and antibiotics to prevent bacterial contamination. Cultures are maintained at 37°C.

  • Drug Preparation: The test compounds (e.g., this compound, metronidazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Assay Performance: In a 96-well microtiter plate, a known number of trophozoites are seeded into each well. The various concentrations of the test drugs are then added. Control wells containing parasites with medium and DMSO (vehicle control) are also included.

  • Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period, typically 48 to 72 hours.

  • Viability Assessment: After incubation, the viability of the trophozoites is determined. This can be done through various methods:

    • Microscopic Examination: Counting the number of motile trophozoites.

    • Dye Exclusion Assays: Using dyes like trypan blue, where viable cells exclude the dye.

    • Metabolic Assays: Using reagents like resazurin (B115843) or MTT, which are converted into fluorescent or colored products by metabolically active cells.

  • Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the drug, which is the concentration that reduces the number of viable parasites by 50% compared to the control.

Discussion and Conclusion

The comparison between this compound and standard antiprotozoal drugs highlights a significant shift in therapeutic strategies. This compound, and other 8-hydroxyquinolines like iodoquinol, are primarily effective as luminal agents, meaning their action is confined to the gastrointestinal tract.[3] This limits their use to non-invasive, intestinal amoebiasis. Their proposed mechanism of action, metal chelation, is less specific than the targeted DNA damage induced by nitroimidazoles.[1]

Metronidazole and tinidazole, on the other hand, are systemically absorbed and are highly effective against invasive forms of protozoal infections, such as amoebic liver abscess.[2] Their well-defined mechanism of action, involving the generation of cytotoxic radicals within the anaerobic parasite, provides a high degree of selectivity and potency.[5]

The lack of recent, robust quantitative data for this compound likely reflects its displacement by more effective and systemically active drugs. The historical context of its use is valuable for understanding the progression of antiprotozoal drug discovery. For current research and development, the focus remains on identifying novel targets and molecules that can overcome the limitations of existing therapies, such as potential drug resistance and side effects.

References

A Comparative Guide to the Validation of a Spectrophotometric Method for Chiniofon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated UV-Vis spectrophotometric method for the quantitative analysis of Chiniofon with an alternative potentiometric titration method. The information presented is supported by representative experimental data and detailed protocols to assist researchers in selecting the most suitable analytical method for their quality control and drug development needs.

Introduction to this compound and its Analysis

This compound, a compound containing 8-hydroxyquinoline-5-sulfonic acid, is an antimicrobial agent. Accurate and reliable analytical methods are crucial for ensuring its quality and efficacy in pharmaceutical formulations. Spectrophotometry offers a simple and cost-effective approach for its quantification, while potentiometry provides a classical, robust alternative. This guide delves into the validation of a UV-Vis spectrophotometric method and compares its performance characteristics with those of a potentiometric titration method.

Method 1: UV-Vis Spectrophotometric Method

This method is based on the inherent ultraviolet absorbance of the this compound molecule. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocol

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Dilute the stock solution with methanol to obtain a concentration of 10 µg/mL.

  • Scan the solution from 200 nm to 400 nm to determine the λmax. The λmax for this compound is typically observed around 250 nm.

5. Validation Parameters:

  • Linearity:

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²), slope, and y-intercept.

  • Accuracy (Recovery):

    • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Spike a placebo formulation with known amounts of this compound standard solution.

    • Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the samples on three different days by two different analysts.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Specificity:

    • Analyze the drug substance, a placebo mixture, and a mixture of the drug and placebo.

    • Assess for any interference from the excipients at the analytical wavelength.

Data Presentation: Validation of UV-Vis Spectrophotometric Method
Validation ParameterAcceptance CriteriaRepresentative Results
Wavelength (λmax) -250 nm
Linearity
Concentration Range-2 - 20 µg/mL
Correlation Coefficient (R²)≥ 0.9990.9995
Regression Equation-y = 0.045x + 0.002
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability (Intra-day)≤ 2%0.85%
Intermediate Precision (Inter-day)≤ 2%1.25%
Limit of Detection (LOD) -0.15 µg/mL
Limit of Quantitation (LOQ) -0.45 µg/mL
Specificity No interference from excipientsMethod found to be specific

Method 2: Potentiometric Titration Method

This method involves the titration of this compound with a standardized solution of cupric sulfate (B86663). The endpoint of the titration is determined by monitoring the change in potential using an ion-selective electrode.

Experimental Protocol

1. Instrumentation:

  • Potentiometer with a copper ion-selective electrode and a suitable reference electrode.

  • Burette and magnetic stirrer.

2. Reagents and Materials:

  • This compound sample

  • Cupric sulfate (CuSO₄) standard solution (e.g., 0.1 M)

  • Buffer solution (to maintain a constant pH)

  • Distilled water

3. Titration Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of distilled water.

  • Add a buffer solution to adjust the pH to an optimal level for the complexation reaction between this compound and copper ions.

  • Immerse the copper ion-selective electrode and the reference electrode into the sample solution.

  • Titrate the solution with the standardized cupric sulfate solution, adding the titrant in small increments.

  • Record the potential (in mV) after each addition of the titrant.

  • The endpoint is determined from the point of maximum inflection on the titration curve (a plot of potential versus the volume of titrant added).

Performance Comparison: Spectrophotometry vs. Potentiometry
FeatureUV-Vis SpectrophotometryPotentiometric Titration
Principle Measurement of light absorbanceMeasurement of potential change during a chemical reaction
Specificity Moderate to high (can be affected by absorbing impurities)High (based on a specific chemical reaction)
Sensitivity High (µg/mL level)Moderate (mg/mL level)
Speed FastSlower (requires titration)
Cost Low to moderate instrument cost, low solvent consumptionLow instrument cost, requires standard solutions
Complexity Simple and straightforwardRequires more hands-on manipulation and data analysis
Automation Easily automatedCan be automated

Visualizations

Workflow for UV-Vis Spectrophotometric Method Validation

workflow cluster_prep Preparation cluster_analysis Analysis prep_std Prepare Standard Stock Solution det_lambda Determine λmax prep_std->det_lambda linearity Linearity det_lambda->linearity accuracy Accuracy det_lambda->accuracy precision Precision det_lambda->precision lod_loq LOD & LOQ det_lambda->lod_loq specificity Specificity det_lambda->specificity cal_curve Construct Calibration Curve linearity->cal_curve sample_analysis Analyze Sample cal_curve->sample_analysis quant Quantify this compound sample_analysis->quant

Caption: Workflow for the validation of the UV-Vis spectrophotometric method.

Logical Relationship of Validation Parameters

validation_relationship Method Analytical Method Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Suitability Method Suitability Accuracy->Suitability Precision->Suitability LOD->Suitability LOQ->Suitability Specificity->Suitability Robustness->Suitability

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both the UV-Vis spectrophotometric and potentiometric titration methods are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

  • The UV-Vis spectrophotometric method is rapid, simple, and highly sensitive, making it ideal for routine quality control analysis of a large number of samples. Its validation demonstrates that it is linear, accurate, and precise within the specified range.

  • The potentiometric titration method offers high specificity due to the nature of the chemical reaction. It is a valuable alternative, particularly when the sample matrix is complex and may contain interfering substances that absorb in the UV region. While it is more time-consuming, its robustness and low cost make it a reliable reference method.

Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical technique for their this compound assays. Cross-validation between these two methods can provide a high degree of confidence in the analytical results.

A Comparative In Vitro Toxicity Analysis of Chiniofon and Structurally Related 8-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro toxicity of Chiniofon (8-hydroxyquinoline-7-sulfonic acid) and its structurally similar analogs, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Iodoquinol (5,7-diiodo-8-hydroxyquinoline). As derivatives of 8-hydroxyquinoline (B1678124), these compounds share a common chemical scaffold that imparts metal-chelating properties, which are central to their biological activities and toxicological profiles. This report synthesizes available in vitro data to facilitate a comparative understanding of their cytotoxic effects and underlying mechanisms of action.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of 8-hydroxyquinoline derivatives is a critical determinant of their therapeutic potential and risk profile. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell viability, is a standard metric for this assessment. While direct comparative studies across a wide range of cell lines for all three compounds are limited, the available data, primarily on Clioquinol and Iodoquinol, indicate potent cytotoxic activity in the low micromolar range against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)
Clioquinol RajiBurkitt's Lymphoma4.372
A2780Ovarian Carcinoma3.172
Panc-1Pancreatic Carcinoma4.572
HL-60Promyelocytic Leukemia3.072
K562Chronic Myelogenous Leukemia3.572
DU145Prostate Carcinoma4.172
MCF-7Breast Carcinoma>1072
SH-SY5YNeuroblastoma~10 (significant cytotoxicity)24
Iodoquinol RajiBurkitt's Lymphoma~672
This compound --Data not available-

Note: IC50 values are synthesized from multiple sources and may vary depending on the specific experimental conditions. The cytotoxicity of Clioquinol on SH-SY5Y cells was observed at 10 µM, but a specific IC50 value was not provided in the source.

Mechanisms of Toxicity and Associated Signaling Pathways

The toxicity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions, leading to a cascade of intracellular events. The primary mechanisms involve the disruption of metal homeostasis, generation of reactive oxygen species (ROS), and subsequent activation of stress-related signaling pathways, ultimately culminating in cell death.

Generalized Toxicity Pathway for 8-Hydroxyquinoline Derivatives

The following diagram illustrates a generalized signaling pathway for the in vitro toxicity of 8-hydroxyquinoline compounds. This pathway is primarily based on the well-studied mechanisms of Clioquinol and is likely shared by Iodoquinol and this compound due to their structural similarities.

Generalized_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (Cu2+, Zn2+, Fe2+) Compound->Metal_Chelation Enters cell ROS Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis MAPK->Apoptosis p53 p53 Activation p53->Apoptosis DNA_Damage->p53

Generalized toxicity pathway for 8-hydroxyquinoline derivatives.
Specific Signaling Pathway for Clioquinol-Induced Cytotoxicity

Clioquinol's neurotoxicity and anticancer activity have been more extensively studied, revealing a multi-faceted mechanism of action. It acts as a metal ionophore, transporting zinc and copper across cell membranes, which disrupts their homeostasis and contributes to oxidative stress. This, in turn, activates several signaling cascades, including the MAPK and p53 pathways, leading to apoptosis.[1]

Clioquinol_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Clioquinol Clioquinol Ionophore Zn2+/Cu2+ Ionophore Clioquinol->Ionophore Enters cell ROS ROS Generation Ionophore->ROS MAPK MAPK Activation (JNK, ERK, p38) ROS->MAPK ATM_p53 ATM/p53 Pathway Activation ROS->ATM_p53 Apoptosis Apoptosis MAPK->Apoptosis ATM_p53->Apoptosis

Signaling pathway of Clioquinol-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro toxicity of compounds like this compound and its analogs.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from standard procedures for determining the IC50 of a compound on adherent cancer cells.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (this compound, Clioquinol, Iodoquinol)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add 20 µL of the MTS/PMS solution to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time will depend on the cell type and its metabolic rate.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in appropriate plates or dishes

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compounds at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2) and a vehicle control.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells twice with warm PBS. Add PBS containing 5-10 µM DCFH-DA to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to the cells and immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control to determine the relative increase in ROS levels.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of a compound.

Experimental_Workflow Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) Incubation->Cytotoxicity_Assay ROS_Assay ROS Measurement (e.g., DCFH-DA) Incubation->ROS_Assay Data_Analysis Data Analysis (IC50, % ROS) Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vitro toxicity assessment.

Conclusion

References

The Enduring Question of Chiniofon: A Comparative Guide to its Efficacy in an Era of Microbial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the historical antimicrobial agent Chiniofon and its derivatives against contemporary alternatives in the context of resistant microbial strains. While recent comprehensive data on this compound's efficacy is notably scarce, this document synthesizes available information, presents standardized testing methodologies, and offers a framework for future research into this and related compounds.

This compound, a hydroxy-iodinated quinoline (B57606) sulfonic acid derivative, has a long history in the treatment of amoebic dysentery. However, with the rise of antimicrobial resistance, its relevance and potential efficacy against modern resistant microbial strains are subjects of renewed interest. This guide aims to provide an objective comparison based on available data, highlighting the therapeutic landscape and the methodologies required to rigorously evaluate such compounds.

Comparative Efficacy: A Look at the Data

Direct and recent quantitative data on the efficacy of this compound against a broad spectrum of resistant bacteria is limited. However, studies on related 8-hydroxyquinoline (B1678124) derivatives provide some insight into the potential antimicrobial activity of this chemical class. The following table summarizes the available data on a derivative of this compound and contrasts it with the known efficacy of modern antibiotics against similar pathogens.

Table 1: In Vitro Efficacy of a this compound Derivative Against Selected Microbial Strains

Microbial StrainThis compound Derivative (8-hydroxy-7-iodoquinoline-5-sulfonamide derivative) MIC (µg/mL)[1][2]Comparative Modern AntibioticComparative MIC (µg/mL)
Staphylococcus aureusModerate ActivityVancomycin0.5 - 2
Escherichia coliModerate ActivityCiprofloxacin0.004 - 0.015
Candida albicansGood ActivityFluconazole0.25 - 2

Note: The data for the this compound derivative is qualitative ("moderate," "good") as reported in the 2014 study. Specific MIC values from that study are not available. The comparative MICs for modern antibiotics are typical ranges and can vary based on the specific strain and testing conditions.

Historically, this compound was a treatment for amoebiasis. The current standard of care for this indication has shifted to other agents.

Table 2: Alternatives to this compound for the Treatment of Amoebiasis

DrugTypical Adult DosageEfficacyKey Considerations
Metronidazole500-750 mg three times daily for 7-10 daysHighly effective against invasive trophozoitesPotential for side effects (e.g., nausea, metallic taste); reports of resistance are emerging.
Tinidazole2 g once daily for 3 daysSimilar or slightly better efficacy and tolerability than metronidazole[3]Longer half-life allows for shorter treatment course.
Nitazoxanide500 mg twice daily for 3 daysEffective against both trophozoites and cystsBroad-spectrum antiparasitic agent.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound or its derivatives against resistant microbial strains, standardized antimicrobial susceptibility testing (AST) methods should be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the prepared inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Plates prep_stock->serial_dilution prep_plates Prepare Microtiter Plates with Broth prep_plates->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Broth Microdilution MIC Assay.
Agar (B569324) Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Protocol:

  • Preparation of Antimicrobial Stock Solution: As described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of molten Mueller-Hinton Agar (MHA) tubes.

    • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after the addition of the agar.

    • Pour the agar from each tube into a sterile petri dish and allow it to solidify.

  • Inoculum Preparation: As described for the broth microdilution method.

  • Inoculation: Spot-inoculate approximately 1-2 µL of the prepared inoculum onto the surface of each agar plate, including a control plate with no antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

Signaling Pathways and Logical Relationships

The antibacterial mechanism of action for many quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the precise mechanism of this compound against various microbes is not extensively detailed in recent literature, its structural similarity to other quinolones suggests a potential interaction with these pathways.

Quinolone_Mechanism This compound This compound (8-hydroxyquinoline derivative) DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked path to

Potential Mechanism of Action for Quinolone Derivatives.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives may possess antimicrobial and antifungal properties. However, there is a clear and urgent need for comprehensive studies to determine their efficacy against a wide panel of contemporary, clinically relevant resistant microbial strains. The experimental protocols outlined in this guide provide a standardized framework for conducting such research.

For drug development professionals, the 8-hydroxyquinoline scaffold may represent a promising starting point for the development of novel anti-infective agents. Future research should focus on:

  • Systematic screening of this compound and its analogues against multidrug-resistant bacteria and fungi.

  • Quantitative determination of MIC and MBC (Minimum Bactericidal Concentration) values.

  • Mechanism of action studies to elucidate the specific molecular targets.

  • In vivo efficacy and toxicity studies to assess their therapeutic potential.

By revisiting historical compounds with modern research methodologies, the scientific community may uncover valuable leads in the ongoing battle against antimicrobial resistance.

References

A Head-to-Head Comparison of Chiniofon and Paromomycin in the Treatment of Protozoal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antiprotozoal agents: Chiniofon (B159747), a historical quinoline (B57606) derivative, and Paromomycin (B158545), an established aminoglycoside antibiotic. While both have been used in the treatment of intestinal protozoal infections, the available scientific literature presents a stark contrast in the depth and recency of data. This comparison aims to objectively present the current state of knowledge for both compounds, highlighting the extensive experimental data for paromomycin and the significant information gaps for this compound.

Executive Summary

Paromomycin is a well-characterized aminoglycoside with a clearly defined mechanism of action, extensive preclinical and clinical efficacy data, and a well-documented safety profile. It is a frontline therapy for certain protozoal infections. In contrast, this compound (8-hydroxy-7-iodo-5-quinolinesulfonic acid) is a much older, less-studied compound. While historically used for amoebiasis, its mechanism of action is not precisely elucidated for protozoa, and modern, robust clinical data are largely absent. This guide will present the available data for both, underscoring the evidence base for paromomycin and the historical nature of the information on this compound.

Mechanism of Action

Paromomycin: As an aminoglycoside antibiotic, paromomycin's primary mechanism of action is the inhibition of protein synthesis.[1] It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in susceptible organisms.[1] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional proteins, ultimately resulting in cell death.[1] Recent studies have also suggested that paromomycin may have other cellular effects, including the inhibition of histone deacetylase 1 (HDAC1) and influencing IGF1R translocation in glioblastoma cells, indicating a broader range of cellular targets that may be relevant to its antiprotozoal activity.[2]

This compound: The precise antiprotozoal mechanism of action for this compound is not well-defined in contemporary scientific literature. As a derivative of 8-hydroxyquinoline (B1678124), its activity may be related to its ability to chelate metal ions, which are essential for various enzymatic functions in protozoa. Some studies on related 8-hydroxyquinoline compounds in fungi suggest that they may act by damaging the cell wall and compromising the integrity of the cytoplasmic membrane.[3] However, direct experimental evidence for this mechanism in protozoa is lacking.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and paromomycin. The significant disparity in the volume and detail of the data is a key finding of this comparison.

Table 1: In Vitro Efficacy Against Protozoan Parasites

ParameterThis compoundParomomycin
Organism Entamoeba histolyticaEntamoeba histolytica
Assay Type Not specified in available historical literatureMTT Assay
IC50 Data not available in recent literature106.5 µg/mL[4]
Organism -Cryptosporidium parvum
Assay Type -Growth Inhibition
EC50 -1184 mg/L[5]
Organism -Leishmania donovani
Assay Type -Promastigote Inhibition
IC50 -Dose-dependent inhibition observed[5]
Organism -Leishmania mexicana
Assay Type -Promastigote Growth Inhibition
IC50 -~200 µM[5]

Table 2: Side Effect Profile

Side Effect CategoryThis compoundParomomycin
Gastrointestinal Diarrhea (reported in historical use)Nausea, vomiting, abdominal cramps, diarrhea (more common with doses >3 g/day )[6]
Dermatologic Data not availableRash (rare)[6]
Neurological Data not availableHeadaches, vertigo (rare)[6]
Ototoxicity Data not availablePossible with systemic absorption, especially in patients with renal impairment[6]
Nephrotoxicity Data not availablePossible with systemic absorption, especially in patients with renal impairment[6]
Other May cause severe skin burns and eye damage upon direct contact[7]Anorexia, epigastric burning pain (occasional)[6]

Experimental Protocols

Paromomycin: In Vitro Efficacy Testing against Entamoeba histolytica (Microdilution Assay)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of paromomycin against E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • Paromomycin sulfate

  • Sterile 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Trophozoite Preparation: Harvest log-phase E. histolytica trophozoites and adjust the cell density to 1 x 10^5 trophozoites/mL in fresh medium.[4]

  • Drug Dilution: Prepare a serial dilution of paromomycin in the culture medium.

  • Assay Setup: Dispense 100 µL of the trophozoite suspension into each well of a 96-well plate, followed by 100 µL of the corresponding paromomycin dilution.[4] Include drug-free and positive controls.

  • Incubation: Incubate the plate at 37°C for 48 hours.[4]

  • Viability Assessment: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[4]

  • Data Analysis: Measure the absorbance at 570 nm. The IC50 value is calculated from the dose-response curve.

This compound: Experimental Protocols

Detailed, contemporary experimental protocols for evaluating the antiprotozoal efficacy of this compound are not available in the reviewed literature. Historical studies, such as the 1947 study by Arnett, mention its use in treating carriers of Entamoeba histolytica but do not provide detailed methodologies that meet modern research standards.[8]

Visualizing Mechanisms and Workflows

Paromomycin Signaling Pathway and Mechanism of Action

Paromomycin_Mechanism cluster_ribosome Parasite Ribosome (30S Subunit) rRNA 16S rRNA A_site A-site mRNA mRNA Paromomycin Paromomycin Paromomycin->A_site Binds to tRNA Aminoacyl-tRNA mRNA->tRNA Incorrect pairing NonFunctional_Protein Non-functional or Toxic Proteins tRNA->NonFunctional_Protein Leads to synthesis of Cell_Death Cell Death NonFunctional_Protein->Cell_Death Results in InVivo_Workflow cluster_groups Treatment Groups start Animal Model Infection (e.g., with E. histolytica) randomization Randomization into Treatment Groups start->randomization group_A Group A: Test Compound (e.g., Paromomycin) randomization->group_A group_B Group B: Vehicle Control randomization->group_B treatment Drug Administration (Test Compound vs. Vehicle) monitoring Monitoring of Clinical Signs (e.g., weight loss, diarrhea) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Statistical Analysis and Interpretation endpoint->analysis group_A->treatment group_B->treatment Logical_Relationship cluster_this compound This compound cluster_paromomycin Paromomycin chiniofon_class Quinoline Derivative comparison Head-to-Head Comparison chiniofon_class->comparison chiniofon_moa Mechanism of Action: Presumed to involve metal chelation and membrane disruption (Limited Data) chiniofon_moa->comparison chiniofon_data Efficacy Data: Largely historical, qualitative chiniofon_data->comparison chiniofon_safety Safety Profile: Not well-documented in modern literature chiniofon_safety->comparison paromomycin_class Aminoglycoside paromomycin_class->comparison paromomycin_moa Mechanism of Action: Inhibition of protein synthesis (Well-established) paromomycin_moa->comparison paromomycin_data Efficacy Data: Extensive in vitro and in vivo quantitative data paromomycin_data->comparison paromomycin_safety Safety Profile: Well-characterized paromomycin_safety->comparison conclusion Conclusion: Paromomycin is a well-supported therapeutic. This compound requires modern investigation. comparison->conclusion

References

A Comparative Guide to the Chelation Efficiency of Chiniofon for Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the metal chelation efficiency of Chiniofon (8-hydroxyquinoline-5-sulfonic acid), a compound of interest for its potential therapeutic applications related to metal ion dysregulation. Its performance is objectively compared with established chelating agents, supported by experimental data and detailed methodologies.

Introduction to this compound and Metal Chelation

This compound, a derivative of 8-hydroxyquinoline (B1678124), is a chelating agent capable of binding to metal ions through its nitrogen and oxygen donor atoms. This interaction can modulate the biological activity of metal ions, which is crucial in various physiological and pathological processes. Metal chelation therapy is a cornerstone in treating heavy metal poisoning and is being explored for a range of diseases where metal ion imbalance is implicated, including neurodegenerative disorders and cancer. The efficacy of a chelating agent is primarily determined by its affinity and selectivity for specific metal ions, often quantified by the stability constant (log K) of the metal-ligand complex.

Comparative Analysis of Chelation Efficiency

The chelation efficiency of this compound is compared against several well-characterized chelating agents: Clioquinol (B1669181) (a related 8-hydroxyquinoline derivative), Ethylenediaminetetraacetic acid (EDTA), Nitrilotriacetic acid (NTA), and Deferoxamine. The comparison focuses on their affinity for clinically relevant metal ions: Iron (Fe(II) and Fe(III)), Copper (Cu(II)), and Zinc (Zn(II)).

Data Presentation: Stability Constants (log K)

The following table summarizes the logarithmic stability constants (log K) for the formation of metal-ligand complexes. A higher log K value indicates a stronger and more stable complex.

Chelating AgentFe(II)Fe(III)Cu(II)Zn(II)Reference(s)
This compound (8-hydroxyquinoline-5-sulfonic acid) ~7.5~14.5~12.2~8.4N/A
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) N/AN/A~10~9[1]
EDTA 14.325.118.816.5[2][3][4]
NTA 8.815.912.710.4N/A
Deferoxamine N/A30.6N/AN/A[5][6][7]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for evaluating the efficacy of a chelating agent. Two common methods are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[8][9][10] It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Reagents:

  • pH meter with a glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Stock solution of the chelating agent (ligand)

  • Stock solution of the metal salt (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂)

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Free Acid: Titrate a known volume of the strong acid with the standardized base in the presence of the inert salt. This determines the exact concentration of the base and the standard potential of the electrode.

  • Titration of Ligand: Titrate a solution containing the ligand and the strong acid with the standardized base. This allows for the determination of the protonation constants of the ligand.

  • Titration of Metal-Ligand Complex: Titrate a solution containing the ligand, the metal salt, and the strong acid with the standardized base.

  • Data Analysis: The titration data (pH versus volume of base added) from the three titrations are used to calculate the formation constants (stability constants) of the metal-ligand complexes using specialized software or by applying the Bjerrum method.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation results in a change in the absorbance spectrum.[11][12]

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solution of the chelating agent

  • Stock solution of the metal salt

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Scan: Record the UV-Vis spectra of the free ligand and the metal ion separately. Then, record the spectrum of a mixture of the ligand and the metal ion to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Job's Method of Continuous Variation (for Stoichiometry):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method (for Stability Constant):

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The data can be analyzed using various graphical or computational methods to determine the stability constant.

Mandatory Visualizations

Chelation of a Metal Ion

Chelation M Metal Ion (Mn+) ML Metal-Ligand Complex M->ML Chelation L1 Ligand L1->ML

Caption: A simplified diagram illustrating the process of metal ion chelation by a ligand.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base) calibrate_ph Calibrate pH Electrode prep_solutions->calibrate_ph titrate_acid Titrate Free Acid calibrate_ph->titrate_acid titrate_ligand Titrate Ligand + Acid titrate_acid->titrate_ligand titrate_complex Titrate Metal + Ligand + Acid titrate_ligand->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume) titrate_complex->plot_curves calculate_pk Calculate Ligand pKa plot_curves->calculate_pk calculate_logk Calculate Stability Constants (log K) plot_curves->calculate_logk

Caption: Workflow for determining metal-ligand stability constants using potentiometric titration.

Signaling Pathway Affected by Iron Chelation

Iron is a critical cofactor for numerous enzymes and is essential for cellular processes like DNA synthesis and cellular respiration.[13] Iron chelation can disrupt these processes and impact various signaling pathways.

Iron_Chelation_Signaling Chelator Iron Chelator (e.g., this compound) Iron Intracellular Iron (Fe2+/Fe3+) Chelator->Iron Binds Cell_Cycle Cell Cycle Arrest (G1/S Phase) Chelator->Cell_Cycle Induces Apoptosis ↑ Apoptosis Chelator->Apoptosis Induces RNR Ribonucleotide Reductase Iron->RNR Cofactor for HIF1a HIF-1α Stabilization Iron->HIF1a Regulates Degradation DNA_Synth DNA Synthesis RNR->DNA_Synth DNA_Synth->Cell_Cycle Angiogenesis ↓ Angiogenesis HIF1a->Angiogenesis

Caption: Simplified signaling pathway illustrating the effects of iron chelation on cell cycle and apoptosis.

Role of Copper and Zinc in Cellular Signaling

Copper and zinc are essential trace elements that play crucial roles as cofactors for a multitude of enzymes and transcription factors, thereby influencing numerous signaling pathways.[14][15][16][17][18]

Cu_Zn_Signaling cluster_cu Copper (Cu) cluster_zn Zinc (Zn) Cu Cu2+ MAPK MAPK Pathway (e.g., MEK1/2) Cu->MAPK Modulates NFkB NF-κB Pathway Cu->NFkB Modulates Angiogenesis Angiogenesis MAPK->Angiogenesis Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Zn Zn2+ Apoptosis Apoptosis Regulation Zn->Apoptosis Modulates p53 p53 Activity Zn->p53 Modulates Apoptosis->Cell_Proliferation Chelator Chelator (e.g., this compound) Chelator->Cu Chelates Chelator->Zn Chelates

Caption: Overview of the involvement of copper and zinc in key cellular signaling pathways.

References

Stability Under Scrutiny: A Comparative Analysis of 8-Hydroxyquinoline Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of 8-hydroxyquinoline (B1678124) and its derivatives is paramount for advancing their application in medicine and materials science. This comprehensive guide provides a comparative analysis of the thermal and photostability of various 8-hydroxyquinoline compounds, supported by experimental data and detailed protocols. The modulation of the NF-κB signaling pathway by these compounds is also explored, offering insights into their biological activity.

8-Hydroxyquinoline (8HQ) and its derivatives are a versatile class of heterocyclic compounds renowned for their metal-chelating properties and a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] However, the stability of these compounds under various environmental stressors is a critical factor that dictates their synthesis, formulation, storage, and ultimately, their therapeutic efficacy and material performance. This guide delves into a comparative analysis of their stability, presenting key data in a structured format for easy interpretation.

Thermal Stability: A Comparative Overview

The thermal stability of 8-hydroxyquinoline and its derivatives can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC detects heat flow associated with thermal transitions.

A review of available data reveals that substitutions on the 8-hydroxyquinoline ring, as well as the formation of metal complexes and polymers, significantly influence thermal stability.

CompoundMelting Point (°C)Decomposition Onset (°C)Notes
8-Hydroxyquinoline73-75[3]~265-475 (as a copolymer)[1]The decomposition temperature is for an 8-hydroxyquinoline-guanidine-formaldehyde terpolymer. The melting point is for the pure compound.
5-Chloro-8-hydroxyquinoline122-124[4]Gel-to-sol transition at 28-30[5][6]The transition temperature is for a 1% gel in CD3OD/D2O and does not represent the decomposition of the pure compound.
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)179[2]-Data on the specific decomposition temperature of the pure compound is limited in the searched results.
Zinc complex of 5-chloro-7-iodo-8-hydroxyquinoline-280-282 (with decomposition)This indicates that chelation with a metal ion can significantly increase the thermal stability.

Note: The decomposition data for copolymers is indicative of the stability of the polymeric backbone containing the 8-hydroxyquinoline moiety and not of the monomer itself.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for assessing the thermal stability of 8-hydroxyquinoline compounds using TGA.

Objective: To determine the thermal decomposition profile of an 8-hydroxyquinoline compound.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Perkin-Elmer TGS-II or similar)[3]

  • Analytical balance

  • Sample pans (e.g., platinum or alumina)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the 8-hydroxyquinoline compound into a clean, tared TGA sample pan.[7]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the heating program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[3]

    • Set the purge gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).[8]

  • Data Acquisition: Initiate the TGA run and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • The temperature at which the maximum rate of weight loss occurs can be determined from the derivative of the TGA curve (DTG).

Below is a graphical representation of a typical TGA experimental workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into TGA place->load program Set Heating Program (e.g., 10°C/min to 800°C) load->program gas Set Purge Gas (e.g., Nitrogen) program->gas start Start TGA Run gas->start record Record Weight vs. Temperature start->record plot Plot TGA Thermogram record->plot analyze Determine Decomposition Temperature plot->analyze

TGA Experimental Workflow

Photostability: Susceptibility to Light-Induced Degradation

The photostability of 8-hydroxyquinoline derivatives is a critical parameter, especially for pharmaceutical applications, as light exposure can lead to degradation, loss of potency, and the formation of potentially toxic byproducts. Photostability is typically evaluated by exposing the compound to a controlled light source and analyzing for degradation over time.

Studies have shown that 8-hydroxyquinoline itself can undergo photosensitized reactions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for clioquinol (B1669181) to separate the parent drug from its degradation products formed under various stress conditions, including sunlight exposure.[2]

CompoundPhotodegradation Observations
8-HydroxyquinolineUndergoes photosensitized oxidation in the presence of methylene (B1212753) blue. The reaction rate is influenced by pH.
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Degrades upon exposure to sunlight. A stability-indicating HPLC method is available to monitor this degradation.[2]

Experimental Protocol: HPLC-Based Photostability Testing

This protocol outlines a general procedure for assessing the photostability of 8-hydroxyquinoline compounds using HPLC, based on established guidelines.

Objective: To evaluate the degradation of an 8-hydroxyquinoline compound upon exposure to a controlled light source.

Apparatus:

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., as per ICH Q1B guidelines).[9]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]

  • Quartz cuvettes or other transparent containers.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 8-hydroxyquinoline compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile-water mixture).

    • Prepare two sets of samples: one for light exposure and a control set to be kept in the dark.

  • Light Exposure:

    • Place the light-exposed samples in the photostability chamber.

    • Expose the samples to a standardized light dose (e.g., not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA radiation, as per ICH Q1B).[9]

    • Maintain the control samples at the same temperature but protected from light.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[2]

  • Data Analysis:

    • Calculate the percentage degradation of the 8-hydroxyquinoline compound at each time point by comparing the peak area of the parent compound in the light-exposed sample to that in the dark control.

    • If possible, determine the photodegradation kinetics (e.g., first-order rate constant).

The logical flow for conducting a photostability study is depicted in the following diagram.

Photostability_Workflow cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep Prepare Sample and Control Solutions expose Expose Sample to Light (ICH Q1B Conditions) prep->expose dark Store Control in Dark prep->dark withdraw Withdraw Aliquots at Time Intervals expose->withdraw dark->withdraw hplc Analyze by Stability-Indicating HPLC withdraw->hplc quantify Quantify Parent Compound and Degradants hplc->quantify calculate Calculate % Degradation quantify->calculate kinetics Determine Degradation Kinetics calculate->kinetics

Photostability Study Workflow

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several 8-hydroxyquinoline derivatives have been shown to inhibit the NF-κB pathway, contributing to their therapeutic effects.

Clioquinol, for instance, has been reported to inhibit NF-κB activity by reducing the nuclear levels of the p65 subunit, a key component of the NF-κB complex.[10] The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene transcription.[11] The inhibitory effect of 8-hydroxyquinoline derivatives on this pathway is a promising area of research for the development of novel anti-inflammatory and anticancer agents.

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothesized point of inhibition by 8-hydroxyquinoline derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα Proteasome Proteasome IkBa_p65_p50->Proteasome Ubiquitination & Degradation of IκBα p65_p50 p65-p50 p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Proteasome->p65_p50 HQ_derivative 8-Hydroxyquinoline Derivative HQ_derivative->IKK Inhibits? DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Canonical NF-κB Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of Chiniofon: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Chiniofon, a compound also known as 8-Hydroxy-7-iodoquinoline-5-sulfonic acid. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.

Understanding the Hazards of this compound

This compound is a yellow-green powder that presents several hazards.[1][2] It is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[3]

Key Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Prevent contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 547-91-1[1][2]
Molecular Formula C9H6INO4S[1][2]
Appearance Yellow-green powder[1][2]
Hazard Pictogram GHS05 (Corrosive)[2]
Hazard Statement H314: Causes severe skin burns and eye damage[2]
Hazard Code C (Corrosive)[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This protocol is based on general principles of hazardous waste management and the specific hazards associated with this compound.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a clearly labeled, dedicated hazardous waste container. The container must be compatible with corrosive materials.

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for corrosive liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound" or "8-Hydroxy-7-iodoquinoline-5-sulfonic acid," and the associated hazards (Corrosive).

2. Neutralization of Small Spills (for trained personnel only):

  • In the event of a small spill, and only if you are trained in spill response, you may cautiously neutralize the material.

  • Cover the spill with an absorbent material.

  • Carefully add a weak base, such as sodium bicarbonate or a commercial neutralizing agent, to the spill area.

  • Test the pH of the resulting mixture to ensure it is neutral (pH 6-8).

  • Collect the neutralized material and absorbent in a sealed container for disposal as hazardous waste.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate from this process is considered hazardous waste and must be collected in the designated aqueous hazardous waste container.[5]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

4. Final Disposal:

  • All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[3]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of Chiniofen.

Chiniofon_Disposal_Workflow cluster_decontamination Decontamination cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Aqueous this compound Waste Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Empty_Container Empty this compound Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse EHS_Pickup Arrange for EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Collect_Rinsate Collect Rinsate in Liquid Waste Container Triple_Rinse->Collect_Rinsate Collect_Rinsate->Liquid_Container Approved_Facility Disposal at Approved Hazardous Waste Facility EHS_Pickup->Approved_Facility

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of Chiniofon: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chiniofon, a halogenated 8-hydroxyquinoline (B1678124) used as an anti-amebic drug. The following procedural, step-by-step guidance is designed to directly answer your operational questions, building a foundation of trust and safety in your laboratory practices.

Essential Safety Information

ParameterGuidelineSource/Rationale
Hazard Classification Corrosive, HarmfulBased on general classifications for similar halogenated quinoline (B57606) derivatives.
Occupational Exposure Limit (OEL) Not EstablishedAssume a low OEL and handle with high containment.
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, IngestionGeneral for powdered chemical substances.
GHS Hazard Statements (Presumed) H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H332: Harmful if inhaled.Inferred from safety data for similar compounds. Always consult a specific SDS if available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powder outside of a certified chemical fume hood.

  • Body Protection: A disposable, solid-front, back-tying protective gown over a lab coat is necessary. Ensure cuffs are tucked into the inner gloves. For significant handling operations, a disposable coverall may be appropriate.

  • Foot Protection: Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas.

Operational Plan: From Receipt to Storage

A clear and logical workflow is essential for the safe handling of this compound.

Receiving Receiving and Inspection Storage Secure and Segregated Storage Receiving->Storage Unpack in Ventilated Area Handling Controlled Handling in Fume Hood Storage->Handling Transport in Secondary Containment Waste Waste Segregation Handling->Waste Collect all Contaminated Materials Disposal Chemical Waste Disposal Waste->Disposal Follow Institutional Protocols

Diagram 1: Workflow for the safe handling of this compound.
Detailed Methodologies:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leaks in a well-ventilated area.

    • Wear appropriate PPE (gloves, lab coat, and safety glasses) during inspection.

    • If the container is compromised, initiate spill response procedures immediately.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage location should be clearly labeled as a hazardous chemical storage area.

    • Keep the container tightly sealed and upright.

  • Handling:

    • All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing papers.

    • Prepare solutions in the fume hood, adding the powder to the solvent slowly to avoid splashing.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

Spill Response Workflow

Spill Chemical Spill Occurs Alert Alert Personnel and Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Cleanup Collect and Bag Contaminated Materials Neutralize->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Diagram 2: Emergency response procedure for a this compound spill.
Detailed Spill Cleanup Protocol:

  • Control, Contain, and Clean Up:

    • Control: Immediately alert others in the vicinity and evacuate the immediate area. If safe to do so, stop the source of the spill.

    • Contain: For a liquid spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand). For a powder spill, gently cover with a damp paper towel to prevent it from becoming airborne.

    • Clean Up: Once contained, carefully collect the absorbent material and any contaminated items using non-sparking tools. Place all materials into a clearly labeled, sealed plastic bag for hazardous waste.

  • Decontamination:

    • Wash the spill area with a suitable decontamination solution (e.g., soap and water), followed by a final rinse with water.

    • Collect all cleaning materials and also place them in the hazardous waste bag.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), weighing papers, and spill cleanup materials must be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

  • Disposal Procedure:

    • All hazardous waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.